(-)-Fucose-13C-3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12O5 |
|---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
(2S,3R,4R,5S)-2,3,4,5-tetrahydroxy(613C)hexanal |
InChI |
InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5+,6-/m0/s1/i1+1 |
InChI Key |
PNNNRSAQSRJVSB-CERMPYPXSA-N |
Isomeric SMILES |
[13CH3][C@@H]([C@H]([C@H]([C@@H](C=O)O)O)O)O |
Canonical SMILES |
CC(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
(-)-Fucose-13C-3 chemical properties and structure
An In-depth Technical Guide to (-)-Fucose-13C-3: Chemical Properties and Structure
Introduction
(-)-Fucose, also known as L-Fucose, is a deoxyhexose monosaccharide that plays a critical role in various biological processes.[1][2] It is a fundamental component of many N- and O-linked glycans and glycolipids in organisms ranging from bacteria to mammals.[1][3] Structurally, it is distinguished from other common mammalian sugars by its L-configuration and the absence of a hydroxyl group at the C-6 position, making it equivalent to 6-deoxy-L-galactose.[2] In biological systems, fucosylated glycans are involved in cell-cell recognition, selectin-mediated leukocyte adhesion, host-microbe interactions, and the determination of ABO blood group antigens.[1][4]
The isotopically labeled variant, this compound, is a stable isotope-labeled version of L-Fucose where the carbon atom at the third position (C-3) is replaced with the heavy isotope ¹³C. This specific labeling makes it an invaluable tool for researchers in metabolism, drug development, and glycobiology. The ¹³C label allows for the tracing of fucose through metabolic pathways and its incorporation into complex glycoconjugates using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). This guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to this compound.
Chemical Properties and Structure
The introduction of a single ¹³C isotope at the C-3 position does not significantly alter the bulk chemical and physical properties of the molecule compared to its unlabeled counterpart, L-Fucose. However, it results in a mass shift of +1, which is readily detectable by mass spectrometry.
Structure:
-
Systematic Name: (2S,3R,4R,5S)-6-Methyltetrahydro-2H-pyran-2,3,4,5-tetraol, with a ¹³C isotope at the C-3 position.
-
Common Name: 6-Deoxy-L-galactose-3-¹³C
-
Key Structural Features: L-Fucose is a deoxy sugar, meaning it lacks a hydroxyl group at the C-6 position, which is instead a methyl group.[2] It exists in equilibrium between its open-chain aldehyde form and its more stable cyclic pyranose forms (α and β anomers). The ¹³C label is specifically located at the C-3 position of the pyranose ring.
Quantitative Data
The following tables summarize the key quantitative data for L-Fucose, which serves as a reference for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | ¹³CC₅H₁₂O₅ | [5][6] |
| Molecular Weight | 165.15 g/mol | [5][6] |
| Exact Mass | 165.071828 Da | Calculated |
| Appearance | White crystalline powder | [1] |
| Melting Point | 150-153 °C | [1] |
| Solubility | Soluble in water | [1] |
| Stability | Stable. Incompatible with strong oxidizing agents. |[1] |
Table 2: ¹H and ¹³C NMR Chemical Shifts for L-(-)-Fucose in D₂O
Note: This data is for the unlabeled compound and is provided as a reference. For this compound, the signal for C3 would show a large one-bond ¹³C-¹H coupling if observed in a ¹H spectrum, and the C3 resonance in the ¹³C spectrum would be significantly enhanced.
| Atom | α-anomer δ (ppm) | β-anomer δ (ppm) | Reference |
| ¹H NMR | |||
| H1 | 5.21 | 4.56 | [7] |
| H2 | 3.82 | 3.65 | [8] |
| H3 | 3.90 | 3.75 | [8] |
| H4 | 3.80 | 3.78 | [8] |
| H5 | 4.10 | 3.55 | [8] |
| H6 (CH₃) | 1.25 | 1.25 | [8] |
| ¹³C NMR | |||
| C1 | 93.1 | 97.1 | [7] |
| C2 | 68.9 | 72.5 | [8] |
| C3 | 70.2 | 73.8 | [8] |
| C4 | 72.8 | 73.0 | [8] |
| C5 | 67.2 | 71.5 | [8] |
| C6 (CH₃) | 16.5 | 16.5 | [8] |
Experimental Protocols
Detailed experimental protocols are essential for the accurate characterization and utilization of isotopically labeled compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a primary technique for confirming the position of the ¹³C label and for studying the structure and dynamics of molecules containing this compound.
Methodology:
-
Sample Preparation: Dissolve ~5 mg of this compound in 0.6 mL of deuterium oxide (D₂O, 99.9%).[7] Allow the solution to stand for several hours to reach anomeric equilibrium.[7]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a triple-resonance probe.[7][8]
-
1D ¹³C NMR Acquisition: Acquire a proton-decoupled 1D ¹³C spectrum. A long recycle delay (e.g., 5 seconds) can be used for accurate quantification.[9] The signal corresponding to C-3 will be significantly enhanced due to the 99% ¹³C enrichment.
-
2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy: Acquire a 2D [¹H,¹³C]-HSQC spectrum to correlate the proton signals with their directly attached carbon atoms.[8] This experiment will definitively confirm the location of the ¹³C label by showing a strong correlation between the C-3 and H-3 signals.
-
Data Processing: Process the acquired data using appropriate software (e.g., TopSpin®). Reference ¹H chemical shifts to an internal standard like DSS or to the residual HDO signal, and ¹³C chemical shifts to an external standard like dioxane.[10]
Mass Spectrometry (MS)
MS is used to confirm the molecular weight and isotopic enrichment of this compound.
Methodology (MALDI-TOF MS):
-
Sample Preparation: Dissolve the permethylated sample in methanol.[11]
-
Matrix Preparation: Prepare a matrix solution, for example, 10 mg/mL of 3,4-diaminobenzophenone in 75% aqueous acetonitrile.[11]
-
Spotting: Mix 1 µL of the sample solution with 1 µL of the matrix solution on a target plate and allow it to dry under vacuum.[11]
-
Data Acquisition: Acquire mass spectra using a MALDI-TOF/TOF mass spectrometer. The mass spectrum will show a peak corresponding to the [M+Na]⁺ or [M+H]⁺ adduct of this compound, confirming its molecular weight of 165.15 Da.
-
Tandem MS (MS/MS): Perform MS/MS analysis to study the fragmentation patterns. The fragmentation can provide further structural confirmation, although care must be taken as fucose migration can sometimes occur during mass spectrometric analysis, leading to chimeric fragments.[12]
Signaling Pathways and Experimental Workflows
Biosynthesis of GDP-L-Fucose
In mammals, the activated form of fucose used by enzymes is GDP-L-fucose. It is synthesized via two main pathways: the de novo pathway, which converts GDP-D-mannose, and the salvage pathway, which utilizes free L-fucose.[3][4] The de novo pathway is the primary source in most cells.[13]
Caption: The de novo synthesis pathway of GDP-L-Fucose from GDP-D-Mannose in mammalian cells.
Workflow for Structural Characterization
The following diagram illustrates a typical workflow for the characterization and use of this compound in a research setting.
Caption: General experimental workflow for the structural verification and application of this compound.
References
- 1. L-Fucose | 2438-80-4 [chemicalbook.com]
- 2. Fucose - Wikipedia [en.wikipedia.org]
- 3. Biological functions of fucose in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. scbt.com [scbt.com]
- 6. L-Fucose-1-13C 99 atom % 13C | 83379-38-8 [sigmaaldrich.com]
- 7. Conformational properties of l-fucose and the tetrasaccharide building block of the sulfated l-fucan from Lytechinus variegatus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmse000036 L-(-)-Fucose at BMRB [bmrb.io]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 12. fhi.mpg.de [fhi.mpg.de]
- 13. Kinetic Dissection of the Reaction of Human GDP-l-Fucose Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Fucose Metabolism: A Technical Guide to Stable Isotope Tracing
For Researchers, Scientists, and Drug Development Professionals
Fucose, a deoxyhexose sugar, plays a pivotal role in a myriad of biological processes, including cell adhesion, signaling, and immune responses. Alterations in fucosylation, the enzymatic addition of fucose to glycans, are increasingly recognized as hallmarks of various diseases, notably cancer. This technical guide provides an in-depth exploration of fucose metabolism and the powerful application of stable isotope tracing to dissect its intricate pathways. By leveraging the precision of mass spectrometry, researchers can quantitatively track the fate of isotope-labeled fucose precursors, offering unprecedented insights into metabolic fluxes and their dysregulation in disease. This knowledge is paramount for the identification of novel therapeutic targets and the development of innovative diagnostic and prognostic tools.
Core Fucose Metabolic Pathways
In mammalian cells, the activated form of fucose, guanosine diphosphate (GDP)-fucose, is synthesized through two primary pathways: the de novo pathway and the salvage pathway.[1][2][3]
-
The De Novo Pathway: This pathway synthesizes GDP-fucose from GDP-mannose in a two-step enzymatic reaction. GDP-mannose 4,6-dehydratase (GMDS) first converts GDP-mannose to GDP-4-keto-6-deoxymannose. Subsequently, GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase (TSTA3, also known as FX) catalyzes the conversion of this intermediate to GDP-fucose.[1][2] It is estimated that the de novo pathway is responsible for producing approximately 90% of the total cellular GDP-fucose pool.[2]
-
The Salvage Pathway: This pathway utilizes free fucose, derived from extracellular sources or the lysosomal degradation of glycoconjugates, to generate GDP-fucose. Fucokinase (FCSK) phosphorylates L-fucose to fucose-1-phosphate, which is then converted to GDP-fucose by GDP-fucose pyrophosphorylase (FPGT).[1][2] While contributing a smaller fraction to the total GDP-fucose pool, the salvage pathway is a critical route for the incorporation of exogenous fucose.[2]
These two pathways are not entirely independent and exhibit a degree of interplay. For instance, exogenous fucose can suppress the de novo pathway, highlighting a regulatory feedback mechanism.[4][5]
Quantitative Insights from Stable Isotope Tracing
Stable isotope tracing is a powerful technique to quantitatively assess the contribution of different metabolic pathways to the synthesis of fucosylated glycans.[6] By culturing cells with substrates labeled with stable isotopes, such as ¹³C, researchers can trace the incorporation of these isotopes into fucose and its downstream products. Mass spectrometry is then employed to detect and quantify the isotopically labeled molecules.[7][8]
Key Findings from Isotope Tracing Studies
| Cell Line(s) | Labeled Substrate(s) | Key Quantitative Finding(s) | Reference(s) |
| HeLa | ³H-fucose (0.3 µM) | ~10% of GDP-fucose originated from exogenous fucose, while ~90% was synthesized de novo. | [4][5] |
| HepG2, Huh7, CHO | ¹³C-UL-fucose (50 µM for pre-labeling), ¹³C-1,2-glucose (5 mM), ¹³C-1,2,3-mannose (50 µM) | In the absence of exogenous fucose, glucose is a more significant contributor to N-glycan-associated fucose than mannose. Exogenous fucose at concentrations of ~30-50 µM suppresses the de novo pathway. The fucose salvage pathway is less sensitive to suppression by exogenous fucose compared to the de novo pathway. | [4][9] |
| Pancreatic Cancer Cell Lines (8988-S, 8988-T) | ¹³C-U-Glucose | Demonstrated the ability to detect ¹³C isotope incorporation from glucose into PMP-L-Fucose, confirming the feasibility of tracing glucose allocation to glycan synthesis. | [10] |
| HEK293T (wild-type and knockout) | L-fucose (various concentrations) | In TSTA3 knockout cells, which lack a functional de novo pathway, supplementation with fucose is essential for the synthesis of fucosylated structures. | [1][2][11] |
Experimental Protocols for Stable Isotope Tracing of Fucose Metabolism
The following provides a generalized workflow and detailed protocols for conducting stable isotope tracing experiments to study fucose metabolism.
Cell Culture and Stable Isotope Labeling
Objective: To incorporate stable isotope-labeled precursors into cellular metabolites and glycans.
Materials:
-
Cell line of interest
-
Appropriate cell culture medium and supplements
-
Stable isotope-labeled substrates (e.g., ¹³C-U-glucose, ¹³C-UL-fucose)
-
Dialyzed fetal bovine serum (if required, to minimize unlabeled precursors)
Protocol:
-
Culture cells to the desired confluency in standard medium.
-
Prepare the labeling medium by supplementing the base medium with the stable isotope-labeled substrate at the desired concentration.
-
Remove the standard medium and wash the cells with phosphate-buffered saline (PBS).
-
Add the labeling medium to the cells and incubate for the desired period. The labeling time will depend on the specific experimental goals and the turnover rate of the metabolites of interest.[4]
-
At the end of the labeling period, proceed immediately to sample collection.
Sample Preparation and Glycan Release
Objective: To extract proteins, release the N-glycans, and prepare them for mass spectrometry analysis.
Materials:
-
Cell lysis buffer
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
PNGase F
-
Solid-phase extraction (SPE) cartridges for glycan cleanup
Protocol:
-
Harvest the cells and lyse them to extract proteins.
-
Reduce the disulfide bonds in the proteins by adding DTT and incubating at 60°C.
-
Alkylate the cysteine residues by adding IAA and incubating in the dark.
-
Digest the proteins into peptides using trypsin overnight at 37°C.[12]
-
Release the N-glycans from the glycopeptides by adding PNGase F and incubating.
-
Purify and enrich the released glycans using SPE cartridges.
Mass Spectrometry Analysis
Objective: To detect and quantify the mass shifts in fucose-containing glycans due to the incorporation of stable isotopes.
Instrumentation:
-
Liquid chromatography-mass spectrometry (LC-MS) system, such as a Q-TOF or Orbitrap mass spectrometer, capable of high-resolution analysis.[13]
Protocol:
-
Reconstitute the purified glycans in a suitable solvent for LC-MS analysis.
-
Inject the sample into the LC system for separation. A variety of column chemistries, such as HILIC, can be used for glycan separation.[14]
-
Analyze the eluting glycans using the mass spectrometer in either positive or negative ion mode.
-
Acquire full scan MS data to identify the different glycan species and their isotopic distributions.
-
Perform tandem MS (MS/MS) to confirm the identity of the fucosylated glycans.
Data Analysis and Metabolic Flux Calculation
Objective: To determine the extent of isotope incorporation and calculate the relative or absolute metabolic fluxes through the fucose synthesis pathways.
Software:
-
Software for processing raw mass spectrometry data (e.g., vendor-specific software, MZmine).
-
Software for metabolic flux analysis (e.g., INCA, OpenFLUX).
Protocol:
-
Process the raw MS data to identify the fucosylated glycans and determine the relative abundance of each isotopologue (M+1, M+2, etc.).
-
Correct for the natural abundance of stable isotopes.
-
The fractional contribution of the labeled precursor to the product can be calculated based on the isotopic enrichment.
-
For more complex metabolic flux analysis, the isotopic labeling patterns of multiple metabolites are used as input for mathematical models that describe the metabolic network.[7][8] These models can then be used to estimate the fluxes through the different pathways.
Applications in Drug Development
Understanding the dynamics of fucose metabolism through stable isotope tracing has significant implications for drug development.
-
Target Identification and Validation: By identifying key enzymes and transporters that are upregulated in disease, new therapeutic targets can be discovered. For example, inhibitors of GMDS or TSTA3 could selectively block the de novo synthesis of fucose in cancer cells.
-
Pharmacodynamic Biomarker Development: Stable isotope tracing can be used to monitor the effect of a drug on fucose metabolism in preclinical and clinical studies.[15] This can provide valuable information on target engagement and the biological activity of the compound.
-
Patient Stratification: Differences in fucose metabolism between individuals may influence their response to certain therapies. Isotope tracing studies could help to identify patient populations that are more likely to benefit from fucose-targeted therapies.
Conclusion
Stable isotope tracing, coupled with advanced mass spectrometry, provides a robust and quantitative platform for elucidating the complexities of fucose metabolism. This powerful approach enables researchers to dissect the contributions of the de novo and salvage pathways, identify metabolic vulnerabilities in disease, and accelerate the development of novel therapeutic strategies targeting fucosylation. The detailed methodologies and quantitative data presented in this guide serve as a valuable resource for scientists and drug development professionals seeking to unravel the critical role of fucose in health and disease.
References
- 1. Interplay between de novo and salvage pathways of GDP-fucose synthesis | PLOS One [journals.plos.org]
- 2. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Origin of cytoplasmic GDP-fucose determines its contribution to glycosylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 8. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Interplay between de novo and salvage pathways of GDP-fucose synthesis | PLOS One [journals.plos.org]
- 12. Quantitative analysis of core fucosylation of serum proteins in liver diseases by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aspariaglycomics.com [aspariaglycomics.com]
- 14. Relative quantitation of glycosylation variants by stable isotope labeling of enzymatically released N-glycans using [12C]/[13C] aniline and ZIC-HILIC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. metsol.com [metsol.com]
A Preliminary Investigation of Fucosylation Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fucosylation, the enzymatic addition of a fucose sugar to glycans and proteins, is a critical post-translational modification involved in a myriad of biological processes, from cell-cell recognition and signaling to immune responses. Aberrations in fucosylation pathways are increasingly recognized as hallmarks of various diseases, including cancer and inflammatory disorders, making these pathways attractive targets for novel diagnostics and therapeutics. This technical guide provides an in-depth overview of the core fucosylation pathways, detailed methodologies for their investigation, and a summary of key quantitative data to aid researchers in this dynamic field.
Core Fucosylation Pathways
Fucosylation is a multi-step process that begins with the synthesis of the activated fucose donor, guanosine diphosphate (GDP)-fucose, and culminates in the transfer of fucose to acceptor molecules by fucosyltransferases.
GDP-Fucose Synthesis: De Novo and Salvage Pathways
In mammalian cells, GDP-fucose is synthesized through two primary pathways: the de novo pathway and the salvage pathway.[1][2][3]
-
The De Novo Pathway: This is the primary route for GDP-fucose synthesis, accounting for approximately 90% of the total cellular pool.[3][4] It begins with GDP-mannose, which is converted to GDP-fucose in a two-step enzymatic process.[3][5]
-
The Salvage Pathway: This pathway utilizes free L-fucose, which can be obtained from extracellular sources (e.g., diet) or from the lysosomal degradation of fucosylated glycoconjugates, to generate GDP-fucose.[3][6] This pathway accounts for about 10% of the cellular GDP-fucose pool.[3]
Fucosyltransferases (FUTs) and Types of Fucosylation
Once synthesized in the cytosol, GDP-fucose is transported into the lumen of the Golgi apparatus and endoplasmic reticulum (ER) by a specific transporter, SLC35C1.[4] Inside these organelles, fucosyltransferases (FUTs) catalyze the transfer of fucose from GDP-fucose to various acceptor substrates, including glycoproteins and glycolipids.[5][7]
There are two main types of fucosylation based on the attachment site of the fucose residue:
-
Core Fucosylation: This involves the addition of fucose via an α1,6-linkage to the innermost N-acetylglucosamine (GlcNAc) of the N-glycan core.[4][8] In mammals, this reaction is exclusively catalyzed by α1,6-fucosyltransferase (FUT8).[4][9] Core fucosylation is crucial for modulating the function of many proteins, including antibodies and growth factor receptors.[8][10]
-
Terminal Fucosylation: This refers to the addition of fucose to the outer branches of N- and O-glycans, as well as glycolipids.[4] This process is carried out by a larger family of FUTs (FUT1-7, FUT9-11) that create different linkages, such as α1,2, α1,3, and α1,4.[4][5] These terminal fucose residues are key components of important biological structures like the ABO blood group antigens and Lewis antigens, which are involved in cell-cell recognition and immune responses.[4][7]
-
O-Fucosylation: A distinct type of fucosylation where fucose is directly linked to serine or threonine residues of proteins within specific consensus sequences, such as those in Epidermal Growth Factor-like (EGF) repeats and Thrombospondin Type 1 Repeats (TSRs).[11] This modification is catalyzed by protein O-fucosyltransferases (POFUTs) in the endoplasmic reticulum.[5][11]
References
- 1. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Mass Spectrometry-Based Glycoproteomic Workflows for Cancer Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Quantitative analysis of fucosylated glycoproteins by immobilized lectin-affinity fluorescent labeling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Characterizing human α-1,6-fucosyltransferase (FUT8) substrate specificity and structural similarities with related fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzyme assay of O-fucosyltransferase 1 using Drosophila OFUT1 - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative analysis of core fucosylation of serum proteins in liver diseases by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
The Pivotal Role of L-Fucose in Mammalian Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-fucose, a deoxyhexose monosaccharide, is a critical component of mammalian glycobiology, playing a fundamental role in a vast array of physiological and pathological processes. Unlike most sugars in mammals, L-fucose exists in the L-configuration and lacks a hydroxyl group at the C-6 position.[1] It is most often found as a terminal modification on N-linked and O-linked glycans, as well as glycolipids, where it is essential for mediating cellular interactions, signal transduction, and determining protein function.[2] Aberrations in fucosylation are increasingly recognized as hallmarks of various diseases, including cancer and chronic inflammation, making fucosylation pathways and their enzymatic regulators prime targets for novel therapeutic interventions and diagnostic biomarker development. This technical guide provides an in-depth exploration of the biological significance of L-fucose, detailing its metabolism, its functional roles in key signaling pathways, and its implications in disease. Furthermore, this guide furnishes researchers with a compilation of quantitative data and detailed experimental protocols to facilitate further investigation into this vital area of glycobiology.
L-Fucose Metabolism and Fucosylation
The incorporation of L-fucose into glycoconjugates is dependent on its activated form, guanosine diphosphate fucose (GDP-fucose). Mammalian cells synthesize GDP-fucose through two primary pathways: the de novo pathway and the salvage pathway.[1][2]
-
De Novo Pathway: This is the principal route for GDP-fucose synthesis, accounting for approximately 90% of the cellular pool.[3] The pathway begins with GDP-mannose, which is converted to GDP-fucose through a series of enzymatic reactions catalyzed by GDP-mannose 4,6-dehydratase (GMD) and GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase (FX protein).[2][3]
-
Salvage Pathway: This pathway utilizes free L-fucose obtained from extracellular sources or from the lysosomal degradation of fucosylated glycoconjugates. Free fucose is phosphorylated by fucose kinase (FUK) to fucose-1-phosphate, which is then converted to GDP-fucose by GDP-fucose pyrophosphorylase (GFPP).[4]
Once synthesized in the cytosol, GDP-fucose is transported into the lumen of the Golgi apparatus and the endoplasmic reticulum (ER) by a specific transporter, SLC35C1.[5] Within these compartments, a family of fucosyltransferases (FUTs) catalyzes the transfer of fucose to acceptor glycans on proteins and lipids.[5]
There are several types of fucosylation, defined by the linkage of fucose to the glycan chain:
-
Core Fucosylation: An α(1,6)-linkage of fucose to the innermost N-acetylglucosamine (GlcNAc) of N-glycans, catalyzed exclusively by FUT8.[3]
-
Terminal Fucosylation: The addition of fucose to the outer branches of glycans, forming structures like the Lewis and sialyl Lewis antigens. This is carried out by several FUTs, including α(1,2)-FUTs (FUT1, FUT2) and α(1,3/4)-FUTs (FUT3, FUT4, FUT5, FUT6, FUT7, FUT9).[3][6]
-
O-Fucosylation: The direct attachment of fucose to serine or threonine residues within specific protein domains, such as Epidermal Growth Factor-like (EGF) repeats and Thrombospondin Type 1 Repeats (TSRs). This is mediated by Protein-O-Fucosyltransferases (POFUT1 and POFUT2).[5]
Biological Roles of L-Fucose
Cell Adhesion and Leukocyte Trafficking
One of the most well-characterized functions of L-fucose is its indispensable role in selectin-mediated cell adhesion.[2] Selectins are a family of C-type lectins expressed on leukocytes (L-selectin), platelets (P-selectin), and activated endothelial cells (E- and P-selectin). They recognize specific fucosylated carbohydrate structures, most notably the sialyl Lewis X (sLex) and sialyl Lewis A (sLea) antigens, on opposing cells. This interaction is critical for the initial tethering and rolling of leukocytes on the vascular endothelium, a prerequisite for their extravasation to sites of inflammation or injury.[7] The genetic disorder Leukocyte Adhesion Deficiency type II (LAD II), caused by a defect in the GDP-fucose transporter, leads to a global deficiency in fucosylated glycans and results in severe recurrent infections due to impaired leukocyte rolling.[2]
Modulation of Signaling Pathways
Fucosylation plays a critical role in fine-tuning key signaling pathways involved in development, differentiation, and disease.
-
Notch Signaling: O-fucosylation of EGF repeats on the Notch receptor by POFUT1 is essential for proper Notch signaling.[2] This modification is required for the interaction of Notch with its ligands (Delta and Jagged). Further elongation of the O-fucose by the Fringe glycosyltransferase can modulate ligand-specific activation of the Notch pathway, thereby influencing cell fate decisions during development.[2]
-
Epidermal Growth Factor Receptor (EGFR) Signaling: Fucosylation of EGFR has a complex, context-dependent regulatory role. Core fucosylation, catalyzed by FUT8, is generally required for high-affinity binding of EGF to its receptor and subsequent receptor dimerization and phosphorylation, thereby promoting downstream signaling.[1] Conversely, increased terminal α1,3-fucosylation on EGFR has been shown to suppress its dimerization and activation.
-
Tumor Necrosis Factor (TNF) Signaling: Fucosylation has been implicated in TNF-related apoptosis-inducing ligand (TRAIL) signaling. A deficiency in the de novo fucosylation pathway has been found to confer resistance to TRAIL-induced apoptosis in colorectal cancer cells. Furthermore, α-1,3 fucosylation of TNFR1 can enhance its binding to TNF-α, contributing to inflammatory responses and apoptosis in the context of osteoarthritis.[8]
L-Fucose in Disease
Given its central role in cell adhesion and signaling, it is not surprising that altered fucosylation is a common feature of many diseases.
-
Cancer: Increased fucosylation is a well-established hallmark of cancer. Elevated levels of core fucosylation and sLex/sLea antigens on tumor cells are associated with increased metastasis, invasion, and poor prognosis.[3] Fucosylated glycoproteins are shed into the circulation and can serve as valuable biomarkers. For instance, core-fucosylated alpha-fetoprotein (AFP-L3) is an FDA-approved biomarker for hepatocellular carcinoma.[3]
-
Inflammation: As detailed above, fucosylation is essential for leukocyte recruitment to inflammatory sites. Pathological conditions such as atherosclerosis and chronic inflammatory diseases are characterized by altered expression of fucosylated selectin ligands.[2]
-
Genetic Disorders: Congenital disorders of glycosylation (CDGs) are a group of rare genetic diseases caused by defects in the synthesis of glycans. Defects in the fucosylation pathway, such as LAD II, result in severe developmental and immunological problems.[1]
Quantitative Data Summary
The following tables summarize key quantitative data related to L-fucose in mammalian systems.
Table 1: Serum L-Fucose Levels in Health and Disease
| Condition | Analyte | Concentration (mg/dL) | Reference Population | Citation(s) |
| Healthy | Total L-Fucose | 5.01 ± 2.39 | Healthy Adults | [9] |
| Healthy | Total L-Fucose | 7.22 ± 0.26 | Healthy Adults | [10] |
| Healthy | Total L-Fucose | 9.1 ± 3.1 | Healthy Children | [11] |
| Oral Squamous Cell Carcinoma | Total L-Fucose | 25.57 ± 3.96 | OSCC Patients | [9] |
| Oral Cancer | Total L-Fucose | 46.63 ± 5.29 | Oral Cancer Patients | [10] |
Table 2: Binding Affinities of Fucosylated Ligands to Selectins
| Receptor | Ligand | Binding Affinity (KD) | Method | Citation(s) |
| P-Selectin | sLex analogue (TBC1269) | ~111.4 µM | Surface Plasmon Resonance | [2] |
| E-Selectin | sLex | ~1.1 - 2.0 mM | Transferred NOE NMR | [12] |
| L-Selectin | sLex | Low Affinity | Cell Adhesion Assay | [2] |
Table 3: Kinetic Parameters of Human α-1,6-Fucosyltransferase (FUT8)
| Acceptor Substrate | Km (µM) | kcat (min-1) | kcat/Km (min-1µM-1) | Citation(s) |
| GDP-Fucose (Donor) | 14.56 ± 3.4 | 15.31 ± 0.6 | 1.051 | [13] |
| G0-Asn (Biantennary) | 113.1 ± 15.43 | 14.86 ± 0.5 | 0.131 | [13] |
| G0-Peptide | 133.1 ± 19.99 | 15.11 ± 0.6 | 0.114 | [13] |
| M5N2-Asn (High Mannose) | Not Determined | Not Active | Not Active | [13] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to study L-fucose and fucosylation.
Metabolic Labeling of Fucosylated Glycans with Fucose Analogs
This protocol describes the metabolic incorporation of an alkyne-bearing fucose analog (FucAl) into cellular glycoproteins, followed by detection via copper-catalyzed azide-alkyne cycloaddition (click chemistry).
Materials:
-
Mammalian cells of interest (e.g., HEK293T, CHO)
-
Complete cell culture medium
-
Peracetylated 6-alkynyl-fucose (Ac4FucAl)
-
DMSO (for stock solution)
-
PBS (Phosphate-Buffered Saline)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
BCA Protein Assay Kit
-
Azide-functionalized probe (e.g., Azide-PEG3-Biotin or Azide-Fluor 488)
-
Click chemistry reaction buffer components:
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO4)
-
-
SDS-PAGE reagents
-
Western blotting reagents (membranes, antibodies, etc.)
-
Streptavidin-HRP (if using biotin probe)
Procedure:
-
Cell Culture and Labeling: a. Plate cells in appropriate culture vessels and allow them to adhere and reach ~70-80% confluency. b. Prepare a 100 mM stock solution of Ac4FucAl in DMSO. c. Dilute the Ac4FucAl stock solution in complete culture medium to a final concentration of 25-100 µM. As a negative control, treat a parallel set of cells with an equivalent volume of DMSO. d. Replace the medium on the cells with the FucAl-containing medium or control medium. e. Incubate the cells for 24-72 hours under standard culture conditions (37°C, 5% CO2).
-
Cell Lysis and Protein Quantification: a. Wash the cells twice with ice-cold PBS. b. Lyse the cells by adding ice-cold lysis buffer supplemented with protease inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Click Chemistry Reaction: a. In a microcentrifuge tube, combine 50-100 µg of protein lysate with the click chemistry reaction components. A typical reaction mixture (50 µL final volume) contains:
- Protein lysate (normalized by concentration)
- Azide probe (e.g., 100 µM Azide-PEG3-Biotin)
- TCEP (1 mM, freshly prepared)
- TBTA (100 µM)
- CuSO4 (1 mM) b. Vortex briefly to mix and incubate at room temperature for 1-2 hours, protected from light.
-
Analysis by SDS-PAGE and Western Blotting: a. Quench the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes. b. Resolve the proteins by SDS-PAGE. c. Transfer the proteins to a nitrocellulose or PVDF membrane. d. Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature. e. If using a biotinylated probe, incubate the membrane with Streptavidin-HRP (e.g., 1:5000 dilution in blocking buffer) for 1 hour. f. If using a fluorescent probe, the membrane can be imaged directly on a suitable fluorescence imager. g. Wash the membrane extensively with TBST (3 x 10 minutes). h. Detect the signal using an appropriate chemiluminescent substrate (for HRP) or by fluorescence imaging.
Analysis of Protein Fucosylation by Mass Spectrometry
This protocol provides a general workflow for identifying fucosylated glycopeptides from a complex protein mixture.
Materials:
-
Protein sample (e.g., cell lysate, purified glycoprotein)
-
Denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Reducing agent (e.g., 10 mM Dithiothreitol, DTT)
-
Alkylating agent (e.g., 55 mM Iodoacetamide, IAA)
-
Trypsin (sequencing grade)
-
Enrichment materials (e.g., HILIC beads, lectin-agarose)
-
Endoglycosidases (e.g., PNGase F, Endo F3)
-
LC-MS/MS system (e.g., Orbitrap)
-
Glycoproteomics data analysis software (e.g., Byonic, pGlyco)
Procedure:
-
Protein Extraction, Reduction, and Alkylation: a. Solubilize and denature the protein sample in denaturation buffer. b. Reduce disulfide bonds by adding DTT and incubating at 56°C for 30 minutes. c. Alkylate cysteine residues by adding IAA and incubating for 20 minutes in the dark at room temperature.
-
Proteolytic Digestion: a. Dilute the sample with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to < 2 M. b. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Glycopeptide Enrichment (Optional but Recommended): a. Acidify the peptide digest and desalt using a C18 solid-phase extraction (SPE) cartridge. b. Enrich for glycopeptides using HILIC SPE or lectin affinity chromatography (e.g., Aleuria aurantia lectin for fucosylated glycans).
-
Enzymatic Deglycosylation (for site-specific analysis): a. To specifically identify core fucosylated sites, treat the enriched glycopeptides sequentially with Endo F3 (cleaves between the two core GlcNAcs, leaving Fuc-GlcNAc at the asparagine) followed by PNGase F (which will not cleave the remaining Fuc-GlcNAc). This leaves a specific mass signature for core fucosylation.[5]
-
LC-MS/MS Analysis: a. Resuspend the final peptide/glycopeptide sample in LC-MS loading buffer (e.g., 0.1% formic acid in water). b. Inject the sample onto a nano-LC system coupled to a high-resolution mass spectrometer. c. Separate peptides using a suitable gradient (e.g., a 60-minute gradient of increasing acetonitrile with 0.1% formic acid). d. Acquire data in a data-dependent acquisition (DDA) mode, typically using higher-energy collisional dissociation (HCD) for fragmentation.
-
Data Analysis: a. Use specialized software to search the raw MS/MS data against a protein sequence database. b. The software should be configured to search for variable modifications corresponding to different glycan compositions, including fucose, as well as the specific mass tags left by enzymatic treatments (e.g., the Fuc-GlcNAc remnant). c. Manually validate identified fucosylated glycopeptides by inspecting the MS/MS spectra for characteristic oxonium ions (e.g., m/z 147.06 for fucose) and glycan-specific fragment ions.
Fucosyltransferase Activity Assay
This protocol describes a method to measure the activity of a fucosyltransferase, such as FUT8, using an HPLC-based method with a fluorescently labeled acceptor substrate.[8]
Materials:
-
Enzyme source (e.g., cell lysate from FUT-overexpressing cells, purified recombinant FUT)
-
Reaction buffer (e.g., 100 mM MES buffer, pH 6.5)
-
GDP-fucose (donor substrate)
-
Fluorescence-labeled acceptor substrate (e.g., pyridylaminated (PA) asialo-, agalacto-biantennary N-glycan, G0-PA)
-
Triton X-100
-
250 mM MnCl2
-
HPLC system with a fluorescence detector and a reverse-phase column (e.g., C18)
Procedure:
-
Enzyme Preparation: a. If using cell lysates, solubilize cells in a buffer containing a non-ionic detergent (e.g., 0.5% Triton X-100) and clarify by centrifugation.
-
Enzymatic Reaction: a. Set up the reaction mixture in a microcentrifuge tube. A typical 20 µL reaction includes:
- Reaction Buffer (to final 1x concentration)
- MnCl2 (10 mM final concentration)
- Triton X-100 (0.25% final concentration)
- GDP-fucose (e.g., 0.5 mM final concentration)
- Acceptor substrate (e.g., 50 µM G0-PA)
- Enzyme source (e.g., 5 µL of cell lysate) b. Incubate the reaction at 37°C for 1-4 hours. c. Terminate the reaction by boiling for 3 minutes.
-
HPLC Analysis: a. Centrifuge the terminated reaction to pellet any precipitate. b. Inject a portion of the supernatant (e.g., 10 µL) onto the HPLC system. c. Separate the substrate and the fucosylated product using a suitable gradient (e.g., an isocratic or gradient elution with an ammonium acetate buffer). d. Monitor the elution profile using a fluorescence detector (e.g., Ex: 320 nm, Em: 400 nm for PA-labeled glycans).
-
Quantification: a. The fucosylated product will elute at a different retention time than the unreacted substrate. b. Calculate the amount of product formed by integrating the area of the product peak and comparing it to a standard curve of the fucosylated product, if available, or by calculating the percentage conversion from the substrate peak area. c. Enzyme activity can be expressed as the amount of product formed per unit time per amount of enzyme.
Conclusion
L-fucose is a monosaccharide of profound importance in mammalian biology. Its incorporation into glycoconjugates is a key post-translational modification that governs a wide spectrum of cellular processes, from immune cell trafficking to the modulation of critical growth factor signaling pathways. The strong association between aberrant fucosylation and major human diseases like cancer has propelled this field to the forefront of biomedical research. The development of advanced analytical techniques and chemical biology tools continues to unravel the complexities of fucosylation, offering unprecedented opportunities for the discovery of novel biomarkers and the design of innovative therapeutic strategies. This guide provides a foundational resource for professionals in research and drug development, aiming to equip them with the technical knowledge and practical methodologies required to further explore and exploit the biological significance of L-fucose.
References
- 1. Characterizing human α-1,6-fucosyltransferase (FUT8) substrate specificity and structural similarities with related fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Affinity and kinetics of sialyl Lewis-X and core-2 based oligosaccharides binding to L- and P-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological functions of fucose in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein O-Fucosyltransferases: Biological Functions and Molecular Mechanisms in Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The three members of the selectin receptor family recognize a common carbohydrate epitope, the sialyl Lewis(x) oligosaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. PSGL-1 decorated with sialyl Lewisa/x promotes high affinity binding of myeloma cells to P-selectin but is dispensable for E-selectin engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regional and cellular differences in fucosylation of glycomacromolecules in the mouse brain. A biochemical and autoradiographic study of early postnatal and adolescent animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative studies on the substrate specificity and defucosylation activity of three α-L-fucosidases using synthetic fucosylated glycopeptides and glycoproteins as substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative evaluation of fucose reducing effects in a humanized antibody on Fcγ receptor binding and antibody-dependent cell-mediated cytotoxicity activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Technical Guide to Metabolic Labeling with Sugars: Principles and Protocols for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the core principles and experimental methodologies of metabolic labeling with unnatural sugars. This document provides a comprehensive overview of the techniques, data analysis, and applications in cellular and molecular biology.
Introduction
Metabolic labeling with sugars, a cornerstone of metabolic glycoengineering (MGE), is a powerful technique that enables the study of glycans and glycoproteins in their native cellular environment. By introducing unnatural monosaccharides bearing bioorthogonal chemical reporters into cellular metabolic pathways, researchers can visualize, identify, and characterize glycoconjugates with high specificity and minimal perturbation to cellular processes. This "silent" labeling approach has revolutionized our understanding of glycosylation's role in health and disease, with significant implications for drug development and diagnostics.[1]
This guide provides a detailed exploration of the fundamental principles of metabolic sugar labeling, comprehensive experimental protocols for key techniques, and an overview of its applications, particularly in the context of cellular signaling.
Core Principles of Metabolic Glycoengineering
The central tenet of MGE is the cell's own biosynthetic machinery. Cells are cultured in the presence of a peracetylated, unnatural monosaccharide analog. The acetyl groups enhance cell permeability. Once inside the cell, endogenous enzymes remove the acetyl groups, and the unnatural sugar is processed through a natural metabolic pathway.[2][3] For example, N-azidoacetylmannosamine (Ac4ManNAz) is a precursor to sialic acid and is incorporated into the sialic acid biosynthesis pathway.[2][3]
These unnatural sugars are modified with a bioorthogonal chemical reporter, a functional group that is inert within the biological system but can undergo a highly specific chemical reaction with an exogenously supplied probe.[2] Commonly used bioorthogonal reporters include:
-
Azides (-N3): Small, metabolically stable, and highly selective in their reactivity.[2]
-
Alkynes (C≡CH): Another small and bioorthogonal handle used in "click chemistry" reactions.
-
Ketones (>C=O): Can react selectively with hydrazide and aminooxy derivatives.
Once the unnatural sugar is incorporated into a glycoprotein, the bioorthogonal reporter is displayed on the cell surface or within the cell. This reporter can then be covalently tagged with a probe for visualization (e.g., a fluorophore) or enrichment (e.g., biotin).[2]
Bioorthogonal Ligation Reactions
Two primary classes of bioorthogonal reactions are employed to label the incorporated chemical reporters:
-
Click Chemistry: This term broadly refers to reactions that are modular, wide in scope, give high yields, and are easy to perform. In the context of metabolic labeling, it most often refers to the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient and specific but the copper catalyst can be toxic to living cells.[4] To circumvent this, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed, which utilizes strained cyclooctynes that react with azides without the need for a copper catalyst.[4]
-
Staudinger Ligation: This reaction occurs between an azide and a triarylphosphine. The classic Staudinger reaction produces an aza-ylide which is unstable in water. The modified Staudinger ligation, developed for biological applications, incorporates an electrophilic trap on the phosphine to yield a stable amide bond.[5][6] This reaction is highly specific and biocompatible.[6]
Experimental Protocols
This section provides detailed methodologies for the key experiments in metabolic labeling with sugars.
Synthesis of Azido Sugars
Detailed protocols for the synthesis of commonly used azido sugars such as N-azidoacetylmannosamine (ManNAz), N-azidoacetylgalactosamine (GalNAz), and N-azidoacetylglucosamine (GlcNAz) are available in the literature. These syntheses can typically be completed in approximately one week.[7]
Metabolic Labeling of Cultured Cells
This protocol describes the general procedure for labeling cells with peracetylated azido sugars.
Materials:
-
Peracetylated azido sugar (e.g., Ac4ManNAz, Ac4GalNAz, Ac4GlcNAz)
-
Cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Cell culture plates
-
CO2 incubator
Procedure:
-
Preparation of Azido Sugar Solution: Dissolve the peracetylated azido sugar in a suitable solvent like DMSO or ethanol to create a stock solution. For example, a 300 µM stock solution can be prepared by dissolving 1 mg of the azido sugar in 7.75 ml of ethanol.[3]
-
Cell Seeding: Seed cells in a culture plate at a density that will allow for logarithmic growth during the incubation period. For a six-well plate, seed approximately 6 x 10^5 cells per well in 3 ml of medium.[3]
-
Incubation with Azido Sugar: Add the azido sugar stock solution to the cell culture medium to achieve the desired final concentration. A typical starting concentration is 50 µM.[3][8]
-
Incubation: Incubate the cells in a CO2 incubator at 37°C for 48-72 hours. The optimal incubation time may vary depending on the cell line and the specific sugar analog.[3]
-
Harvesting Cells: After incubation, transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 100 x g for 5 minutes.[3]
-
Washing: Decant the medium and wash the cell pellet twice with PBS, with a centrifugation step after each wash, to remove any unincorporated azido sugar.[3]
Bioorthogonal Ligation Reactions
Materials:
-
Metabolically labeled cells
-
Lysis buffer (e.g., RIPA buffer)
-
Alkyne-probe (e.g., alkyne-fluorophore, alkyne-biotin)
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., THPTA)
Procedure:
-
Cell Lysis: Lyse the washed cells in an appropriate lysis buffer on ice.
-
Prepare Click Reaction Cocktail: In a microfuge tube, prepare the click reaction cocktail. For a 200 µL final reaction volume, the components can be added in the following order:
-
Protein lysate (50 µL of 1-5 mg/mL)
-
PBS buffer (100 µL)
-
Alkyne detection reagent (e.g., 4 µL of a stock solution for a final concentration of 20 µM)
-
THPTA solution (10 µL of 100 mM)
-
CuSO4 solution (10 µL of 20 mM)
-
Sodium ascorbate solution (10 µL of 300 mM, freshly prepared)[9]
-
-
Incubation: Protect the reaction from light and incubate for 30 minutes at room temperature.[9]
-
Analysis: The labeled proteins can then be analyzed by methods such as SDS-PAGE and in-gel fluorescence or Western blotting.
Materials:
-
Metabolically labeled cells
-
Cyclooctyne-probe (e.g., DBCO-fluorophore)
-
Cell culture medium or PBS
Procedure:
-
Cell Preparation: After metabolic labeling, wash the cells with PBS.
-
Incubation with Cyclooctyne-Probe: Add the cyclooctyne-probe to the cells in culture medium or PBS at a final concentration typically ranging from 10-100 µM.
-
Incubation: Incubate the cells for 1-2 hours at 37°C.
-
Washing: Wash the cells with PBS to remove the unreacted probe.
-
Analysis: The labeled cells can be visualized directly by fluorescence microscopy or analyzed by flow cytometry.
Materials:
-
Metabolically labeled cells
-
Phosphine-probe (e.g., phosphine-FLAG)
-
Cell culture medium or PBS
Procedure:
-
Cell Preparation: After metabolic labeling, wash the cells with PBS.
-
Incubation with Phosphine-Probe: Add the phosphine-probe to the cells in culture medium or PBS. A typical concentration for a phosphine-FLAG probe is 250 µM.[3]
-
Incubation: Incubate the cells for 1-2 hours at room temperature or 37°C.[3]
-
Washing: Pellet the cells by centrifugation and wash with PBS to remove the unreacted probe.[3]
-
Analysis: The labeled cells can be lysed and analyzed by Western blot using an anti-FLAG antibody.
Quantitative Data and Analysis
The efficiency of metabolic labeling can be quantified using various methods, providing valuable insights into glycosylation dynamics.
| Unnatural Sugar | Cell Line | Concentration (µM) | Incubation Time (h) | Labeling Efficiency/Metric | Reference |
| Ac4ManNAz | A549 | 10 | 72 | Sufficient for cell tracking | [10] |
| Ac4ManNAz | A549 | 50 | 72 | Reduced cell proliferation and migration | [10] |
| Ac4GalNAz | CHO | Not specified | Not specified | 30-fold higher fluorescence than background | [2] |
| Ac4GlcNAz | Not specified | 25-75 | Not specified | Recommended concentration range | [11] |
| Ac4ManNAz | MDA-MB-231 | 50 | 72 | Highest MFI among Ac4ManNAz, Ac4GalNAz, Ac4GlcNAz | [8] |
| Ac4GalNAz | MDA-MB-231 | 50 | 72 | Moderate MFI | [8] |
| Ac4GlcNAz | MDA-MB-231 | 50 | 72 | Lower MFI | [8] |
Table 1: Comparison of Labeling Efficiencies with Different Unnatural Sugars. MFI: Mean Fluorescence Intensity.
Visualizing Workflows and Signaling Pathways
Graphviz diagrams provide a clear visual representation of experimental workflows and the complex signaling pathways influenced by metabolic glycoengineering.
Caption: Experimental workflow for metabolic labeling of glycoproteins.
References
- 1. Efficient synthesis and enzymatic extension of an N-GlcNAz asparagine building block - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. Staudinger Ligation [sigmaaldrich.com]
- 6. A New Way To Engineer Cells: The Staudinger Ligation [www2.lbl.gov]
- 7. Hyper- O-GlcNAcylation activates nuclear factor κ-light-chain-enhancer of activated B cells (NF-κB) signaling through interplay with phosphorylation and acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Facile Metabolic Glycan Labeling Strategy for Exosome Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide [organic-chemistry.org]
- 10. NFκB activation is associated with its O-GlcNAcylation state under hyperglycemic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ac4GlcNAz, Azide-containing Monosaccharides - Jena Bioscience [jenabioscience.com]
Methodological & Application
Application Notes and Protocols for Quantitative Analysis of Fucosylation Using Stable Isotopes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fucosylation, the addition of fucose sugar moieties to proteins and lipids, is a critical post-translational modification involved in a myriad of biological processes, including cell adhesion, signaling, and immune responses.[1] Aberrant fucosylation is increasingly recognized as a hallmark of various diseases, notably cancer, making the quantitative analysis of fucosylation a vital tool in biomarker discovery and the development of therapeutic glycoproteins.[2] Stable isotope labeling, coupled with mass spectrometry (MS), offers a powerful and precise approach for the quantitative analysis of fucosylation.[3]
This document provides detailed application notes and protocols for the quantitative analysis of fucosylation using stable isotope labeling strategies. It covers metabolic labeling, chemoenzymatic labeling, and chemical labeling techniques, providing researchers with the necessary information to implement these methods in their own laboratories.
Quantitative Fucosylation Analysis Strategies
Several strategies employing stable isotopes can be used for the quantitative analysis of fucosylation. The choice of method depends on the specific research question, sample type, and available instrumentation.
-
Metabolic Labeling: In this approach, cells are cultured in media containing a stable isotope-labeled fucose analog.[4][5] This "heavy" fucose is incorporated into newly synthesized glycans, allowing for the differentiation and quantification of fucosylated glycoproteins between different cell populations or conditions.[5]
-
Chemoenzymatic Labeling: This method involves the use of enzymes to transfer a stable isotope-labeled sugar to a specific glycan structure. For instance, a fucosyltransferase can be used to add a "heavy" fucose to a non-fucosylated glycan.
-
Chemical Labeling: This strategy involves the chemical derivatization of glycans with a stable isotope-labeled reagent. A common method is permethylation, where all free hydroxyl groups on a glycan are methylated using isotopically labeled methyl iodide.[6][7]
Experimental Protocols
Protocol 1: Metabolic Labeling of Fucosylated Glycoproteins
This protocol describes the metabolic labeling of cells in culture with an alkyne-bearing fucose analog for subsequent quantitative analysis.[8]
Materials:
-
Cell culture medium appropriate for the cell line of interest
-
Fetal Bovine Serum (FBS)
-
Alkyne-bearing fucose analog (e.g., 6-alkynyl-fucose)
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
Azide-biotin tag
-
Click chemistry reaction buffer (e.g., containing copper (II) sulfate, THPTA, and sodium ascorbate)
-
Streptavidin-agarose beads
-
Trypsin
-
Mass spectrometer
Procedure:
-
Cell Culture and Labeling: Culture cells to the desired confluency. Replace the standard culture medium with a medium containing the alkyne-bearing fucose analog (e.g., 100 µM). A parallel culture should be maintained in a standard medium as a negative control. Incubate the cells for 24-72 hours to allow for the incorporation of the analog into glycoproteins.[8]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing a protease inhibitor cocktail.
-
Click Chemistry Reaction: To the cell lysate, add the azide-biotin tag and the click chemistry reaction buffer. Incubate for 1-2 hours at room temperature to covalently link the biotin tag to the alkyne-labeled fucosylated glycoproteins.[8]
-
Enrichment of Fucosylated Glycoproteins: Add streptavidin-agarose beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotin-tagged glycoproteins.
-
Washing and Elution: Wash the beads several times with PBS to remove non-specifically bound proteins. Elute the captured glycoproteins using a suitable elution buffer.
-
Tryptic Digestion: The enriched glycoproteins are then subjected to in-solution or in-gel tryptic digestion to generate peptides for MS analysis.[9]
-
Mass Spectrometry Analysis: Analyze the resulting peptides by LC-MS/MS. The relative abundance of fucosylated glycopeptides from different samples can be determined by comparing the signal intensities of the "light" (unlabeled) and "heavy" (labeled) peptide pairs.
Protocol 2: Quantitative Analysis using Isotopic Permethylation
This protocol details the relative quantification of N-glycans using stable isotopic permethylation.[6][7]
Materials:
-
PNGase F
-
Sodium phosphate buffer
-
Iodomethane ("light," CH3I) and stable isotope-labeled iodomethane ("heavy," e.g., 13CH3I or CD3I)[6]
-
Dimethyl sulfoxide (DMSO)
-
Sodium hydroxide (NaOH)
-
Dichloromethane
-
Water
-
C18 solid-phase extraction (SPE) cartridges
-
Mass spectrometer
Procedure:
-
Release of N-Glycans: Glycoproteins are denatured and then incubated with PNGase F overnight at 37°C to release the N-glycans.[7]
-
Permethylation: The released glycans from two different samples are separately permethylated. One sample is permethylated with "light" iodomethane, and the other with "heavy" iodomethane in a mixture of DMSO and NaOH.[7][10]
-
Reaction Quenching and Extraction: The permethylation reaction is quenched with water, and the permethylated glycans are extracted with dichloromethane. The organic layer is washed with water and then dried.
-
Sample Pooling and Purification: The "light" and "heavy" permethylated glycan samples are mixed in a 1:1 ratio. The pooled sample is then purified using a C18 SPE cartridge.
-
Mass Spectrometry Analysis: The purified permethylated glycans are analyzed by LC-MS/MS. The relative quantification of each glycan is determined by comparing the peak areas or intensities of the "light" and "heavy" isotopic pairs in the mass spectrum.[6]
Data Presentation
Quantitative data from stable isotope labeling experiments should be presented in a clear and organized manner to facilitate comparison and interpretation. Tables are an effective way to summarize the results.
Table 1: Relative Quantification of Fucosylated Glycoproteins in Cancer vs. Control Cells using Metabolic Labeling.
| Glycoprotein | Peptide Sequence | Fold Change (Cancer/Control) | p-value |
| Protein A | (K)ASDFGLAN(Fuc)R | 2.5 | 0.012 |
| Protein B | (R)YGTN(Fuc)VSK | 3.1 | 0.005 |
| Protein C | (K)LLTGN(Fuc)DR | -1.8 | 0.023 |
Table 2: Relative Abundance of N-Glycan Structures Determined by Isotopic Permethylation.
| Glycan Composition | Structure | Relative Abundance (%) - Condition A | Relative Abundance (%) - Condition B | Fold Change (B/A) |
| Hex5HexNAc4Fuc1 | Complex, biantennary, core-fucosylated | 35.2 ± 2.1 | 55.8 ± 3.4 | 1.58 |
| Hex6HexNAc5Fuc1 | Complex, triantennary, core-fucosylated | 15.7 ± 1.5 | 10.1 ± 1.2 | 0.64 |
| Hex5HexNAc4Fuc2 | Complex, biantennary, doubly-fucosylated | 8.9 ± 0.9 | 18.2 ± 1.8 | 2.04 |
Visualizations
Fucosylation Biosynthesis and Signaling Pathway
Fucosylation plays a key role in various signaling pathways, including those mediated by growth factor receptors like EGFR and TGF-β receptor, as well as the Notch signaling pathway.[11][12][13] Alterations in fucosylation can impact receptor-ligand interactions, receptor dimerization, and downstream signaling cascades.[11]
Caption: Fucosylation biosynthesis and its impact on cell signaling pathways.
Experimental Workflow for Quantitative Fucosylation Analysis
The following diagram illustrates a general workflow for the quantitative analysis of fucosylation using stable isotope labeling and mass spectrometry.[14][15]
Caption: General workflow for quantitative fucosylation analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Core fucosylation and its roles in gastrointestinal glycoimmunology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass Spectrometry and Glycomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Chemical Reporter Strategy to Probe Glycoprotein Fucosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycan/Protein-Stable Isotope Labeling in Cell Culture for Enabling Concurrent Quantitative Glycomics/Proteomics/Glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-plex LC-MS/MS Analysis of Permethylated N-glycans Achieved by Using Stable Isotopic Iodomethane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. COMPARATIVE GLYCOMIC PROFILING OF ISOTOPICALLY PERMETHYLATED N-GLYCANS BY LC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Labeling of Fucosylated Glycoproteins in Bacteroidales species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of core fucosylation of serum proteins in liver diseases by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Exploring the diverse biological significance and roles of fucosylated oligosaccharides [frontiersin.org]
- 12. Identification of α1,2-fucosylated signaling and adhesion molecules in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein O-Fucosylation: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Quantitative Investigation of Fucosylated Serum Glycoproteins with Application to Esophageal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improving glycoproteomic analysis workflow by systematic evaluation of glycopeptide enrichment, quantification, mass spectrometry approach, and data analysis strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (-)-Fucose-¹³C-3 in Cancer Biomarker Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alterations in cellular glycosylation are a hallmark of cancer, with changes in fucosylation being particularly prominent in tumor progression and metastasis. Fucosylated glycans on the cell surface play critical roles in cell signaling, cell-cell adhesion, and interactions with the tumor microenvironment. The ability to quantitatively measure changes in fucosylation can therefore provide invaluable insights into cancer biology and lead to the discovery of novel biomarkers for diagnosis, prognosis, and therapeutic targeting.
(-)-Fucose-¹³C-3 is a stable isotope-labeled version of L-fucose, the biologically active form of this deoxyhexose sugar. When introduced to cancer cells in culture, (-)-Fucose-¹³C-3 is metabolized through the fucose salvage pathway and incorporated into glycoproteins and other glycoconjugates. The heavy isotope label allows for the sensitive and specific tracking and quantification of fucosylated species by mass spectrometry. This enables a direct comparison of fucosylation levels between different cell populations, such as cancerous versus non-cancerous cells, or treated versus untreated cells. These application notes provide an overview and detailed protocols for the use of (-)-Fucose-¹³C-3 in cancer biomarker discovery.
Principle of the Method
The core principle involves the metabolic labeling of cancer cells with (-)-Fucose-¹³C-3. The labeled fucose is converted intracellularly to GDP-¹³C-fucose, the nucleotide sugar donor for fucosyltransferases. These enzymes then transfer the ¹³C-labeled fucose onto nascent glycan chains on proteins and lipids. Following labeling, cellular components are harvested, and the glycans are analyzed, typically by mass spectrometry. The mass shift introduced by the ¹³C isotope allows for the differentiation and relative quantification of fucosylated glycans from different experimental conditions.
Applications
-
Identification of Aberrantly Fucosylated Glycoproteins: Compare the fucosylation patterns of proteins from cancer cells and normal control cells to identify specific glycoproteins with altered fucosylation.
-
Biomarker Discovery: Identify fucosylated glycoproteins that are overexpressed or uniquely present in cancer cells, which can serve as potential biomarkers for early detection, prognosis, or as therapeutic targets.
-
Monitoring Therapeutic Efficacy: Assess the effect of anti-cancer drugs on fucosylation pathways by quantifying changes in the incorporation of (-)-Fucose-¹³C-3.
-
Studying Fucosyltransferase Activity: Investigate the activity of specific fucosyltransferases (FUTs) by tracing the incorporation of the labeled fucose into their target glycans.
Data Presentation
Table 1: Relative Abundance of Fucosylated Glycans in Pancreatic Cancer Cell Lines
The following table is an example of how quantitative data from a metabolic labeling experiment can be presented. This hypothetical data is based on findings that show increased fucosylation in certain cancer cell lines.
| Glycan Composition | Pancreatic Cancer Cell Line A (Relative Abundance) | Normal Pancreatic Duct Epithelial Cell Line (Relative Abundance) | Fold Change (Cancer/Normal) |
| Core-fucosylated biantennary | 1.00 | 1.00 | 1.0 |
| Fucosylated sialyl-Lewis X | 2.50 | 0.80 | 3.1 |
| Di-fucosylated triantennary | 1.80 | 0.50 | 3.6 |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cancer Cells with (-)-Fucose-¹³C-3
This protocol describes the general procedure for metabolically labeling cultured cancer cells. Specific concentrations and incubation times may need to be optimized for different cell lines.
Materials:
-
Cancer cell line of interest and appropriate culture medium
-
Normal (non-cancerous) cell line for comparison
-
(-)-Fucose-¹³C-3 (sterile solution)
-
Phosphate-buffered saline (PBS), sterile
-
Cell scrapers
-
Centrifuge
Procedure:
-
Cell Culture: Culture cancer and normal cells in their respective recommended media until they reach approximately 70-80% confluency.
-
Preparation of Labeling Medium: Prepare fresh culture medium supplemented with (-)-Fucose-¹³C-3. A starting concentration of 50-100 µM is recommended, but this should be optimized. For the control (unlabeled) cells, prepare the same medium without the addition of the labeled fucose.
-
Metabolic Labeling:
-
Aspirate the old medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for 24-72 hours under standard culture conditions (e.g., 37°C, 5% CO₂). The incubation time should be optimized to allow for sufficient incorporation of the label without causing cytotoxicity.
-
-
Cell Harvesting:
-
After the incubation period, aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate or scrape them into a tube with ice-cold PBS.
-
Centrifuge the cell suspension to pellet the cells.
-
Wash the cell pellet once more with ice-cold PBS.
-
The cell pellet can be stored at -80°C until further processing.
-
Protocol 2: Analysis of ¹³C-Fucose Labeled Glycoproteins by Mass Spectrometry
This protocol provides a general workflow for the analysis of metabolically labeled glycoproteins.
Materials:
-
Labeled and unlabeled cell pellets from Protocol 1
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
PNGase F (for N-glycan release)
-
Solid-phase extraction (SPE) cartridges for glycan cleanup
-
Derivatization reagents (e.g., for permethylation or fluorescent labeling, optional)
-
Mass spectrometer (e.g., MALDI-TOF/TOF or LC-ESI-MS/MS)
Procedure:
-
Protein Extraction:
-
Resuspend the cell pellets in lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
Glycan Release:
-
Take an equal amount of protein from each sample.
-
Denature the proteins (e.g., by heating).
-
Add PNGase F to release N-linked glycans and incubate according to the manufacturer's instructions.
-
-
Glycan Cleanup:
-
Purify the released glycans from proteins and other contaminants using SPE cartridges (e.g., graphitized carbon).
-
-
Sample Preparation for Mass Spectrometry:
-
The purified glycans can be analyzed directly or after derivatization. Permethylation is a common derivatization method that improves ionization efficiency and provides more detailed structural information.
-
-
Mass Spectrometry Analysis:
-
Analyze the samples by mass spectrometry. The instrument will detect pairs of signals for each fucosylated glycan, one corresponding to the unlabeled glycan and another shifted by the mass of the incorporated ¹³C isotopes.
-
-
Data Analysis:
-
Identify the fucosylated glycans based on their mass-to-charge ratio (m/z).
-
Quantify the relative abundance of each fucosylated glycan in the labeled versus unlabeled samples by comparing the peak intensities of the isotopic pairs.
-
Visualization of Key Processes
Fucose Metabolism and Incorporation into Glycoproteins
Caption: Metabolic pathway of (-)-Fucose-¹³C-3 incorporation into glycoproteins.
Experimental Workflow for Biomarker Discovery
Caption: Workflow for cancer biomarker discovery using (-)-Fucose-¹³C-3.
Signaling Pathways Influenced by Fucosylation
Caption: Key signaling pathways modulated by protein fucosylation in cancer.
Application Notes and Protocols for Studying Protein Glycosylation Dynamics with 13C Fucose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein glycosylation, the enzymatic addition of carbohydrates (glycans) to proteins, is a critical post-translational modification that profoundly influences protein folding, stability, trafficking, and function. Alterations in glycosylation patterns, particularly fucosylation, are increasingly recognized as hallmarks of various physiological and pathological states, including cancer and inflammatory diseases.[1] Studying the dynamics of protein fucosylation—the rates of fucose incorporation and turnover—provides invaluable insights into the underlying biological processes and offers potential avenues for biomarker discovery and therapeutic development.
This document provides a detailed guide for investigating protein glycosylation dynamics using stable isotope labeling with 13C-labeled L-fucose. By metabolically incorporating 13C fucose into newly synthesized glycoproteins, researchers can trace the flux of this monosaccharide through cellular pathways and quantify changes in fucosylation over time using mass spectrometry.
Signaling Pathways
The Cellular Protein Fucosylation Pathway
Protein fucosylation is primarily mediated by two interconnected pathways: the de novo synthesis pathway and the salvage pathway.[2] Both pathways converge to produce the nucleotide sugar donor, GDP-fucose, which is then utilized by fucosyltransferases in the Golgi apparatus to modify glycoproteins.[3][4]
-
De Novo Pathway: This pathway synthesizes GDP-fucose from GDP-mannose through a series of enzymatic reactions.[2][5]
-
Salvage Pathway: This pathway utilizes extracellular fucose or fucose recycled from lysosomal degradation of glycoproteins to generate GDP-fucose.[2][3] When cells are supplied with exogenous 13C-L-fucose, it is primarily utilized through the salvage pathway.
Caption: Cellular pathways for protein fucosylation.
Experimental Workflow
The general workflow for studying protein glycosylation dynamics with 13C fucose involves several key steps, from metabolic labeling of cells to mass spectrometric analysis and data interpretation.
Caption: General experimental workflow.
Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with 13C-L-Fucose
This protocol describes the metabolic incorporation of 13C-L-fucose into glycoproteins in cultured mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
13C-L-Fucose (e.g., [U-13C6]-L-fucose)
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Cell Culture: Culture cells to the desired confluency (typically 70-80%) in their standard growth medium.
-
Labeling Medium Preparation: Prepare fresh complete culture medium supplemented with 13C-L-fucose. The final concentration of 13C-L-fucose can range from 50 µM to 200 µM, depending on the cell line and experimental goals. A titration experiment is recommended to determine the optimal concentration.
-
Metabolic Labeling:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the 13C-L-fucose-containing medium to the cells.
-
Incubate the cells for the desired period. For dynamic studies, a time-course experiment (e.g., 0, 2, 4, 8, 12, 24 hours) is recommended.
-
-
Cell Harvesting:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to the plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Storage: Store the protein lysate at -80°C until further processing.
Protocol 2: In-Solution Tryptic Digestion of Glycoproteins
This protocol details the preparation of protein samples for mass spectrometry analysis.[6][7]
Materials:
-
Protein lysate from Protocol 1
-
50 mM Ammonium Bicarbonate (NH4HCO3)
-
100 mM Dithiothreitol (DTT)
-
200 mM Iodoacetamide (IAM)
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Denaturation and Reduction:
-
Take a known amount of protein (e.g., 100 µg) and adjust the volume with 50 mM NH4HCO3.
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 60°C for 30 minutes.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add IAM to a final concentration of 20 mM.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Trypsin Digestion:
-
Add trypsin to the protein sample at a 1:50 (w/w) ratio (trypsin:protein).
-
Incubate overnight at 37°C.
-
-
Quenching the Digestion:
-
Add formic acid to a final concentration of 1% to stop the digestion.
-
-
Desalting:
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column or tip according to the manufacturer's instructions.
-
Dry the desalted peptides in a vacuum centrifuge.
-
-
Storage: Store the dried peptides at -20°C until LC-MS/MS analysis.
Protocol 3: Mass Spectrometry Data Acquisition and Analysis
This section provides a general overview of the data acquisition and analysis workflow. Specific parameters will depend on the mass spectrometer used.
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography (LC) system is recommended.[8]
Data Acquisition:
-
LC Separation: Reconstitute the dried peptides in an appropriate solvent (e.g., 0.1% formic acid in water) and inject them onto the LC system. Peptides are typically separated using a gradient of increasing acetonitrile concentration.
-
MS Analysis: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.
-
MS1 Scan: Acquire full scan mass spectra to detect the precursor ions of the peptides.
-
MS2 Scan (Tandem MS): Select the most intense precursor ions for fragmentation (e.g., using higher-energy collisional dissociation - HCD) to generate fragment ion spectra for peptide identification.
-
Data Analysis Workflow:
-
Database Searching: Use a proteomics search engine (e.g., MaxQuant, Proteome Discoverer, MSFragger) to identify peptides and proteins from the MS/MS spectra.[9] The search should be performed against a relevant protein database (e.g., human proteome from UniProt).
-
Modifications: Include variable modifications for fucosylation and potential 13C incorporation on fucose.
-
-
Quantification of 13C Incorporation:
-
The relative abundance of the light (12C) and heavy (13C) isotopic envelopes for each fucosylated peptide is determined from the MS1 spectra.
-
The percentage of 13C incorporation can be calculated as: % 13C Incorporation = (Intensity of Heavy Peak) / (Intensity of Light Peak + Intensity of Heavy Peak) * 100
-
-
Dynamic Analysis: For time-course experiments, plot the % 13C incorporation for specific fucosylated peptides over time to determine the rate of fucosylation.
Data Presentation
Quantitative data from 13C fucose labeling experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Quantitative Analysis of Fucosylation Dynamics of a Target Glycoprotein
| Time Point (hours) | Glycopeptide Sequence | % 13C Fucose Incorporation (Mean ± SD, n=3) | Fold Change vs. 0h | p-value |
| 0 | N-X-S/T(Fuc) | 0.5 ± 0.1 | 1.0 | - |
| 2 | N-X-S/T(Fuc) | 15.2 ± 1.8 | 30.4 | <0.01 |
| 4 | N-X-S/T(Fuc) | 35.8 ± 3.2 | 71.6 | <0.001 |
| 8 | N-X-S/T(Fuc) | 62.1 ± 5.5 | 124.2 | <0.001 |
| 12 | N-X-S/T(Fuc) | 85.4 ± 6.9 | 170.8 | <0.001 |
| 24 | N-X-S/T(Fuc) | 95.1 ± 4.3 | 190.2 | <0.001 |
N-X-S/T(Fuc) represents a fucosylated glycopeptide with the consensus sequence for N-glycosylation.
Conclusion
Metabolic labeling with 13C fucose is a powerful technique for elucidating the dynamics of protein fucosylation. The protocols and guidelines presented here provide a comprehensive framework for researchers to design and execute experiments to investigate the role of fucosylation in various biological systems. The quantitative data generated from these studies can provide significant insights into disease mechanisms and aid in the development of novel diagnostics and therapeutics.
References
- 1. Origin of cytoplasmic GDP-fucose determines its contribution to glycosylation reactions | Journal of Cell Biology | Rockefeller University Press [rupress.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Reactome | GDP-fucose biosynthesis [reactome.org]
- 5. Pathway: DE NOVO GDP-FUCOSE BIOSYNTHESIS [flybase.org]
- 6. bsb.research.baylor.edu [bsb.research.baylor.edu]
- 7. goldbio.com [goldbio.com]
- 8. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Uncovering protein glycosylation dynamics and heterogeneity using deep quantitative glycoprofiling (DQGlyco) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput LC-MS/MS Methods for the Detection and Quantification of Fucosylated Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fucosylation, the addition of a fucose sugar moiety to proteins and lipids, is a critical post-translational modification involved in a myriad of biological processes, including cell adhesion, signaling, and immune responses.[1] Aberrant fucosylation has been implicated in the pathology of various diseases, most notably in cancer progression and metastasis, as well as in congenital disorders of glycosylation (CDG).[2][3] Consequently, the accurate detection and quantification of fucosylated peptides are of paramount importance for biomarker discovery, disease diagnostics, and the development of novel therapeutic strategies.[4] This application note provides detailed protocols for the enrichment and analysis of fucosylated peptides using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique for characterizing protein modifications.[5]
Experimental Workflow Overview
The overall workflow for the analysis of fucosylated peptides involves several key stages: protein extraction and digestion, enrichment of fucosylated glycopeptides, LC-MS/MS analysis, and data processing. Each step is critical for achieving high sensitivity and specificity in the identification and quantification of these low-abundance species.[1]
Caption: General experimental workflow for the analysis of fucosylated peptides.
Experimental Protocols
I. Protein Extraction and Tryptic Digestion
This protocol is adapted from standard proteomics sample preparation techniques.[6]
-
Protein Extraction:
-
For serum samples, start with a low volume (e.g., 10 µL) and dilute with an appropriate lysis buffer (e.g., SDT buffer: 150 mM Tris-HCl, 4% SDS, 100 mM DTT, pH 8.0).[6]
-
For tissue samples, homogenize the tissue in lysis buffer on ice.[6]
-
Sonicate the lysate to shear DNA and reduce viscosity, followed by boiling for 15 minutes to denature proteins.[6]
-
Centrifuge at 14,000 x g for 40 minutes to pellet cellular debris and filter the supernatant through a 0.22 µm filter.[6]
-
Determine protein concentration using a BCA assay.
-
-
Filter-Aided Sample Preparation (FASP) and Digestion:
-
Take 200 µg of protein and perform a buffer exchange into 8 M urea using a 10 kDa molecular weight cutoff filter.[6]
-
Reduce cysteine residues with 100 mM DTT for 1 hour at 37°C.
-
Alkylate with 50 mM iodoacetamide for 30 minutes in the dark.[6]
-
Wash the filter unit with 100 mM TEAB buffer.[6]
-
Add sequencing-grade trypsin in a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[6]
-
Collect the peptides by centrifugation.
-
II. Enrichment of Fucosylated Glycopeptides using Lectin Affinity Chromatography
Lectin affinity chromatography is a highly effective method for selectively capturing glycopeptides with specific sugar moieties.[1][7] Lens culinaris agglutinin (LCA) is commonly used for core-fucosylated peptides, while Aleuria aurantia lectin (AAL) recognizes terminal fucose residues.[1][7]
-
LCA Column Preparation:
-
Equilibrate LCA-agarose beads with binding buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM MnCl₂, 1 mM CaCl₂, pH 7.4).
-
-
Sample Loading and Washing:
-
Resuspend the dried peptide mixture in binding buffer and apply it to the LCA column.
-
Allow the sample to bind for at least 1 hour at room temperature with gentle agitation.
-
Wash the column extensively with binding buffer to remove non-specifically bound peptides.
-
-
Elution:
-
Elute the fucosylated glycopeptides with an elution buffer containing a competitive sugar (e.g., 10% (w/v) methyl-α-D-mannopyranoside in binding buffer).[1]
-
A second elution without NaCl, Ca²⁺, and Mn²⁺ can improve recovery.[1]
-
Desalt the eluted glycopeptides using a C18 solid-phase extraction cartridge prior to LC-MS/MS analysis.
-
III. LC-MS/MS Analysis
The following parameters are a general guideline and should be optimized for the specific instrument and column used.
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI).
-
MS1 Scan Range: m/z 350-2000.
-
Fragmentation: Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD) are commonly used for glycopeptides.[10] Electron-Transfer Dissociation (ETD) can also be beneficial as it tends to preserve the labile glycan structure.[10]
-
Data Acquisition: Data-Dependent Acquisition (DDA) is often used for discovery-based studies, where the most intense precursor ions are selected for fragmentation. Data-Independent Acquisition (DIA) and Multiple Reaction Monitoring (MRM) are suitable for targeted quantitative analysis.[8][11] For MRM, specific transitions corresponding to the neutral loss of fucose or the generation of fucose-containing oxonium ions can be monitored.[8][12]
-
Data Presentation
Quantitative data from LC-MS/MS experiments can be summarized to compare the abundance of fucosylated peptides between different sample groups.
| Fucosylated Peptide | Glycan Structure | Pancreatic Cancer (Relative Abundance) | Healthy Control (Relative Abundance) | Fold Change | p-value | Reference |
| VDKDLQSLEDILHQVENK | A2G2F1 | 12.5 | 1.2 | >10 | <0.01 | [8] |
| TPLTNLK | Core-fucosylated | 8.2 | 2.1 | 3.9 | <0.05 | [1][3] |
| ... | ... | ... | ... | ... | ... |
Caption: Example of a table summarizing the relative abundance of fucosylated peptides in pancreatic cancer serum compared to healthy controls.
Signaling Pathway and Logical Relationships
Fucosylation plays a key role in various signaling pathways, including those mediated by growth factor receptors. For example, core fucosylation of the Epidermal Growth Factor Receptor (EGFR) can modulate its signaling activity.
Caption: Simplified diagram of the EGFR signaling pathway, highlighting the role of core fucosylation by FUT8.
Conclusion
The LC-MS/MS-based methodologies described in this application note provide a robust framework for the sensitive and specific detection and quantification of fucosylated peptides. The enrichment of glycopeptides, coupled with optimized chromatographic separation and mass spectrometric analysis, enables the in-depth characterization of fucosylation in complex biological samples. These powerful techniques are indispensable for advancing our understanding of the roles of fucosylation in health and disease and for the development of novel diagnostics and therapeutics.
References
- 1. Large-Scale Identification of Core-Fucosylated Glycopeptide Sites in Pancreatic Cancer Serum Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Assessment of Core Fucosylation for Congenital Disorders of Glycosylation [jstage.jst.go.jp]
- 3. Large-scale identification of core-fucosylated glycopeptide sites in pancreatic cancer serum using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Quantification of Glycopeptides by Multiple Reaction Monitoring LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein preparation for LC-MS/MS analysis [protocols.io]
- 7. Methods for Quantification of Glycopeptides by Liquid Separation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized fragmentation for quantitative analysis of fucosylated N-glycoproteins by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Dissecting the Dissociation Patterns of Fucosylated Glycopeptides Undergoing CID: A Case Study in Improving Automated Glycopeptide Analysis Scoring Algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Data Independent Acquisition-based Mass Spectrometry (DIA-MS) for the quantitative analysis of intact N-linked glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fragmentation and site-specific quantification of core fucosylated glycoprotein by multiple reaction monitoring-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vivo Imaging of Fucosylated Glycans in Zebrafish
Introduction
Fucosylation is a critical post-translational modification of glycans that plays a vital role in numerous biological processes, including cell-cell recognition, signaling, and embryonic development.[1][2] For instance, proper fucosylation of the Notch receptor is essential for its signaling pathway, which governs stem cell fate and organogenesis.[1][3] Monitoring the dynamics of fucosylation in a living organism provides invaluable insights into these processes. However, imaging glycans in vivo has been a significant challenge due to their incompatibility with genetically encoded reporters.[4]
This document details a robust method for noninvasive imaging of fucosylated glycans in live, developing zebrafish embryos. The strategy utilizes metabolic labeling with an azide-functionalized fucose analog followed by bioorthogonal copper-free click chemistry to attach a fluorescent probe, enabling high-resolution visualization via confocal microscopy.[4][5][6][7]
Principle of the Method
The imaging strategy is a two-step process involving metabolic glycan labeling and subsequent bioorthogonal ligation.
-
Metabolic Labeling: A fucose analog containing a bioorthogonal chemical reporter, the azide group (e.g., GDP-FucAz), is introduced into zebrafish embryos at an early developmental stage via microinjection.[1][3] The cellular machinery recognizes this unnatural sugar and incorporates it into newly synthesized fucosylated glycoconjugates. These azide-labeled glycans are then transported to the cell surface.[1] Studies in zebrafish have shown that directly using an azide-functionalized analogue of GDP-fucose (GDP-FucAz) bypasses the fucose salvage pathway, which inefficiently processes other azide-modified fucose precursors.[1][3][5] The fucosyltransferase enzymes in the Golgi readily accept GDP-FucAz, leading to robust labeling.[1][3]
-
Bioorthogonal "Click" Chemistry: The azide groups now present on cell-surface glycans serve as chemical handles for covalent ligation. The embryos are incubated with a fluorescent probe conjugated to a difluorinated cyclooctyne (DIFO) or other strained alkyne.[5][6] This triggers a highly specific and biocompatible copper-free click chemistry reaction, covalently attaching the fluorophore to the fucosylated glycans.[4] This method is effective and non-toxic, allowing for the visualization of fucosylation patterns in the context of a live, developing organism.[1][3]
Visualized Pathways and Workflows
Caption: Metabolic pathway of GDP-FucAz in zebrafish cells.
References
- 1. Metabolic Labeling of Fucosylated Glycans in Developing Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In Vivo Imaging of Membrane-Associated Glycans in Developing Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Metabolic labeling of fucosylated glycans in developing zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Isotope Labeling in Metabolomics
Audience: Researchers, scientists, and drug development professionals.
Introduction: Stable isotope labeling in metabolomics is a powerful technique for tracing the metabolic fate of molecules within a biological system. By replacing atoms in a substrate with their heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N), researchers can follow the transformation of these labeled substrates through metabolic pathways.[1][2] This approach provides unparalleled insights into the dynamic nature of metabolism, allowing for the quantification of metabolic fluxes and the elucidation of pathway activities, which is not possible with traditional metabolomics that only provides a static snapshot of metabolite levels.[3][4][5] Key applications include metabolic engineering, understanding disease-related metabolic reprogramming (such as in cancer), and investigating drug mechanisms.[1][6][7]
Core Techniques and Methodologies
Two primary techniques dominate the field of stable isotope-assisted metabolomics: Metabolic Flux Analysis (MFA) and Stable Isotope-Resolved Metabolomics (SIRM).
-
¹³C-Metabolic Flux Analysis (¹³C-MFA): This is a quantitative method used to determine the rates (fluxes) of intracellular metabolic reactions.[7] It involves introducing a ¹³C-labeled substrate (like glucose or glutamine) to a biological system at a metabolic steady state.[8][9] The distribution of ¹³C atoms across the metabolic network is then measured, typically in protein-bound amino acids or other stable cellular components, using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[6][10] Computational models are then used to estimate the intracellular fluxes that best explain the observed labeling patterns.[9]
-
Stable Isotope-Resolved Metabolomics (SIRM): SIRM combines stable isotope labeling with high-resolution metabolomics, primarily using Liquid Chromatography-Mass Spectrometry (LC-MS).[1][11] This technique tracks the incorporation of labeled atoms into a wide range of metabolites over time.[1] Unlike steady-state MFA, SIRM can be used to analyze systems that are not at an isotopic steady state, providing dynamic information about pathway utilization and metabolite turnover.[1][12] It is highly effective for discovering novel metabolic pathways and understanding how metabolism adapts to perturbations.[13]
Generalized Experimental Workflow
The successful execution of a stable isotope labeling experiment requires careful planning and execution, from the initial experimental design to the final data interpretation. The general workflow is applicable to both MFA and SIRM, with variations in specific steps.
Caption: A generalized workflow for stable isotope labeling experiments.
Protocol 1: ¹³C-Metabolic Flux Analysis (MFA) in Microbial Cultures
This protocol describes a steady-state ¹³C-MFA experiment in E. coli using [1-¹³C]glucose as a tracer to determine the flux split between glycolysis and the Pentose Phosphate Pathway (PPP).[10]
I. Materials and Reagents:
-
E. coli strain of interest
-
Defined minimal medium
-
[1-¹³C]glucose and unlabeled glucose
-
6M HCl
-
Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)
-
Saline solution (0.9% NaCl)
-
GC-MS system
II. Experimental Procedure:
-
Cell Culture:
-
Sample Collection and Quenching:
-
Protein Hydrolysis:
-
Add 6M HCl to the cell pellets and heat at 100°C for 24 hours to hydrolyze the total cell protein into constituent amino acids.[8]
-
Remove the acid by evaporation under a stream of nitrogen gas.
-
-
Derivatization:
-
Resuspend the dried amino acid hydrolysate in a suitable solvent.
-
Add the derivatization agent (MTBSTFA) and incubate at 60-80°C to create volatile amino acid derivatives suitable for GC-MS analysis.[10]
-
-
GC-MS Analysis:
III. Data Analysis:
-
MID Determination: Extract the MIDs for key amino acids derived from central carbon metabolism (e.g., Alanine, Valine, Serine, Phenylalanine).
-
Correction for Natural Abundance: Correct the raw MIDs for the natural abundance of ¹³C and other heavy isotopes.
-
Flux Calculation: Use a computational flux modeling software (e.g., Metran, INCA) to estimate the intracellular fluxes that best fit the experimental MID data.[6]
Protocol 2: Stable Isotope-Resolved Metabolomics (SIRM) in Mammalian Cells
This protocol details a SIRM experiment to trace the metabolism of [U-¹³C₆]glucose in a cancer cell line.
I. Materials and Reagents:
-
Mammalian cell line of interest (e.g., HeLa, A549)
-
Culture medium (e.g., DMEM) formulated without glucose or glutamine
-
[U-¹³C₆]glucose and unlabeled glucose
-
Dialyzed Fetal Bovine Serum (dFBS) to minimize interference from unlabeled metabolites in the serum.[11]
-
80% Methanol solution (pre-chilled to -80°C)
-
LC-HRMS system (e.g., Q-TOF or Orbitrap)
II. Experimental Procedure:
-
Cell Seeding and Growth:
-
Seed cells in multi-well plates (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Ensure a sufficient number of replicate wells for each time point and condition.[14]
-
-
Isotope Labeling:
-
Prepare the labeling medium by supplementing the base medium with [U-¹³C₆]glucose and other necessary components like dFBS and glutamine.
-
Aspirate the old medium and quickly wash the cells once with pre-warmed PBS.
-
Add the pre-warmed labeling medium to the cells to start the experiment.
-
-
Time-Course Sampling:
-
Collect samples at various time points (e.g., 0, 5 min, 30 min, 2h, 8h, 24h) to capture the dynamics of label incorporation.
-
For each time point, rapidly aspirate the medium.
-
-
Metabolite Extraction:
-
Immediately add ice-cold 80% methanol to the wells to quench all enzymatic activity and extract polar metabolites.[11]
-
Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at high speed at 4°C to pellet protein and cell debris.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS Analysis:
-
Analyze the metabolite extracts using a high-resolution LC-MS system. The system will separate the metabolites chromatographically and detect their mass-to-charge ratio with high accuracy.[3]
-
III. Data Analysis:
-
Feature Detection and Isotopologue Extraction: Use software (e.g., MZmine, XCMS) to detect metabolic features and their corresponding isotopologues (molecules that differ only in their isotopic composition).[15]
-
Data Correction: Correct for the natural abundance of stable isotopes.
-
Pathway Analysis: Map the labeled metabolites onto known metabolic pathways to visualize the flow of the isotopic tracer.[1]
Data Presentation
Quantitative data from stable isotope labeling experiments should be presented in a clear and structured format.
Table 1: Example Mass Isotopomer Distribution (MID) Data for Alanine
This table shows the fractional abundance of each isotopomer of Alanine, a metabolite derived from pyruvate. M+0 is the unlabeled form, M+1 has one ¹³C, and so on.
| Sample Condition | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) |
| Control (Unlabeled) | 96.6 | 3.1 | 0.2 | 0.1 |
| [U-¹³C₆]Glucose | 10.2 | 5.1 | 8.5 | 76.2 |
| Drug Treatment X | 25.8 | 7.3 | 12.1 | 54.8 |
Table 2: Example Relative Metabolic Fluxes (Calculated from ¹³C-MFA)
Fluxes are often presented relative to a primary substrate uptake rate (e.g., glucose uptake rate set to 100).
| Metabolic Reaction | Control Group (Relative Flux) | Treated Group (Relative Flux) |
| Glucose Uptake | 100 | 85 |
| Glycolysis (Pyruvate) | 85.3 | 70.1 |
| Pentose Phosphate Pathway | 14.7 | 29.9 |
| TCA Cycle (Citrate Synthase) | 60.5 | 45.2 |
Visualization of Workflows and Pathways
Data Analysis Workflow
The computational workflow for analyzing raw mass spectrometry data is a critical part of any stable isotope labeling study.
Caption: A typical bioinformatics workflow for metabolomics data analysis.
Tracing ¹³C from Glucose through Central Carbon Metabolism
This diagram illustrates how carbon atoms from [U-¹³C₆]glucose are incorporated into key metabolites of glycolysis and the TCA cycle.
Caption: Propagation of ¹³C label from glucose in central metabolism.
References
- 1. Overview of Stable Isotope Metabolomics - Creative Proteomics [creative-proteomics.com]
- 2. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 8. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 13C-based metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 10. gcms.cz [gcms.cz]
- 11. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Guide to Metabolomics Analysis: A Bioinformatics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing (-)-Fucose-13C-3 labeling efficiency in mammalian cells
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing (-)-Fucose-13C-3 for metabolic labeling of fucosylated glycoproteins in mammalian cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a stable isotope-labeled analog of L-fucose. Mammalian cells incorporate it into glycoproteins via the fucose salvage pathway.[1][2] Once taken up by the cell, it is converted into GDP-(-)-Fucose-13C-3, which then serves as a substrate for fucosyltransferases. These enzymes attach the labeled fucose to N- and O-glycans on proteins.[1][3] The incorporated 13C isotope acts as a tracer, allowing for the analysis of fucosylation dynamics and quantification of fucosylated glycoproteins using mass spectrometry.[4][5]
Q2: Which cellular pathway is responsible for incorporating this compound?
A2: The incorporation is primarily mediated by the fucose salvage pathway.[1][2][6] This pathway utilizes exogenous fucose (like the labeled analog) by converting it into GDP-fucose in two enzymatic steps. This process is distinct from the de novo pathway, which synthesizes GDP-fucose from GDP-mannose.[1][2][6][7] Supplementing cells with external fucose can suppress the de novo pathway, making the salvage pathway the main route for GDP-fucose synthesis.[8]
Q3: What are the primary applications of labeling with this compound?
A3: This technique is used to:
-
Trace and quantify the biosynthesis and turnover of fucosylated glycoproteins.
-
Identify and characterize fucosylated proteins, which can be important biomarkers in diseases like cancer.[5][9]
-
Study the dynamics of fucosylation in response to various stimuli or drug treatments.
-
Profile changes in fucosylation associated with developmental processes or disease progression.[9]
Q4: Is this compound toxic to cells?
A4: While L-fucose itself is a natural sugar, high concentrations of fucose analogs can sometimes affect cell proliferation or metabolic activity.[1][10] It is crucial to determine the optimal, non-toxic concentration for your specific cell line through a dose-response experiment (e.g., using a viability assay like MTT or Trypan Blue exclusion). Most studies use concentrations in the micromolar (µM) range, which are generally well-tolerated.[1][10]
Q5: Should I use dialyzed or regular fetal bovine serum (FBS) in my culture medium?
A5: For stable isotope labeling experiments, it is highly recommended to use dialyzed fetal bovine serum (dFBS).[11][12] Standard FBS contains endogenous, unlabeled fucose and other small molecules that will compete with the this compound tracer, leading to lower labeling efficiency and complicating data interpretation.[11]
Troubleshooting Guide
Problem 1: Low or No Labeling Efficiency
Symptom: Mass spectrometry analysis shows a low percentage of 13C incorporation into fucosylated glycans.
| Possible Cause | Recommended Solution |
| Insufficient Labeling Time | The time required to achieve steady-state labeling can vary significantly between cell lines and depends on protein turnover rates. Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal labeling duration for your system.[12] |
| Suboptimal Tracer Concentration | The concentration of this compound may be too low for efficient uptake and incorporation. Solution: Perform a dose-response experiment, testing a range of concentrations (e.g., 10 µM to 200 µM) to find the optimal balance between labeling efficiency and potential cytotoxicity.[10] |
| Competition from Unlabeled Fucose | Standard culture medium or non-dialyzed FBS contains unlabeled fucose, which competes with the tracer.[11] Solution: Use a fucose-free basal medium and supplement with dialyzed FBS (dFBS) to minimize competition.[11][12] |
| High De Novo Pathway Activity | In some cell lines, the de novo synthesis of GDP-fucose from glucose/mannose may be highly active, diluting the labeled pool. Solution: Ensure sufficient concentration of the labeled fucose analog, as higher external concentrations can help suppress the de novo pathway.[8] |
| Cell Line-Specific Metabolism | Different cell lines have varying efficiencies in fucose uptake and metabolism through the salvage pathway.[6][13] Solution: If possible, test labeling in a cell line known to have efficient fucose salvage (e.g., HEK293T, CHO). For your target cell line, optimization of time and concentration is critical.[6] |
Problem 2: Significant Cell Death or Reduced Proliferation
Symptom: Noticeable increase in floating (dead) cells or a significant decrease in cell density compared to control cultures.
| Possible Cause | Recommended Solution |
| Cytotoxicity of the Fucose Analog | High concentrations of fucose analogs can be toxic to some cell lines.[9][10] Solution: Perform a toxicity assay. Culture cells with a range of this compound concentrations (e.g., 10 µM to 500 µM) for your intended experiment duration and measure cell viability (e.g., MTT, Trypan Blue). Select the highest concentration that does not significantly impact viability.[10] |
| Nutrient Depletion | Long-term labeling experiments can lead to the depletion of essential nutrients in the medium, causing cell stress. Solution: Replenish the culture medium with fresh, tracer-containing medium every 24-48 hours, especially for long incubation periods or fast-growing cell lines. |
| Serum Starvation Effects | Using dialyzed FBS can sometimes reduce the availability of other essential small molecules, affecting cell health. Solution: Ensure the basal medium is sufficiently rich. If problems persist, consider increasing the concentration of dialyzed FBS slightly, but be mindful of potential unlabeled fucose contamination. |
Problem 3: High Background or Complex Mass Spectra
Symptom: Mass spectrometry data is difficult to interpret due to high chemical noise or the presence of many unexpected peaks.
| Possible Cause | Recommended Solution |
| Incomplete Sample Preparation | Residual salts, detergents, or other contaminants from cell lysis and protein extraction can interfere with MS analysis. Solution: Ensure thorough sample cleanup. Use optimized protocols for protein precipitation (e.g., acetone/methanol) or purification (e.g., spin columns, dialysis) to remove interfering substances.[4] |
| Natural Isotope Abundance | The natural abundance of 13C in biological samples contributes to the complexity of the mass spectra. Solution: Always run an unlabeled control sample (cells grown without the tracer). This allows you to distinguish the natural isotopic distribution from the signal generated by the metabolic labeling. |
| Fucose Migration in MS/MS | During tandem mass spectrometry (MS/MS), fucose residues can sometimes "migrate" to different positions, creating chimeric fragments that complicate structural elucidation.[14] Solution: Use optimized fragmentation methods (e.g., CID, HCD) and be aware of characteristic fucose-related neutral losses (146.058 Da) and oxonium ions.[5][15] Specialized labeling reagents can sometimes reduce in-source migration.[4] |
Experimental Protocols
Protocol 1: General this compound Labeling of Adherent Mammalian Cells
-
Cell Seeding: Plate adherent cells in a 6-well plate at a density that will result in ~70-80% confluency at the time of harvest (e.g., 200,000 to 500,000 cells per well). Allow cells to attach overnight in their standard growth medium.[12]
-
Medium Preparation: Prepare the labeling medium. Use a fucose-free version of your basal medium (e.g., DMEM, RPMI-1640) supplemented with dialyzed FBS (typically 10%) and penicillin-streptomycin.[11][16] Warm the medium to 37°C.
-
Labeling Initiation:
-
Aspirate the standard growth medium from the cells.
-
Gently wash the cells once with 1X sterile PBS.
-
Add the pre-warmed labeling medium containing the desired final concentration of this compound (e.g., 50-100 µM) to each well.
-
-
Incubation: Culture the cells for the desired labeling period (e.g., 48-72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Harvest:
-
Aspirate the labeling medium.
-
Wash the cell monolayer twice with ice-cold 1X PBS to remove residual medium.
-
Lyse the cells directly in the plate using an appropriate lysis buffer (e.g., RIPA buffer for total protein) on ice.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).
-
-
Sample Processing: Collect the supernatant containing the cellular proteins. Determine protein concentration (e.g., BCA assay). The sample is now ready for downstream processing, such as SDS-PAGE, western blotting, or preparation for mass spectrometry analysis.[4]
Visualizations
Caption: Experimental workflow for stable isotope labeling with this compound.
Caption: The fucose salvage pathway for incorporating labeled fucose into glycoproteins.
Caption: Troubleshooting flowchart for low this compound labeling efficiency.
References
- 1. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Strategies to Custom-Modify α(1→3)-Fucosylated Glycan Motifs of the Human Glycocalyx - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Mass Spectrometric Analysis of Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Large-Scale Identification of Core-Fucosylated Glycopeptide Sites in Pancreatic Cancer Serum Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interplay between de novo and salvage pathways of GDP-fucose synthesis | PLOS One [journals.plos.org]
- 8. rupress.org [rupress.org]
- 9. A Chemical Reporter Strategy to Probe Glycoprotein Fucosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 13. mdpi.com [mdpi.com]
- 14. Decoding the Fucose Migration Product during Mass-Spectrometric analysis of Blood Group Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mass spectrometry-based analysis of glycoproteins and its clinical applications in cancer biomarker discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isotope Labeling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 13C-Labeled Fucose Incorporation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low incorporation of 13C-labeled fucose in metabolic labeling experiments.
Troubleshooting Guide & FAQs
This guide addresses common issues that can lead to poor incorporation of 13C-labeled fucose into cellular glycans.
Q1: What are the primary metabolic pathways for fucose, and why is this important for my labeling experiment?
A: Mammalian cells utilize two main pathways for processing fucose: the de novo pathway and the salvage pathway.[1][2][3]
-
De Novo Pathway: This pathway synthesizes GDP-fucose (the activated form of fucose used by fucosyltransferases) from GDP-mannose. It does not utilize extracellular fucose.[1][3]
-
Salvage Pathway: This pathway utilizes free fucose from the extracellular environment or from lysosomal degradation of glycans. It converts L-fucose into GDP-fucose through the sequential action of fucokinase (FCSK) and GDP-fucose pyrophosphorylase (FPGT).[1][3]
For successful incorporation of 13C-labeled fucose, a functional salvage pathway is essential. Any block or inefficiency in this pathway will result in low labeling.
Q2: My 13C-fucose incorporation is lower than expected. What are the potential causes?
A: Low incorporation can stem from several factors related to cell health, experimental conditions, and the metabolic state of the cells. Here are some key areas to investigate:
-
Competition from the De Novo Pathway: If the de novo pathway is highly active, it can dilute the pool of GDP-fucose with unlabeled molecules, reducing the incorporation of your 13C-labeled fucose.[1]
-
Insufficient 13C-Fucose Concentration: The concentration of labeled fucose in the medium may be too low to effectively compete with any endogenous unlabeled fucose or the de novo pathway. Titrating the concentration of 13C-fucose is recommended.[4]
-
Suboptimal Incubation Time: The labeling duration may be too short for sufficient uptake and incorporation. A time-course experiment is advisable to determine the optimal labeling period for your specific cell line and experimental goals.
-
Cell Culture Media Composition:
-
High Glucose Concentration: High levels of glucose can drive the hexosamine biosynthetic pathway, leading to increased production of GDP-mannose, the precursor for the de novo pathway. This can increase competition.
-
Presence of Unlabeled Fucose: Standard media formulations may contain low levels of unlabeled fucose, which will compete with your labeled fucose. Using a fucose-free basal medium is recommended.
-
Osmolality: The osmolality of the culture medium has been shown to affect the fucosylation of monoclonal antibodies, with an inverse relationship between osmolality and defucosylation.[5]
-
-
Cell Health and Proliferation Rate: Unhealthy or slowly proliferating cells may have reduced metabolic activity, including lower rates of protein synthesis and glycosylation, leading to decreased fucose incorporation. Ensure your cells are in the exponential growth phase and have high viability.
-
Enzyme Levels and Activity: The efficiency of the salvage pathway depends on the activity of fucokinase (FCSK) and GDP-fucose pyrophosphorylase (FPGT). The expression levels of these enzymes can vary between cell types.
-
Cell Line Specific Metabolism: Different cell lines have distinct metabolic phenotypes, which can affect the balance between the de novo and salvage pathways.[3]
Q3: How can I optimize the concentration of 13C-fucose and the incubation time?
A: Optimization is crucial and should be performed for each new cell line or experimental setup.
-
Concentration: Start with a concentration range reported in the literature for similar cell types. A common starting range is 10 µM to 1 mM.[1] Perform a dose-response experiment to identify a concentration that provides robust labeling without causing cellular toxicity.
-
Incubation Time: A time-course experiment is recommended. Analyze samples at various time points (e.g., 12, 24, 48, and 72 hours) to determine when labeling reaches a plateau. Keep in mind that for some applications, achieving isotopic steady state may not be necessary.[6]
Q4: Are there any known inhibitors of fucosylation that I should be aware of?
A: Yes, fucose analogs can act as metabolic inhibitors of fucosylation. These compounds are processed by the salvage pathway to form unnatural GDP-fucose analogs that can either inhibit fucosyltransferases or disrupt the de novo pathway.[7] While these are useful research tools, it's important to be aware that if your 13C-labeled fucose preparation is contaminated with such analogs, it could inhibit incorporation.
Q5: My cells seem to be taking up the 13C-fucose, but it's not being incorporated into proteins. What could be the issue?
A: This could indicate a bottleneck in the salvage pathway downstream of fucose uptake. A potential issue could be the inefficient conversion of fucose-1-phosphate to GDP-fucose.[3] It's also possible that the fucosyltransferases in your cells have low activity or that the specific glycoproteins you are analyzing are not heavily fucosylated.
Experimental Protocols
Metabolic Labeling of Mammalian Cells with 13C-Fucose
This protocol provides a general framework for labeling glycoproteins in cultured mammalian cells with 13C-fucose.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (fucose-free, if possible)
-
13C-labeled L-fucose (e.g., [U-13C6]-L-fucose)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantitation assay (e.g., BCA assay)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and enter the exponential growth phase. Aim for a confluence of 50-60% at the start of the labeling experiment.
-
Media Preparation: Prepare the labeling medium by supplementing fucose-free basal medium with dialyzed fetal bovine serum (to remove small molecules like unlabeled fucose) and the desired final concentration of 13C-L-fucose.
-
Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the prepared 13C-fucose labeling medium to the cells.
-
Incubate the cells for the desired duration (e.g., 24-72 hours) under standard culture conditions (37°C, 5% CO2).
-
-
Cell Lysis:
-
After the incubation period, place the culture vessel on ice.
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to the cells.
-
Incubate on ice for 15-30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (containing the protein lysate) to a new tube.
-
Determine the protein concentration using a standard protein assay.
-
-
Sample Preparation for Mass Spectrometry: Proceed with sample preparation for glycoproteomic analysis (e.g., protein digestion, glycopeptide enrichment, and deglycosylation as needed for your specific analytical workflow).
Analysis of 13C-Fucose Incorporation by Mass Spectrometry
This protocol outlines a general workflow for analyzing 13C-fucose incorporation using LC-MS/MS.
Procedure:
-
Protein Digestion: The protein lysate is typically reduced, alkylated, and digested with a protease like trypsin.
-
Glycopeptide Enrichment (Optional but Recommended): To increase the sensitivity of detection, glycopeptides can be enriched from the complex peptide mixture using methods like hydrophilic interaction liquid chromatography (HILIC) or affinity chromatography with lectins.
-
LC-MS/MS Analysis:
-
The peptide or glycopeptide mixture is separated by reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
The mass spectrometer is operated in data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to acquire both MS1 and MS2 spectra.
-
-
Data Analysis:
-
The raw data is processed using specialized software for glycoproteomic analysis.
-
The incorporation of 13C-fucose is determined by observing the mass shift in the peptide/glycopeptide precursor ions and/or specific fragment ions containing the fucose residue. The mass of a fucose residue will increase by the number of 13C atoms incorporated (e.g., a +6 Da shift for fully labeled [U-13C6]-fucose).
-
The relative abundance of the labeled and unlabeled forms of a given glycopeptide can be used to calculate the percentage of incorporation.
-
Quantitative Data Summary
Table 1: Example Fucose Concentrations for Metabolic Labeling
| Cell Line | 13C-Fucose Concentration | Incubation Time (hours) | Observed Effect | Reference |
| HEK293T | 10 µM - 5 mM | 24 | Increased intracellular GDP-fucose and fucosylated structures | [1] |
| CHO | 0.01 mM - 1 mM | 96 | Increased antibody fucosylation with increasing fucose concentration | [4] |
Table 2: Fucosylation Levels in Human Serum Proteins
| Protein | Glycosylation Site | Fucosylation Level (Mean ± SD) | Analytical Method | Reference |
| Transferrin | Asn630 | 7.9 ± 1.7 % | LC-MS of tryptic peptides | [8] |
| Transferrin | Intact Protein | 15.9 ± 3.5 % | QTOF MS of intact protein | [8] |
Visualizations
Signaling Pathways and Workflows
References
- 1. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interplay between de novo and salvage pathways of GDP-fucose synthesis | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Fucose content of monoclonal antibodies can be controlled by culture medium osmolality for high antibody-dependent cellular cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A metabolic inhibitor blocks cellular fucosylation and enables production of afucosylated antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Assessment of Core Fucosylation for Congenital Disorders of Glycosylation [jstage.jst.go.jp]
improving signal-to-noise ratio in 13C NMR of glycoproteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to improving the signal-to-noise ratio (S/N) in 13C NMR of glycoproteins.
Troubleshooting Guide: Low Signal-to-Noise Ratio
Low signal-to-noise is a common issue in 13C NMR of glycoproteins due to the low natural abundance and smaller gyromagnetic ratio of the 13C nucleus. Follow this guide to diagnose and resolve common problems.
Question: My 13C NMR spectrum has a very low signal-to-noise ratio. What are the potential causes and how can I fix it?
Answer:
A low S/N ratio in your 13C NMR spectrum can originate from several factors, ranging from sample preparation to instrument parameters. Here’s a step-by-step troubleshooting workflow:
Caption: Troubleshooting workflow for low S/N in 13C NMR.
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What is the recommended sample concentration for 13C NMR of glycoproteins?
A1: For 13C NMR experiments on glycoproteins, a higher concentration is generally recommended to overcome the inherently low sensitivity. Aim for a concentration in the range of 0.3-0.5 mM or higher.[1][2] For a 20 kDa protein, this corresponds to approximately 5-10 mg of protein in a 500 µl buffer solution.[1]
Q2: How can I isotopically label my glycoprotein with 13C?
A2: Isotopic labeling is a highly effective method to increase the signal from your glycoprotein. A common and relatively inexpensive method for glycoproteins expressed in mammalian cells is to supplement the culture medium with uniformly labeled 13C-glucose.[3][4][5] This strategy predominantly incorporates 13C into the glycan moieties and can also label certain amino acids like alanine.[4][6]
Q3: What are paramagnetic relaxation agents and how do they improve S/N?
A3: Paramagnetic relaxation enhancement (PRE) involves adding a small amount of a paramagnetic compound (e.g., a stable radical or a chelated metal ion like Cu(II)-EDTA) to your sample.[7][8] These agents reduce the longitudinal relaxation time (T1) of nearby nuclei.[9] A shorter T1 allows for a shorter recycle delay between scans, enabling more scans to be acquired in the same amount of time, which significantly improves the overall signal-to-noise ratio.[8]
Instrumentation and Acquisition
Q4: What is a CryoProbe and how much of a sensitivity gain can I expect?
A4: A CryoProbe is a specialized NMR probe where the detection coil and preamplifiers are cooled to cryogenic temperatures (near absolute zero).[10] This drastically reduces thermal noise, a major source of noise in NMR experiments. For 13C detection, using a CryoProbe can lead to a sensitivity enhancement of 3 to 4 times or even more compared to a standard room temperature probe.[11][12][10][13] This can translate into a reduction of experimental time by a factor of up to 20.[10]
Q5: How do I optimize the relaxation delay (D1) for my experiment?
A5: The optimal relaxation delay (D1) depends on the T1 relaxation times of the carbon nuclei in your molecule.[14] For quantitative results, a D1 of at least 5 times the longest T1 is recommended. However, for maximizing S/N in a given time, a shorter D1 combined with a smaller flip angle (e.g., 30°) is often used.[14] You can measure T1 values using an inversion-recovery experiment. If T1 values are unknown, a D1 of 1-2 seconds is a reasonable starting point for many molecules.[15]
Q6: What is Dynamic Nuclear Polarization (DNP) and when should I consider it?
A6: Dynamic Nuclear Polarization (DNP) is a technique that dramatically boosts NMR signal by transferring the high polarization of electron spins (from a stable radical polarizing agent) to the nuclear spins of interest.[16][17] This can theoretically increase the signal by orders of magnitude.[16] DNP is particularly useful for very challenging samples, such as large biomolecular assemblies or samples at very low concentrations, especially in solid-state NMR.[16][17]
Data Processing
Q7: Can I improve the S/N ratio during data processing?
A7: Yes, you can improve the apparent S/N ratio by applying a line broadening (or matched filter) function to the Free Induction Decay (FID) before Fourier transformation.[2] This is typically done by multiplying the FID by an exponential function. While this will reduce the noise, it will also broaden the spectral lines, leading to a loss of resolution. A line broadening value of 1-2 Hz is often a good compromise.[2]
Quantitative Data Summary
The following table summarizes the typical signal-to-noise enhancement factors and corresponding reduction in experimental time for various techniques.
| Technique | Typical S/N Enhancement Factor | Reduction in Experiment Time (for same S/N) | References |
| CryoProbe | 3 - 4x | 9 - 16x | [11][12][10][13] |
| Paramagnetic Relaxation | 1.4 - 2.9x | 2 - 8.4x | [8] |
| Dynamic Nuclear Polarization (DNP) | >100x | >10,000x | [16][18] |
Experimental Protocols
Protocol 1: Isotopic Labeling of Glycoproteins using 13C-Glucose
This protocol describes a general method for the metabolic labeling of glycoproteins in mammalian cell culture by supplementing the medium with 13C-glucose.[3][4][6]
-
Cell Culture Preparation: Culture your glycoprotein-expressing mammalian cells (e.g., HEK293, CHO) in a standard, glucose-containing medium until they reach the desired density for protein expression induction or transfection.
-
Medium Supplementation: To the expression medium, add uniformly 13C-labeled glucose. A common approach is to add an amount of 13C-glucose that is equal to the amount of unlabeled glucose already present in the medium.[4]
-
Protein Expression: Induce protein expression and continue the cell culture for the desired period (typically 4-6 days).[6]
-
Harvest and Purification: Harvest the secreted glycoprotein from the cell culture supernatant and purify using standard chromatography techniques.
-
NMR Sample Preparation: Prepare the labeled glycoprotein for NMR analysis by buffer exchanging into a suitable NMR buffer (e.g., phosphate or Tris buffer in D2O or H2O/D2O) and concentrating to the desired volume.
Caption: Workflow for 13C isotopic labeling of glycoproteins.
Protocol 2: Using Paramagnetic Relaxation Enhancement (PRE)
This protocol outlines the use of a paramagnetic agent to reduce T1 relaxation times and enhance S/N.
-
Prepare a Stock Solution: Prepare a concentrated stock solution of a paramagnetic relaxation agent. A commonly used agent is Cu(II)-EDTA. A 1 M stock solution can be prepared by dissolving equimolar amounts of CuSO4 and EDTA in water and adjusting the pH to neutral.
-
Optimize Concentration: The optimal concentration of the PRE agent needs to be determined empirically. It should be high enough to significantly reduce T1 but not so high that it causes excessive line broadening (due to T2 effects). Start by adding small aliquots of the stock solution to a test sample to achieve final concentrations in the range of 1-10 mM.[8]
-
Measure T1 and Linewidth: For each concentration, measure the 1H T1 relaxation time and observe the 13C linewidths. The goal is to find a concentration that gives the shortest T1 without unacceptable line broadening.
-
Acquire Data: Prepare your final sample with the optimized concentration of the PRE agent. Set the recycle delay (D1) in your 13C NMR experiment to be approximately 1.2-1.5 times the measured T1 value to maximize S/N per unit time.
-
Process Data: Acquire and process your data as usual. You should be able to use a significantly larger number of scans in the same amount of time compared to a sample without the PRE agent.
Caption: Logic for using PRE to enhance S/N ratio.
References
- 1. nmr-bio.com [nmr-bio.com]
- 2. Tips for 13C Users | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. Sparse isotope labeling for nuclear magnetic resonance (NMR) of glycoproteins using 13C-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. The preparation and solution NMR spectroscopy of human glycoproteins is accessible and rewarding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.mpg.de [pure.mpg.de]
- 8. Sensitivity Enhancement in 13C Solid-State NMR of Protein Microcrystals by Use of Paramagnetic Metal Ions for Optimizing 1H T1 Relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paramagnetic relaxation enhancement for protein-observed 19F NMR as an enabling approach for efficient fragment screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cryoprobes [nmr.chem.ucsb.edu]
- 11. Sensitivity Boosts by the CPMAS CryoProbe for Challenging Biological Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signal-to-noise ratio of a mouse brain (13) C CryoProbe™ system in comparison with room temperature coils: spectroscopic phantom and in vivo results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 15. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 16. Dynamic Nuclear Polarization of Biomembrane Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biomolecular Complex Viewed by Dynamic Nuclear Polarization Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Direct Dynamic Nuclear Polarization of 15N and 13C Spins at 14.1 T Using a Trityl Radical and Magic Angle Spinning - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Isotopic Interference in Metabolic Labeling Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize isotopic interference in their metabolic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of metabolic labeling experiments?
A1: Isotopic interference refers to the confounding signals from naturally occurring stable isotopes of elements (e.g., ¹³C, ¹⁵N, ²H) and impurities in the isotopic tracer that can obscure the true extent of label incorporation from an experimental tracer.[1][2][3] This interference can lead to inaccurate quantification of metabolic fluxes and misinterpretation of results.
Q2: What are the primary sources of isotopic interference?
A2: The two main sources of isotopic interference are:
-
Natural Isotope Abundance: All elements have a certain percentage of naturally occurring heavy isotopes. For instance, carbon naturally exists as approximately 98.9% ¹²C and 1.1% ¹³C.[4] This natural ¹³C can be mistaken for the ¹³C incorporated from an experimental tracer.
-
Isotopic Impurity of the Tracer: The isotopically labeled substrates used as tracers are not 100% pure.[3] For example, a U-¹³C glucose tracer might contain a small fraction of ¹²C atoms, which can dilute the observed labeling.
Q3: Why is it crucial to correct for isotopic interference?
Q4: How does the analytical platform (e.g., GC-MS, LC-MS) affect isotopic interference?
A4: The choice of analytical platform can influence the extent and nature of isotopic interference. For example, in Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often required to make metabolites volatile.[5] The derivatizing agents introduce additional atoms (e.g., carbon, silicon) that have their own natural isotopic abundances, which must be accounted for during data correction.[5] While high-resolution LC-MS can help distinguish some isobaric interferences, it does not eliminate the need for correction of natural isotope abundance.[4]
Troubleshooting Guides
Problem 1: Inaccurate or unexpected mass isotopomer distributions (MIDs).
-
Possible Cause 1: Neglecting to correct for natural isotope abundance.
-
Possible Cause 2: Ignoring the isotopic impurity of the tracer.
-
Possible Cause 3: Interference from co-eluting isobaric or isomeric compounds.
-
Solution: Optimize your chromatographic separation to resolve interfering compounds.[7] If separation is not possible, consider using tandem mass spectrometry (MS/MS) to generate fragment ions that may be unique to your metabolite of interest.[5] High-resolution mass spectrometry can also help differentiate between molecules with the same nominal mass but different elemental compositions.[8]
-
Problem 2: Difficulty in distinguishing low levels of label incorporation from background noise.
-
Possible Cause 1: Insufficient labeling time or tracer concentration.
-
Solution: Optimize the labeling duration and tracer concentration to achieve sufficient incorporation for detection above the natural abundance background.[9] Time-course experiments can help determine the optimal labeling window.
-
-
Possible Cause 2: High background signal from the instrument or sample matrix.
-
Possible Cause 3: Inadequate sensitivity of the mass spectrometer.
-
Solution: Ensure your mass spectrometer is properly tuned and calibrated. For very low abundance metabolites, consider using a more sensitive instrument or a targeted analytical method like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to enhance the signal-to-noise ratio.
-
Quantitative Data Summary
Table 1: Software Tools for Isotopic Interference Correction
| Software Tool | Key Features | Supported Data Types | Correction Capabilities | Reference(s) |
| IsoCorrectoR | R-based package, easy to use. | MS, MS/MS, High-resolution | Natural abundance, tracer impurity, multiple tracers. | [2][3] |
| IsoCor | Python-based tool. | MS, MS/MS | Natural abundance, tracer impurity. | [3][10] |
| ICT (Isotope Correction Toolbox) | Perl-based command-line tool. | MS, MS/MS | Natural abundance, tracer impurity, supports ion fragmentation. | [10][11][12] |
| Metandem | Online software tool. | MS/MS-based isobaric labeling | Isotopic purity correction. | [13] |
| Pynac | Python-based, highly flexible. | MS | Natural abundance, any number of isotopes. | [10] |
| MIDcor | R-program. | MS | Natural abundance, potential overlap with other compounds. | [14] |
Table 2: Natural Abundance of Common Stable Isotopes
| Element | Isotope | Natural Abundance (%) |
| Hydrogen | ¹H | 99.9885 |
| ²H (D) | 0.0115 | |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Nitrogen | ¹⁴N | 99.632 |
| ¹⁵N | 0.368 | |
| Oxygen | ¹⁶O | 99.757 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.205 | |
| Sulfur | ³²S | 94.99 |
| ³³S | 0.75 | |
| ³⁴S | 4.25 |
Experimental Protocols
Protocol 1: General Workflow for a ¹³C Metabolic Labeling Experiment and Data Correction
-
Cell Culture and Labeling:
-
Culture cells in a defined medium.
-
Replace the standard medium with a medium containing a ¹³C-labeled tracer (e.g., U-¹³C-glucose).
-
Incubate the cells for a predetermined period to allow for the incorporation of the tracer into cellular metabolites.
-
-
Metabolite Extraction:
-
Rapidly quench metabolism to halt enzymatic activity. This is often done using cold solvents like methanol or acetonitrile.
-
Extract the metabolites from the cells using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).
-
-
Sample Analysis by Mass Spectrometry:
-
Analyze the metabolite extracts using a mass spectrometer, typically coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).
-
Acquire the mass spectra, which will show the mass isotopomer distributions (MIDs) for the metabolites of interest.
-
-
Data Processing and Correction:
-
Downstream Analysis:
-
Use the corrected MIDs for downstream quantitative analysis, such as metabolic flux analysis (MFA).[1]
-
Visualizations
Caption: Workflow of a metabolic labeling experiment.
Caption: Sources of isotopic interference in MIDs.
Caption: Logical flow of data correction.
References
- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data fr… [ouci.dntb.gov.ua]
- 3. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural isotope correction of MS/MS measurements for metabolomics and (13)C fluxomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MASS SPECTROMETRY-BASED METABOLOMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. isotope correction toolbox - ict [chemnet.univie.ac.at]
- 12. researchgate.net [researchgate.net]
- 13. Metandem: An Online Software Tool for Mass Spectrometry-based Isobaric Labeling Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Flexible Tool to Correct Superimposed Mass Isotopologue Distributions in GC-APCI-MS Flux Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhanced Detection of Low-Abundance Fucosylated Proteins
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the detection and analysis of low-abundance fucosylated proteins.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting low-abundance fucosylated proteins?
The detection of low-abundance fucosylated proteins is inherently challenging due to several factors:
-
Low Abundance: Glycoproteins are often present in low concentrations within complex biological samples, making them difficult to detect amongst highly abundant unmodified proteins.[1][2][3][4][5]
-
Microheterogeneity: Glycosylation at a specific site on a protein can be variable, resulting in a population of proteins with different glycan structures (glycoforms). This heterogeneity distributes the signal across multiple species, further reducing the signal for any single fucosylated form.[1]
-
Poor Ionization Efficiency: Glycopeptides tend to have lower ionization efficiency in mass spectrometry compared to their non-glycosylated counterparts, which can suppress their signal.[1][2][3][6]
-
Complexity of Glycan Structures: The intricate and varied structures of glycans, including fucosylation, add a layer of complexity to their analysis and identification.[1][2]
Q2: What are the main strategies to overcome these challenges and enhance detection?
Several strategies can be employed to enhance the detection of low-abundance fucosylated proteins. These generally fall into three categories:
-
Enrichment of Fucosylated Glycoproteins/Glycopeptides: This involves selectively isolating fucosylated molecules from a complex mixture to increase their relative concentration.[1][4][7][8]
-
Chemical or Metabolic Labeling: This strategy introduces a unique tag onto fucosylated glycans, which can then be used for visualization or affinity purification.[9][10][11][12][13]
-
Advanced Analytical Techniques: Utilizing highly sensitive mass spectrometry and optimized analytical workflows can improve the detection and characterization of these molecules.[1][2][6][14][15]
Troubleshooting Guides
Issue 1: Low or No Signal for Fucosylated Proteins in Western Blot or Mass Spectrometry
| Possible Cause | Troubleshooting Step |
| Insufficient amount of fucosylated protein in the starting sample. | Increase the total protein input. Consider using a sample source known to be rich in fucosylated proteins as a positive control. |
| Inefficient enrichment of fucosylated proteins. | Optimize the enrichment protocol. See the enrichment strategies section for different options like lectin affinity chromatography or chemical methods.[7][8][16] Ensure the chosen lectin has specificity for the type of fucosylation you are targeting (e.g., core vs. antennary).[7] |
| Poor antibody recognition in Western blot. | Use a high-affinity primary antibody specific for your protein of interest. Ensure the antibody is validated for detecting the glycosylated form. Consider using a lectin blot with a fucose-specific lectin as an alternative or complementary approach.[17] |
| Suboptimal mass spectrometry parameters. | Optimize MS parameters for glycopeptide analysis. This may include using specific fragmentation methods like Electron Transfer Dissociation (ETD) or Higher-energy Collisional Dissociation (HCD) that provide better glycan and peptide backbone fragmentation.[6][14] |
| Suppressed ionization of glycopeptides. | Employ derivatization strategies to enhance the ionization efficiency of glycopeptides.[1] Consider using advanced MS techniques like Data-Independent Acquisition (DIA) which can improve the detection of low-abundance species.[18] |
Issue 2: High Background or Non-Specific Binding in Enrichment Experiments
| Possible Cause | Troubleshooting Step |
| Non-specific binding to the affinity matrix (e.g., lectin beads). | Increase the stringency of the washing steps. Optimize the composition of the wash buffers (e.g., increase salt concentration or add a non-ionic detergent). Include a pre-clearing step by incubating the sample with beads that do not have the lectin immobilized. |
| Contamination with high-abundance proteins. | Consider performing a depletion step to remove high-abundance proteins from the sample before enrichment.[19][20] |
| Lectin binding to non-fucosylated glycans with similar structural motifs. | Review the specificity of the chosen lectin. Some lectins may have broader specificity.[7] Consider using a combination of different lectins or a more specific lectin if available. |
Key Experimental Protocols and Methodologies
Enrichment of Fucosylated Glycopeptides using Lectin Affinity Chromatography (LAC)
Lectin affinity chromatography is a widely used technique for enriching glycoproteins based on the specific interaction between lectins and carbohydrate moieties.[21][22]
Principle: Lectins, which are carbohydrate-binding proteins, are immobilized on a solid support. When a complex protein mixture is passed over this support, glycoproteins with the specific glycan structures recognized by the lectin will bind, while others will flow through. The bound glycoproteins can then be eluted.
Experimental Workflow:
References
- 1. Advances in Mass Spectrometry-based Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Mass Spectrometric Analysis of Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A “One-Step” Strategy for the Global Characterization of Core-Fucosylated Glycoproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Overcoming challenges and opening new opportunities in glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Site-Specific Fucosylation Analysis Identifying Glycoproteins Associated with Aggressive Prostate Cancer Cell Lines Using Tandem Affinity Enrichments of Intact Glycopeptides Followed by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of glycopeptide enrichment techniques for the identification of Clinical Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Labeling of Fucosylated Glycoproteins in Bacteroidales species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Chemical Reporter Strategy to Probe Glycoprotein Fucosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Labeling of Fucosylated Glycans in Developing Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Identification and development of fucosylated glycoproteins as biomarkers of primary hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Strategies for revealing lower abundance proteins in two-dimensional protein maps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Protocol for Lectin Affinity Chromatography - Creative Proteomics [creative-proteomics.com]
- 22. Exploiting lectin affinity chromatography in clinical diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantitative Fucosylation Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for quantitative fucosylation analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during quantitative fucosylation analysis experiments.
Issue 1: Low or No Signal Detected for Fucosylated Glycans
| Possible Cause | Recommended Solution |
| Incomplete Release of N-glycans | Ensure optimal activity of PNGase F. Compare recombinant and non-recombinant sources, as variations can occur. Verify that the denaturation step is complete to allow enzyme access.[1] |
| Poor Labeling Efficiency | Use fresh labeling reagents; for instance, 2-aminobenzamide (2-AB) solution should be prepared immediately before use as it loses activity within an hour.[2] Ensure the reaction temperature is optimal (e.g., 65°C for 2-AB labeling) and that samples are completely solubilized in the labeling mixture.[2][3] Consider alternative, more sensitive fluorescent dyes like InstantPC, which can provide a higher MS signal compared to 2-AB.[4] |
| Loss of Fucosylated Glycans during Sample Cleanup | Select an appropriate cleanup method based on the properties of your fluorescent label. Hydrophilic labels can be difficult to separate from glycans. Solid-phase extraction (SPE) with materials like C18 or porous graphitic carbon (PGC) is a common and effective method.[1][3] |
| Suboptimal Mass Spectrometry (MS) Settings | Optimize MS parameters for glycopeptide analysis. Due to their lower ionization efficiency compared to non-glycosylated peptides, specific tuning is often required.[5] For LC-MS-MRM methods, select specific and sensitive transitions. Utilizing Y-ions (fragments of the glycan) can be more specific than relying on oxonium ions.[6] |
Issue 2: Inaccurate or Inconsistent Quantification
| Possible Cause | Recommended Solution |
| Incomplete Desialylation | Sialic acids can interfere with fucosylation analysis. Ensure complete removal by optimizing sialidase digestion. Avoid acidic conditions and high temperatures during sample handling to prevent acid-catalyzed loss of sialic acids.[2] |
| Co-elution of Glycan Isomers | Optimize the liquid chromatography (LC) separation. For Hydrophilic Interaction Liquid Chromatography (HILIC), adjusting the gradient, mobile phase composition (e.g., buffer concentration), or using a longer column can improve the resolution of critical pairs like G2F and G1S1F.[7] Reversed-phase (RP) C18 columns are also effective, particularly for labeled glycans.[1] |
| Variable Labeling | Ensure a consistent 1:1 ratio of label to glycan for accurate relative quantitation.[7] Use a sufficient excess of the labeling reagent and ensure the reaction goes to completion.[3] |
| Matrix Effects in Mass Spectrometry | If analyzing complex samples like serum, consider enrichment of glycoproteins or glycopeptides to reduce matrix suppression.[8] However, simplified workflows that do not require enrichment can minimize variability from sample preparation steps.[6][8] |
Issue 3: Difficulty Distinguishing Between Core and Antennary Fucosylation
| Possible Cause | Methodological Limitation |
| Standard MS/MS Fragmentation | The fucose glycosidic bond is labile, making it difficult to distinguish between core and antennary fucosylation using standard collision-induced dissociation (CID) which often results in the loss of the fucose residue.[9] |
| Solution 1: Optimized MS Fragmentation | Develop a sensitive and specific LC-MS-MRM quantification method that uses low collision energy CID to produce linkage-specific Y-ions. These informative ions can be selected as MRM transitions to quantify outer arm (antennary) and total fucosylation.[6] |
| Solution 2: Enzymatic Digestion | Employ a sequential digestion strategy. For example, a double digestion with sialidase and galactosidase can produce glycopeptides with different masses for core and antennary fucosylation, allowing them to be distinguished by a single LC-MS run.[9] Alternatively, specific fucosidases can be used, though this may require multiple analyses.[9] |
Frequently Asked Questions (FAQs)
Q1: Which labeling agent should I choose for quantitative fucosylation analysis?
A1: The choice of labeling agent depends on the desired sensitivity and the analytical method.
-
2-Aminobenzamide (2-AB): A traditional fluorescent label, but with lower MS sensitivity.[4]
-
InstantPC: Offers brighter fluorescence and a significantly higher MS signal, allowing for the detection of low-abundance glycans and a faster workflow.[4]
-
Procainamide: Provides better MS signal than 2-AB.[4]
-
INLIGHT™ (Individuality Normalization when Labeling with Isotopic Glycan Hydrazide Tags): This strategy allows for multiplexed analysis and can increase peak areas of detected N-linked glycans by 20-100 times with protocol optimization.[1]
Q2: What are the critical parameters to optimize in the glycan labeling protocol?
A2: For optimal labeling, especially with methods like INLIGHT™, consider the following:
-
Temperature: Optimization of the reaction temperature is crucial.[1]
-
Solvent Composition: Modifying the solvent can improve reaction efficiency.[1]
-
Reaction Time and Reagent Concentration: Adjusting the duration of the reaction and the concentration of the labeling tag can significantly enhance signal intensity and prevent the loss of labile structures like fucose.[1]
Q3: What is the best chromatographic method for separating fucosylated glycans?
A3: Hydrophilic Interaction Liquid Chromatography (HILIC) is the industry standard for released N-glycan analysis, often using amide columns.[7] It separates glycans based on their size and three-dimensional structure. Reversed-phase liquid chromatography (RPLC) on a C18 column is also a powerful technique, especially for derivatized N-linked glycans.[1] Porous graphitic carbon (PGC) chromatography is another option.[1] The optimal choice depends on the specific glycans and the label used.
Q4: Can I perform quantitative fucosylation analysis directly on complex samples like serum?
A4: Yes, simplified multiplex workflows combining endoglycosidase digest with multiple reaction monitoring mass spectrometry (MRM-MS) allow for the quantification of core fucosylation directly in serum without prior enrichment or fractionation.[8] This approach minimizes variability associated with sample preparation.[8]
Q5: How can I confirm the identity of fucosylated glycans?
A5: Mass spectrometry is the preferred method for structural elucidation.[1] By calibrating your LC system with a dextran ladder to convert retention times to glucose units (GU), you can get initial identification from databases, which is then confirmed with MS data.[10]
Experimental Protocols & Workflows
General Workflow for N-Glycan Fucosylation Analysis
This diagram outlines the typical steps involved in preparing and analyzing N-glycans for fucosylation studies.
Caption: A generalized workflow for N-glycan fucosylation analysis.
LC-MS-MRM Workflow for Distinguishing Fucosylation Isomers
This workflow illustrates a method to differentiate and quantify core versus antennary fucosylation using optimized mass spectrometry.
Caption: Workflow for distinguishing fucosylation isomers using LC-MS-MRM.
Lectin Affinity-Based Quantification Workflow
This diagram shows a high-throughput method for quantifying fucosylated glycoproteins without mass spectrometry.
Caption: Workflow for LAFLQ of fucosylated glycoproteins.[11]
References
- 1. Enhanced Protocol for Quantitative N-linked Glycomics Analysis Using Individuality Normalization when Labeling with Isotopic Glycan Hydrazide Tags (INLIGHT)™ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. QUANTITATIVE CLINICAL GLYCOMICS STRATEGIES: A GUIDE FOR SELECTING THE BEST ANALYSIS APPROACH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized fragmentation for quantitative analysis of fucosylated N-glycoproteins by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Quantitative analysis of core fucosylation of serum proteins in liver diseases by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 10. youtube.com [youtube.com]
- 11. Quantitative analysis of fucosylated glycoproteins by immobilized lectin-affinity fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validation of (-)-Fucose-13C-3 Incorporation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for validating the metabolic incorporation of (-)-Fucose-13C-3.
Frequently Asked Questions (FAQs)
Q1: Can I directly detect this compound incorporation using a standard Western blot?
A1: No, direct detection of a stable isotope like 13C is not possible with a standard Western blot. The Western blot technique relies on the specific binding of an antibody to a protein epitope. It does not differentiate between isotopes, which have nearly identical chemical properties. The mass difference from incorporating three 13C atoms into a fucose molecule on a large glycoprotein is typically too small to be resolved as a distinct band shift on a standard SDS-PAGE gel.
Q2: What is the most definitive method to validate this compound incorporation?
A2: The gold-standard method for confirming the incorporation of stable isotopes into biomolecules is mass spectrometry . By analyzing the mass-to-charge ratio of intact glycoproteins or their constituent glycopeptides, mass spectrometry can precisely measure the mass increase corresponding to 13C incorporation, providing unambiguous validation and quantification.[1]
Q3: How can I use blotting techniques to support my this compound incorporation study?
A3: While not a direct validation method, blotting can provide strong supporting evidence. The most common approach is a lectin blot . Lectins are proteins that bind to specific sugar moieties. By using a fucose-specific lectin, you can probe the overall fucosylation status of your protein of interest. You can use a standard Western blot to confirm that the total amount of the target protein is consistent across control and labeled samples before proceeding with more sensitive downstream methods like mass spectrometry.
Q4: What is a lectin blot and how does it help assess fucosylation?
A4: A lectin blot is similar to a Western blot, but instead of a primary antibody, it uses a labeled lectin to detect glycoproteins. For fucosylation, lectins such as Aleuria aurantia lectin (AAL) are commonly used as they bind specifically to fucose residues. This method allows you to visualize all fucosylated proteins on the membrane and assess changes in their levels.[2]
Q5: What are the essential controls for a this compound labeling experiment?
A5: A well-controlled experiment is critical. The following controls are essential:
-
Unlabeled Control: Cells grown in standard media without any supplemented fucose. This is your baseline for endogenous fucosylation.
-
(-)-Fucose Control: Cells grown in media supplemented with natural (-)-Fucose (all 12C). This control helps identify any effects of excess fucose on the system.
-
Labeled Sample: Cells grown in media supplemented with this compound.
-
Loading Control: A Western blot for a non-glycosylated, housekeeping protein (e.g., GAPDH, β-actin) is crucial to ensure equal protein loading across all lanes.[1]
Visualized Experimental and Metabolic Pathways
Fucose Salvage Pathway
Caption: Metabolic salvage pathway for this compound incorporation.
Overall Validation Workflow
Caption: Recommended workflow for validating stable isotope incorporation.
Troubleshooting Guides
Problem: Weak or No Signal on Lectin Blot
| Possible Cause | Recommended Solution |
| Inefficient Metabolic Incorporation | Increase the concentration of this compound (e.g., up to 100-250 µM) and/or extend the incubation time (e.g., 24-72 hours).[3] Ensure the cell line has a functional fucose salvage pathway. |
| Inefficient Protein Transfer | For high molecular weight glycoproteins, decrease methanol concentration in the transfer buffer to 5-10% and extend the transfer time. For low molecular weight proteins, use a 0.2 µm pore size membrane to prevent "blow-through".[4] Verify transfer with Ponceau S staining.[5] |
| Inactive Lectin | Ensure the lectin conjugate (e.g., AAL-HRP) is stored correctly and is not expired. Prepare fresh dilutions before each use. |
| Insufficient Protein Loaded | Increase the amount of protein loaded per lane. For low-abundance targets, loading 20-40 µg of total protein is a good starting point.[6] |
| Suboptimal Blocking or Washing | Some blocking agents like non-fat milk contain glycoproteins that can interfere with lectin binding. Consider using Bovine Serum Albumin (BSA) or a specialized glycoprotein-free blocking buffer. Ensure washing steps are adequate (e.g., 3 x 5 minutes in TBST).[4][7] |
Problem: High Background on Lectin or Western Blot
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase blocking time to 1-2 hours at room temperature. Ensure the blocking agent is appropriate for your detection method (e.g., BSA for lectin blots). |
| Lectin/Antibody Concentration Too High | Titrate the lectin or primary/secondary antibody to find the optimal concentration that maximizes signal-to-noise. A good starting dilution for many secondary antibodies is 1:10,000 to 1:20,000.[7] |
| Inadequate Washing | Increase the number and duration of wash steps (e.g., 4-5 washes of 5 minutes each). Ensure a detergent like Tween-20 (0.1%) is included in the wash buffer.[7] |
| Contaminated Buffers or Equipment | Prepare fresh buffers. Ensure that incubation trays and blotting equipment are thoroughly cleaned to avoid contaminants that can cause speckling or uneven background.[6] |
| Membrane Dried Out | Never allow the membrane to dry out during the incubation or washing steps. This can cause irreversible, high background. |
Troubleshooting Flowchart for Blotting Issues
Caption: Step-by-step troubleshooting flowchart for common blotting issues.
Experimental Protocols
Protocol 1: Metabolic Labeling with this compound
-
Cell Culture: Plate cells to reach 60-70% confluency on the day of labeling.
-
Prepare Labeling Media: Supplement standard culture medium with the desired final concentration of this compound (e.g., 50-100 µM). Also prepare control media (no supplement and 12C-(-)-Fucose supplement).
-
Labeling: Remove old media from cells, wash once with PBS, and add the prepared labeling or control media.
-
Incubation: Culture cells for 24-72 hours under standard conditions (37°C, 5% CO2). The optimal duration depends on the protein turnover rate and should be determined empirically.
-
Harvesting: After incubation, wash cells twice with ice-cold PBS and proceed to lysate preparation.
Protocol 2: Lectin Blotting with AAL
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate per lane via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane as per standard protocols.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Lectin Incubation: Incubate the membrane with HRP-conjugated Aleuria aurantia lectin (AAL-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature. The optimal concentration should be determined by titration.
-
Washing: Wash the membrane 3 times for 5 minutes each with TBST at room temperature.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Acquire the signal using a digital imager or X-ray film.
Data Presentation Examples
Table 1: Example of Densitometry Data from Lectin Blot
This table shows how to present semi-quantitative data from a lectin blot, normalized to a loading control.
| Sample Condition | Target Protein Densitometry (AAL Lectin) | Loading Control Densitometry (GAPDH) | Normalized Fucosylation Level (Target/Loading) |
| Unlabeled Control | 15,400 | 35,200 | 0.44 |
| (-)-Fucose (12C) | 16,100 | 34,800 | 0.46 |
| This compound | 15,850 | 35,000 | 0.45 |
Table 2: Example of Mass Spectrometry Data for Incorporation
This table illustrates how definitive quantitative data from mass spectrometry should be presented.
| Sample Condition | Glycopeptide Analyzed | Observed Mass (Da) | Expected Mass (12C) | Expected Mass (13C-3) | % Incorporation |
| (-)-Fucose (12C) | VVSN(F)K | 2450.15 | 2450.16 | 2453.17 | 0% |
| This compound | VVSN(F)K | 2453.01 | 2450.16 | 2453.17 | 95% |
Note: This data provides clear, quantitative evidence of successful incorporation of the 13C-labeled fucose into the target glycopeptide.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel antibodies detect nucleocytoplasmic O-fucose in protist pathogens, cellular slime molds, and plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. ibioace.com [ibioace.com]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. licorbio.com [licorbio.com]
Validation & Comparative
A Researcher's Guide to Fucose Analogs in Glycan Labeling: (-)-Fucose-13C-3 vs. Bioorthogonal Analogs
For researchers, scientists, and drug development professionals, the selection of an appropriate fucose analog is critical for accurately probing the intricate world of fucosylation. This guide provides a comprehensive comparison of two major classes of fucose analogs: the stable isotope-labeled (-)-Fucose-13C-3 and bioorthogonal "clickable" fucose analogs. We will delve into their distinct labeling strategies, present comparative experimental data, and provide detailed experimental protocols to inform your selection for specific research applications.
Fucosylated glycans are key regulators of numerous physiological and pathological processes, including immune responses, inflammation, and cancer metastasis. The study of these complex modifications has been greatly advanced by the use of fucose analogs that can be metabolically incorporated into glycans. This allows for the tracking, quantification, and functional analysis of fucosylated glycoproteins.
This guide focuses on a comparative analysis of this compound, a tool for quantitative analysis, against the widely used bioorthogonal fucose analogs: 6-alkynyl-fucose (6-Alk-Fuc), 7-alkynyl-fucose (7-Alk-Fuc), and 6-azido-fucose (6-Az-Fuc), which are primarily used for visualization and enrichment.
At a Glance: Key Differences in Fucose Analog Labeling Strategies
| Feature | This compound | Bioorthogonal Fucose Analogs (e.g., 6-Alk-Fuc, 6-Az-Fuc) |
| Labeling Principle | Stable Isotope Labeling | Bioorthogonal Chemistry ("Click" Chemistry) |
| Primary Application | Quantitative analysis of fucosylation and metabolic flux. | Visualization, imaging, and affinity purification of fucosylated glycoproteins. |
| Detection Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. | Fluorescence microscopy, flow cytometry, Western blotting (after ligation to a reporter molecule). |
| Data Output | Quantitative data on the rate of fucose incorporation and metabolic pathway activity. | Qualitative and semi-quantitative data on the presence, location, and abundance of fucosylated glycans. |
| Cellular Perturbation | Generally considered non-perturbative due to the subtle mass change. | The bulky bioorthogonal handle and subsequent chemical ligation may introduce some perturbation. Cytotoxicity has been observed with some analogs (e.g., 6-Az-Fuc). |
Performance Comparison of Fucose Analogs
The choice between this compound and bioorthogonal fucose analogs hinges on the specific biological question being addressed. While direct comparative studies are scarce due to their distinct applications, we can evaluate their performance based on reported efficiency, specificity, and potential for cellular disruption.
Quantitative Data Summary
The following tables summarize key quantitative data gathered from various studies on bioorthogonal fucose analogs. Data for this compound is primarily contextual, focusing on its role in quantitative flux analysis rather than direct labeling efficiency in the same manner as bioorthogonal probes.
Table 1: Comparison of Labeling Efficiency and Cytotoxicity of Bioorthogonal Fucose Analogs
| Fucose Analog | Cell Line(s) | Concentration | Labeling Efficiency | Cytotoxicity | Reference(s) |
| 6-Alk-Fucose (peracetylated) | HEK293, Neuro2A | 100 µM | Moderate to high, cell-type dependent. Efficiently modifies O-Fuc glycans. | Low | [1][2] |
| 7-Alk-Fucose (peracetylated) | HEK293, Neuro2A | 100 µM | Lower than 6-Alk-Fuc in some cell lines and for certain glycoproteins. | Low | [1][3] |
| 6-Az-Fucose (peracetylated) | Neuro2A, HEK293, Jurkat | 100 µM - 200 µM | High, often more efficient than alkynyl analogs. | Moderate to high, can inhibit cell growth.[1][2][4] | [1][2][4] |
Table 2: Relative Efficiency of GDP-Fucose Analog Biosynthesis
| GDP-Fucose Analog | Relative Level in Cells | Notes | Reference(s) |
| GDP-6-Alk-Fucose | Significantly higher than GDP-7-Alk-Fuc. | May be more efficiently biosynthesized or more stable. Can inhibit the de novo GDP-fucose synthesis pathway. | [1][2] |
| GDP-7-Alk-Fucose | Lower than GDP-6-Alk-Fuc. | The lower cellular concentration may explain the weaker labeling observed with 7-Alk-Fuc for some glycoproteins. | [1] |
Experimental Methodologies
Detailed protocols are crucial for the successful application of these labeling technologies. Below are representative protocols for metabolic labeling using both stable isotope and bioorthogonal fucose analogs.
Protocol 1: Metabolic Labeling with this compound for Mass Spectrometry-Based Quantification
This protocol is adapted from methodologies for 13C-metabolic flux analysis (13C-MFA).
1. Cell Culture and Labeling:
-
Culture cells of interest in their standard growth medium.
-
For the labeling experiment, replace the standard medium with a medium containing a known concentration of this compound (e.g., 50-100 µM). The exact concentration may need to be optimized for your cell line and experimental goals.
-
Incubate the cells for a specific period (e.g., 24-72 hours) to allow for the metabolic incorporation of the labeled fucose into glycoproteins. This time course should be optimized to achieve isotopic steady-state if quantifying metabolic fluxes.
2. Glycoprotein Extraction and Digestion:
-
Harvest the cells and lyse them to extract total protein.
-
Isolate the glycoprotein fraction using methods such as lectin affinity chromatography (e.g., with Lens culinaris agglutinin for core-fucosylated proteins).
-
Digest the enriched glycoproteins into glycopeptides using a protease (e.g., trypsin).
3. Mass Spectrometry Analysis:
-
Analyze the resulting glycopeptide mixture by liquid chromatography-mass spectrometry (LC-MS).
-
The incorporation of this compound will result in a mass shift in the fucosylated glycopeptides.
-
Quantify the level of fucosylation by comparing the peak intensities of the labeled and unlabeled glycopeptides.
Protocol 2: Bioorthogonal Labeling with Peracetylated Alkynyl-Fucose and "Click" Chemistry Detection
This protocol is a general guideline for labeling with peracetylated 6-Alk-Fucose or 7-Alk-Fucose.
1. Cell Culture and Labeling:
-
Culture cells in their standard growth medium.
-
Add the peracetylated alkynyl-fucose analog (e.g., Ac-6-Alk-Fuc) to the culture medium at a final concentration of 50-100 µM. Peracetylated forms are used to enhance cell permeability.[1]
-
Incubate the cells for 24-48 hours to allow for metabolic incorporation.
2. Cell Lysis and "Click" Reaction:
-
Harvest and lyse the cells in a suitable lysis buffer.
-
Prepare the "click" reaction cocktail. A typical cocktail includes:
-
An azide-functionalized reporter tag (e.g., biotin-azide for enrichment or a fluorescent azide for imaging).
-
A copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate).
-
A copper-chelating ligand (e.g., TBTA) to stabilize the copper(I) and improve reaction efficiency.
-
-
Add the "click" reaction cocktail to the cell lysate and incubate at room temperature for 1-2 hours.
3. Analysis:
-
For Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with streptavidin-HRP (for biotin-tagged proteins) to visualize the fucosylated glycoproteins.
-
For Fluorescence Microscopy: Fix and permeabilize the cells, perform the "click" reaction with a fluorescent azide, and visualize the labeled glycoproteins using a fluorescence microscope.
-
For Enrichment: Use streptavidin-coated beads to pull down the biotin-tagged glycoproteins for subsequent identification by mass spectrometry.
Visualizing the Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the metabolic pathways and experimental workflows.
Caption: Metabolic incorporation of fucose analogs via the salvage pathway.
Caption: Comparative experimental workflows for fucose analog labeling.
Concluding Remarks
The selection of a fucose analog for labeling studies is a critical decision that directly impacts the nature and quality of the obtainable data. This compound stands out as the tool of choice for quantitative studies of fucose metabolism and incorporation, providing precise data through mass spectrometry or NMR. Its key advantage is the minimal perturbation to the biological system.
In contrast, bioorthogonal fucose analogs, such as the peracetylated forms of 6-Alk-Fuc, 7-Alk-Fuc, and 6-Az-Fuc, are indispensable for the visualization, identification, and enrichment of fucosylated glycoproteins. While these analogs offer powerful detection capabilities through "click" chemistry, researchers must consider potential cellular toxicity and the influence of the chemical reporter on biological processes. 6-Alk-Fuc generally offers a good balance of high labeling efficiency and low cytotoxicity.
Ultimately, the optimal choice of fucose analog will be dictated by the specific research question. For quantitative flux analysis, this compound is unparalleled. For elucidating the location and identity of fucosylated proteins, bioorthogonal analogs are the preferred tool. In some instances, a combinatorial approach using both types of analogs in parallel experiments could provide a more complete picture of the dynamic and quantitative aspects of fucosylation.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Assessment of Core Fucosylation for Congenital Disorders of Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Sweet Frontier: A Guide to Validating Fucosylated Glycopeptide Data in Mass Spectrometry
For researchers, scientists, and drug development professionals venturing into the intricate world of glycoproteomics, the accurate validation of mass spectrometry data for fucosylated glycopeptides is paramount. These complex post-translational modifications play critical roles in health and disease, making their precise characterization essential for biomarker discovery and therapeutic development. This guide provides an objective comparison of current methodologies, supported by experimental data, to aid in the selection of the most appropriate validation strategies.
Fucosylation, the addition of a fucose sugar to a glycan, can occur on the core of the glycan structure (core fucosylation) or on the antennae (outer-arm fucosylation). Distinguishing between these isoforms is a significant analytical challenge due to issues like fucose migration during mass spectrometric fragmentation. This guide will delve into various techniques and workflows designed to overcome these hurdles and ensure high-confidence data.
Methodological Showdown: Comparing Mass Spectrometry Approaches
The choice of mass spectrometry (MS) technique is a critical first step in the analysis of fucosylated glycopeptides. Each method offers a unique set of advantages and disadvantages in terms of sensitivity, specificity, and the ability to differentiate isomers.
| Method | Principle | Strengths | Limitations | Primary Application |
| Liquid Chromatography-Multiple Reaction Monitoring (LC-MRM) | A targeted approach that monitors specific precursor-to-fragment ion transitions. | High sensitivity and specificity for quantification.[1] Allows for the distinction between core and outer-arm fucosylation by selecting linkage-specific Y-ions.[1] | Requires prior knowledge of the glycopeptides of interest. Less suitable for discovery-based approaches. | Targeted quantification of known fucosylated glycopeptides in complex samples like plasma.[1] |
| Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS | Analytes are co-crystallized with a matrix and ionized by a laser. | High throughput and good for profiling released glycans. Can be used for intact glycopeptide analysis.[2] | Fragmentation for structural elucidation can be limited. Fucosylation levels can be reliably determined without collisional activation.[2] | Rapid profiling of fucosylation levels in purified glycoproteins or simple mixtures.[2] |
| Liquid Chromatography-Electrospray Ionization-Tandem MS (LC-ESI-MS/MS) | Peptides are separated by liquid chromatography, ionized, and fragmented for structural analysis. | Versatile for both discovery and targeted approaches. Multiple fragmentation techniques (CID, HCD, ETD) can be employed.[3] | Fucose migration can be a significant issue, leading to misidentification of fucose location.[4][5] Data analysis can be complex.[6] | Comprehensive characterization of fucosylated glycopeptides, including site of glycosylation and glycan structure. |
Deciphering the Fragments: A Closer Look at Fragmentation Techniques
Within LC-ESI-MS/MS, the choice of fragmentation method is crucial for obtaining informative spectra for fucosylated glycopeptides.
| Fragmentation Technique | Mechanism | Information Yielded | Considerations |
| Collision-Induced Dissociation (CID) | Ions are fragmented by collision with an inert gas. | Produces characteristic oxonium ions (e.g., m/z 204.1 for HexNAc, 366.1 for HexHexNAc) and Y-ions (peptide backbone + partial glycan).[1] Low collision energy can minimize fucose migration.[5] | High collision energies can lead to extensive glycan fragmentation and fucose migration, complicating interpretation.[5] |
| Higher-Energy Collisional Dissociation (HCD) | Similar to CID but performed in a different region of the mass spectrometer, leading to different fragmentation patterns. | Can generate diagnostic oxonium ions and Y-ions.[7] The ratio of Y1+Fuc/Y1 ions in low-energy HCD can be used to distinguish core fucosylation.[4] | Fucose migration can still occur.[4] |
| Electron-Transfer Dissociation (ETD) | Involves the transfer of an electron to a multiply charged precursor ion, leading to backbone fragmentation. | Preserves labile modifications like glycosylation, providing information on the peptide sequence.[3] | Less efficient for singly charged precursors and can be slower than CID/HCD. |
The Workflow: From Sample to Validated Data
A typical workflow for the validation of fucosylated glycopeptides involves several key steps, each with its own set of considerations.
Caption: A generalized workflow for the analysis and validation of fucosylated glycopeptides.
Experimental Protocols: Key Methodologies in Detail
1. Enrichment of Fucosylated Glycopeptides using Lectin Affinity Chromatography
-
Objective: To selectively isolate fucosylated glycopeptides from a complex peptide mixture, thereby increasing their relative abundance for MS analysis.[7]
-
Materials:
-
Lens culinaris agglutinin (LCA) lectin agarose beads
-
Binding buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM MnCl₂, 1 mM CaCl₂, pH 7.4)
-
Washing buffer (same as binding buffer)
-
Elution buffer (e.g., 200 mM methyl-α-D-mannopyranoside in binding buffer)
-
-
Protocol:
-
Equilibrate the LCA lectin agarose beads with binding buffer.
-
Incubate the tryptic digest of the protein sample with the equilibrated beads for a defined period (e.g., 2 hours at 4°C) with gentle agitation.
-
Wash the beads extensively with washing buffer to remove non-specifically bound peptides.
-
Elute the bound fucosylated glycopeptides with elution buffer.
-
Desalt the eluted glycopeptides using a C18 solid-phase extraction cartridge prior to LC-MS analysis.
-
2. LC-MS-MRM for Quantification of Core vs. Outer-Arm Fucosylation
-
Objective: To specifically quantify different fucosylated isomers of a glycopeptide.[1]
-
Instrumentation: A triple quadrupole or QTRAP mass spectrometer coupled to a nano-liquid chromatography system.[1]
-
Protocol:
-
Transition Selection:
-
Perform initial discovery experiments using a high-resolution mass spectrometer to identify the precursor ions of the target fucosylated glycopeptides and their fragmentation patterns at low collision energies.
-
Select specific Y-ion fragments that are unique to either core or outer-arm fucosylation as transitions for MRM analysis.[1] For example, a Y-ion containing the peptide and the first GlcNAc residue would be indicative of any fucosylation, while a Y-ion containing the peptide, GlcNAc, and mannose could be specific to core fucosylation.
-
-
LC-MRM Analysis:
-
Develop a scheduled MRM method where the mass spectrometer only monitors for the selected transitions during the expected elution time of the target glycopeptide.
-
Inject the enriched and desalted glycopeptide sample onto the LC-MS system.
-
Acquire data in MRM mode.
-
-
Data Analysis:
-
Integrate the peak areas of the specific MRM transitions.
-
Calculate the relative or absolute abundance of each fucosylated isomer based on the peak areas.
-
-
Software Solutions for Fucosylated Glycopeptide Data Analysis
The complexity of glycopeptide MS/MS spectra necessitates the use of specialized software for accurate identification and characterization.
| Software | Approach | Key Features | Considerations |
| Byonic™ | Treats the glycan as a large variable modification and scores theoretical spectra against the experimental spectrum.[8] | Comprehensive glycan database. Supports multiple fragmentation types. | Commercial software. |
| Protein Prospector | Utilizes a mass offset approach where the peptide is identified first, followed by glycan assignment.[8] | Open-source. Flexible search parameters. | May require more manual validation. |
| MSFragger-Glyco | Also uses a mass offset approach with a fast database search engine.[8] | Fast and sensitive. Part of the FragPipe ecosystem. | |
| pGlyco | Employs a Y-ion-based strategy to identify the glycan first, followed by peptide identification.[8] | Good for complex glycan structures. | |
| Glyco-Decipher | Utilizes the similarity in fragmentation patterns of glycopeptides with the same peptide backbone to interpret spectra, even with poor peptide fragmentation.[9] Can discover unexpected glycans not in the database.[9] | Glycan database-independent peptide identification.[9] | Relatively new software. |
| GlycoPep MassList | A tool to generate inclusion lists for targeted MS/MS analysis of glycopeptides.[10] | Improves the number of unique glycopeptides selected for fragmentation.[10] | Not a data analysis tool itself, but aids in data acquisition. |
The Logic of Validation: A Decision-Making Pathway
The validation of a fucosylated glycopeptide identification requires a systematic approach, integrating information from various sources.
Caption: A decision tree for the manual validation of fucosylated glycopeptide spectra.
Conclusion
The validation of mass spectrometry data for fucosylated glycopeptides is a multifaceted process that requires a careful selection of analytical techniques, a deep understanding of glycopeptide fragmentation, and the use of specialized software. By combining targeted and discovery-based approaches, employing appropriate enrichment strategies, and performing rigorous manual spectral validation, researchers can achieve high-confidence identification and quantification of these critical biomolecules. This guide serves as a starting point for navigating the complexities of fucosylated glycopeptide analysis, ultimately enabling more robust and reliable findings in glycoscience.
References
- 1. Optimized fragmentation for quantitative analysis of fucosylated N-glycoproteins by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances in Mass Spectrometric Analysis of Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Distinguishing Core and Antenna Fucosylated Glycopeptides Based on Low-Energy Tandem Mass Spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Large-Scale Identification of Core-Fucosylated Glycopeptide Sites in Pancreatic Cancer Serum Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. “Comparative Analysis of Glycoproteomic Software Using a Tailored Glycan Database” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New software tool allows sensitive decoding of protein glycosylation | EurekAlert! [eurekalert.org]
- 10. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
A Comparative Guide to Metabolic Pathway Analysis: (-)-Fucose-13C-3 vs. 13C-Glucose Labeling
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of metabolic pathway analysis, the choice of isotopic tracer is paramount to elucidating cellular functions and dysfunctions. Among the arsenal of stable isotope-labeled compounds, 13C-glucose has long been the gold standard for probing central carbon metabolism. However, for more specialized inquiries, particularly concerning glycosylation, tracers like (-)-Fucose-13C-3 offer a targeted approach. This guide provides an objective comparison of this compound and 13C-glucose labeling for pathway analysis, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal tracer for their scientific questions.
Core Principles and Applications
The fundamental difference between these two tracers lies in their metabolic fates. 13C-glucose is a primary energy source that enters central carbon metabolism, providing a global view of glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1][2][3] In contrast, This compound is primarily utilized in the fucose salvage pathway for the synthesis of GDP-fucose, the donor substrate for fucosylation, a critical post-translational modification of proteins and lipids.[4][5][6] Therefore, the selection between these tracers is dictated by the specific metabolic pathway under investigation.
| Feature | This compound Labeling | 13C-Glucose Labeling |
| Primary Pathway(s) Traced | Fucose salvage pathway, Fucosylation (protein & lipid glycosylation) | Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle, Biosynthesis of amino acids, nucleotides, and fatty acids |
| Primary Biological Questions | - Rate of fucose salvage and utilization- Flux of fucosylation on specific glycoproteins- Interplay between de novo and salvage fucosylation pathways | - Glucose uptake and glycolytic flux- Relative contributions of glycolysis vs. PPP- TCA cycle activity and anaplerosis- Contribution of glucose to biosynthetic pathways |
| Typical Analytes Measured | 13C-labeled GDP-fucose, 13C-fucosylated glycans on specific proteins or lipids | 13C-labeled glycolytic intermediates, TCA cycle intermediates, amino acids, lactate, glycogen, ribose |
| Key Quantitative Outputs | - Percent enrichment of 13C in fucosylated glycans- Turnover rate of specific fucosylated proteins | - Metabolic flux maps of central carbon metabolism- Relative pathway usage (e.g., PPP/glycolysis ratio)- Absolute quantification of metabolic rates |
Experimental Protocols
This compound Labeling for Fucosylation Analysis
This protocol is designed to quantify the incorporation of exogenous fucose into cellular glycans via the salvage pathway.
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency in standard growth medium.
-
Replace the medium with fresh medium containing a known concentration of this compound (e.g., 50-100 µM). The exact concentration may need to be optimized for the cell type.
-
Incubate the cells for a specific time course (e.g., 0, 6, 12, 24 hours) to monitor the dynamics of fucose incorporation.
-
-
Sample Preparation:
-
For Glycoprotein Analysis: Harvest cells, lyse, and isolate total protein or specific glycoproteins of interest using immunoprecipitation or affinity chromatography.
-
Glycan Release: Release N-glycans or O-glycans from the isolated proteins using enzymes such as PNGase F or through chemical methods like beta-elimination.
-
Purification: Purify the released glycans using solid-phase extraction.
-
-
Mass Spectrometry Analysis:
-
Analyze the purified glycans using MALDI-TOF MS or LC-MS/MS to determine the mass shift corresponding to the incorporation of 13C from this compound.
-
The relative intensity of the isotopic peaks for fucosylated glycans provides a quantitative measure of fucose incorporation.
-
13C-Glucose Labeling for Metabolic Flux Analysis
This protocol outlines the general steps for conducting a 13C-Metabolic Flux Analysis (13C-MFA) experiment to quantify fluxes in central carbon metabolism.[2][7][8]
-
Experimental Design and Tracer Selection:
-
Cell Culture and Labeling:
-
Culture cells in a defined medium where glucose is the primary carbon source.
-
Switch to a medium containing the chosen 13C-glucose tracer at a known concentration.
-
Allow the cells to reach a metabolic and isotopic steady state, which can take several hours to days depending on the cell type and growth rate.[7]
-
-
Metabolite Extraction:
-
Rapidly quench metabolism by, for example, submerging the culture plate in liquid nitrogen.
-
Extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).
-
-
Analytical Measurement:
-
Analyze the isotopic labeling patterns of key intracellular metabolites (e.g., amino acids, organic acids) using GC-MS or LC-MS/MS.[11]
-
-
Flux Calculation:
-
Use specialized software (e.g., Metran, INCA) to fit the measured labeling data to the metabolic network model and estimate the intracellular metabolic fluxes.[8]
-
Signaling Pathways and Experimental Workflows
To visualize the metabolic routes and experimental processes, the following diagrams are provided.
Concluding Remarks
The choice between this compound and 13C-glucose for metabolic pathway analysis is not a matter of superiority but of specificity. For researchers investigating central carbon metabolism, energy production, and the biosynthesis of major cellular building blocks, 13C-glucose remains the tracer of choice, providing a comprehensive view of these interconnected pathways. Conversely, for studies focused on the nuanced roles of glycosylation in health and disease, this compound offers a targeted and powerful tool to dissect the dynamics of the fucose salvage pathway and its contribution to the fucosylation of cellular glycoproteins and glycolipids. In some instances, the complementary use of both tracers could yield a more holistic understanding of the interplay between central metabolism and post-translational modifications.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The fucose salvage pathway inhibits invadopodia formation and extracellular matrix degradation in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 9. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
A Researcher's Guide to Stable Isotope Tracers in Metabolomics: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the intricate world of metabolic pathways, stable isotope tracers are an indispensable tool. This guide provides a comparative analysis of the most commonly used stable isotope tracers—¹³C, ¹⁵N, and ²H—to aid in the selection of the most appropriate tracer for your metabolomics research.
This comprehensive comparison guide delves into the performance, applications, and experimental considerations for each tracer type, supported by experimental data. We present quantitative data in clearly structured tables, provide detailed experimental protocols for key experiments, and utilize visualizations to illustrate complex metabolic pathways and experimental workflows.
At a Glance: Comparing ¹³C, ¹⁵N, and ²H Tracers
The choice of a stable isotope tracer is dictated by the specific metabolic pathway under investigation and the biological questions being addressed. While ¹³C-labeled tracers are the most versatile and widely used for tracking carbon metabolism, ¹⁵N and ²H tracers offer unique advantages for studying nitrogen and hydrogen metabolism, respectively.
| Tracer Type | Primary Application | Key Advantages | Key Limitations | Typical Enrichment Level | Analytical Platform |
| ¹³C (e.g., ¹³C-Glucose, ¹³C-Glutamine) | Central carbon metabolism (Glycolysis, TCA cycle, Pentose Phosphate Pathway), Fatty acid synthesis, Nucleotide biosynthesis | High natural abundance of ¹²C allows for clear detection of ¹³C enrichment. Versatile for tracing a wide range of metabolic pathways. Well-established protocols and data analysis workflows. | Can be more expensive than other tracers. Complex labeling patterns can be challenging to interpret. | >99% | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |
| ¹⁵N (e.g., ¹⁵N-Glutamine, ¹⁵N-Amino Acids) | Amino acid metabolism, Protein synthesis and turnover, Nucleotide biosynthesis, Nitrogen flux analysis | Directly traces nitrogen atoms, providing unique insights into nitrogen-containing pathways. Can be used in combination with ¹³C tracers for dual-isotope tracing. | Lower natural abundance of ¹⁴N can sometimes lead to higher background signals. Metabolic scrambling of nitrogen can occur between amino acids. | ~98% for specific amino acids[1][2] | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |
| ²H (e.g., ²H₂O, ²H-Glucose) | Gluconeogenesis, TCA cycle flux, Fatty acid synthesis, Redox metabolism (NADH/NADPH) | Can be a cost-effective way to label multiple metabolites. ²H₂O readily equilibrates with the body's water pool for in vivo studies. Can provide information on redox state. | Lower mass difference compared to ¹³C can be challenging for some mass spectrometers to resolve. Kinetic isotope effects can sometimes alter metabolic rates. | Varies depending on the tracer and experimental design. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |
Deep Dive into Tracer Performance and Applications
¹³C: The Workhorse of Metabolic Tracing
Carbon-13 labeled substrates, particularly glucose and glutamine, are the most frequently used tracers in metabolomics. They provide a detailed view of the flow of carbon atoms through central metabolic pathways.
For instance, studies have shown that for analyzing glycolysis and the pentose phosphate pathway (PPP), [1,2-¹³C₂]glucose provides the most precise flux estimates.[3][4] In contrast, uniformly labeled [U-¹³C₅]glutamine is the preferred tracer for investigating the tricarboxylic acid (TCA) cycle.[3][4] The choice of a specific isotopologue of a ¹³C-labeled substrate can, therefore, significantly impact the quality of the data obtained for a particular pathway.
Metabolic Coverage: ¹³C-glucose and ¹³C-glutamine can label a vast array of downstream metabolites, including amino acids, nucleotides, and lipids, providing a broad overview of cellular metabolism.
¹⁵N: Unraveling the Paths of Nitrogen
Nitrogen-15 labeled tracers are essential for tracking the fate of nitrogen in biological systems. They are particularly valuable for studying amino acid metabolism, protein dynamics, and the biosynthesis of nitrogen-containing compounds like nucleotides.
Experiments using ¹⁵N-labeled amino acids have demonstrated high labeling efficiency, with approximately 98% incorporation into specific amino acids.[1][2] This allows for sensitive and accurate tracking of nitrogen flux. However, researchers should be aware of the potential for metabolic "scrambling," where the ¹⁵N label is transferred between different amino acids, which can complicate data interpretation.[5]
²H: A Unique Window into Hydrogen Metabolism and Beyond
Deuterium (²H) labeled tracers, such as heavy water (²H₂O) and deuterated glucose, offer distinct advantages. ²H₂O is a cost-effective tracer that can label a wide range of metabolites through enzymatic reactions involving water. It is particularly useful for in vivo studies due to its rapid equilibration with the body's water pool.[6]
²H-labeled glucose has been effectively used to study gluconeogenesis and TCA cycle fluxes.[7] Furthermore, specific deuterated glucose isotopologues can be used to probe the balance of redox cofactors like NADH and NADPH, providing insights into the cell's redox state.[8] A key consideration when using ²H tracers is the potential for kinetic isotope effects, where the heavier isotope can slightly alter the rate of enzymatic reactions.
Visualizing Metabolic Pathways and Experimental Workflows
To better understand the application of these tracers, the following diagrams illustrate key metabolic pathways and a general experimental workflow for stable isotope tracing studies.
Caption: General experimental workflow for a stable isotope tracing study in metabolomics.
Caption: Simplified overview of central carbon metabolism traced by ¹³C-glucose and ¹³C-glutamine.
Experimental Protocols
Detailed and robust experimental protocols are crucial for the success of stable isotope tracing studies. Below are summarized protocols for the application of ¹³C-Glucose, ¹⁵N-Glutamine, and ²H₂O tracers in cell culture.
Protocol 1: ¹³C-Glucose Tracing in Adherent Mammalian Cells
This protocol is adapted from established methods for tracing glucose metabolism in cultured cells.
1. Cell Culture and Media Preparation:
-
Culture cells to the desired confluency in standard growth medium.
-
One hour before introducing the tracer, replace the standard medium with a glucose-free medium supplemented with dialyzed fetal bovine serum (dFBS) to deplete endogenous glucose.
-
Prepare the labeling medium by adding the desired concentration of ¹³C-glucose (e.g., uniformly labeled [U-¹³C₆]glucose or specifically labeled variants) to the glucose-free medium.
2. Isotope Labeling:
-
Aspirate the depletion medium and add the pre-warmed ¹³C-glucose labeling medium to the cells.
-
Incubate the cells for a predetermined duration to achieve isotopic steady-state. This duration varies depending on the pathway of interest (e.g., ~10 minutes for glycolysis, ~2 hours for the TCA cycle).[9]
3. Metabolite Extraction:
-
Rapidly aspirate the labeling medium.
-
Quench metabolism by adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.
4. Sample Analysis:
-
Dry the metabolite extract under a stream of nitrogen or using a speed vacuum.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS or GC-MS analysis.
-
Analyze the samples to determine the mass isotopologue distribution of downstream metabolites.
Protocol 2: ¹⁵N-Glutamine Tracing in Suspension Cells
This protocol outlines the general steps for tracing nitrogen metabolism using ¹⁵N-labeled glutamine.
1. Cell Culture and Media Preparation:
-
Culture suspension cells in standard growth medium to the desired density.
-
Prepare labeling medium by supplementing glutamine-free medium with ¹⁵N-labeled glutamine (e.g., [U-¹⁵N₂]glutamine) and dFBS.
2. Isotope Labeling:
-
Pellet the cells by centrifugation and wash with phosphate-buffered saline (PBS) to remove the old medium.
-
Resuspend the cells in the pre-warmed ¹⁵N-glutamine labeling medium.
-
Incubate for a duration sufficient to achieve significant labeling of nitrogen-containing metabolites.
3. Metabolite Extraction:
-
Pellet the cells by centrifugation.
-
Quickly wash the cell pellet with a cold saline solution to remove extracellular medium.
-
Extract metabolites using a cold solvent mixture, such as 80% methanol.
4. Sample Analysis:
-
Process the metabolite extract as described in Protocol 1 for subsequent LC-MS or GC-MS analysis to measure the incorporation of ¹⁵N into amino acids, nucleotides, and other nitrogenous compounds.
Protocol 3: ²H₂O Labeling in Cell Culture
This protocol provides a framework for using heavy water to trace metabolic pathways.
1. Cell Culture and Media Preparation:
-
Culture cells in standard growth medium.
-
Prepare the labeling medium by adding a specific percentage of ²H₂O (e.g., 4-8%) to the standard growth medium. Ensure all media components are dissolved in the ²H₂O-containing medium.
2. Isotope Labeling:
-
Replace the standard medium with the pre-warmed ²H₂O labeling medium.
-
Incubate the cells for the desired period. The time required for labeling will depend on the turnover rate of the metabolites of interest.
3. Metabolite Extraction:
-
Follow the same quenching and extraction procedures as outlined in Protocol 1. It is critical to perform these steps quickly to prevent back-exchange of deuterium with hydrogen from aqueous solutions.
4. Sample Analysis:
-
Analyze the samples by high-resolution MS to distinguish the small mass shift conferred by deuterium incorporation. NMR spectroscopy is also a powerful tool for determining the positional incorporation of deuterium.
Conclusion: Making an Informed Choice
The selection of a stable isotope tracer is a critical decision in the design of a metabolomics experiment. ¹³C-labeled substrates offer a comprehensive view of carbon metabolism and are supported by a wealth of established methods. ¹⁵N tracers are unparalleled for investigating the intricacies of nitrogen metabolism, while ²H tracers provide a unique and often cost-effective means to probe hydrogen metabolism, redox state, and in vivo kinetics. By carefully considering the specific biological question, the metabolic pathways of interest, and the analytical capabilities available, researchers can select the optimal tracer to unlock a deeper understanding of cellular metabolism.
References
- 1. Metabolic labeling with stable isotope nitrogen (15N) to follow amino acid and protein turnover of three plastid proteins in Chlamydomonas reinhardtii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass spectrometry-based microassay of 2H and 13C plasma glucose labeling to quantify liver metabolic fluxes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming Fucosylation Sites: A Comparative Analysis of Modern Techniques
For researchers, scientists, and drug development professionals, the precise identification and quantification of fucosylation sites on glycoproteins is a critical step in understanding disease pathology and developing targeted therapeutics. This guide provides a comprehensive comparison of leading methodologies for confirming fucosylation, with a special focus on the use of 13C labeled standards, alongside detailed experimental protocols and visual workflows to aid in experimental design and data interpretation.
Fucosylation, the addition of a fucose sugar to a glycoprotein, is a crucial post-translational modification involved in a myriad of biological processes, from cell adhesion and signaling to immune responses. Aberrant fucosylation is a hallmark of various diseases, including cancer, making the accurate mapping of fucosylation sites a key area of research. This guide compares three prominent techniques for the confirmation and quantification of fucosylation: metabolic labeling with 13C labeled fucose, lectin affinity chromatography, and chemoenzymatic labeling.
Comparative Analysis of Fucosylation Confirmation Methods
The choice of method for confirming fucosylation sites depends on the specific research question, available instrumentation, and the desired level of quantification. The following table summarizes the key performance characteristics of the three compared methods based on available literature.
| Feature | Metabolic Labeling with 13C-Fucose | Lectin Affinity Chromatography | Chemoenzymatic Labeling |
| Principle | Incorporation of a stable isotope-labeled fucose precursor into cellular glycoproteins, enabling mass shift-based detection and quantification by mass spectrometry. | Enrichment of fucosylated glycoproteins or glycopeptides using lectins with specific binding affinity for fucose residues. | Enzymatic transfer of a chemically tagged fucose analog (e.g., with an azide or alkyne group) onto glycans, followed by covalent modification with a reporter molecule via click chemistry. |
| Quantification | Relative and absolute quantification based on the ratio of light (12C) to heavy (13C) isotopic peaks. | Primarily a qualitative or semi-quantitative enrichment method. Quantitative analysis can be achieved by subsequent labeling (e.g., iTRAQ, TMT) or label-free approaches.[1] | Relative quantification through reporter ion intensity (e.g., fluorescent or mass tag). |
| Specificity | High, as labeling is dependent on the cell's fucosylation machinery. | Variable, depending on the lectin's specificity for fucose linkages (e.g., core vs. terminal fucosylation). Cross-reactivity can be a concern. | High, as it relies on the specific activity of a fucosyltransferase for labeling. |
| Throughput | Moderate to high, compatible with large-scale proteomic workflows. | High, particularly for initial enrichment from complex samples. | Moderate, as it involves multiple enzymatic and chemical reaction steps. |
| Sample Type | Primarily applicable to cell culture or model organisms that can be metabolically labeled. | Applicable to a wide range of biological samples, including cell lysates, tissues, and biofluids. | Applicable to cell lysates, purified proteins, and cell surfaces. |
| Identified Sites | Can identify a large number of fucosylation sites in a global, unbiased manner. | The number of identified sites depends on the efficiency of enrichment and the subsequent analytical method. | Can be targeted to specific types of fucosylation depending on the enzyme used. |
Experimental Workflows and Signaling Pathways
To visualize the experimental processes and the biological context of fucosylation, the following diagrams have been generated using the Graphviz (DOT language).
Fucosylation plays a critical regulatory role in many signaling pathways. The Notch signaling pathway, essential for cell-fate decisions, is a prime example where O-fucosylation of the Notch receptor is required for its proper function and interaction with its ligands.[2]
Detailed Experimental Protocols
Metabolic Labeling with 13C-Fucose
This protocol outlines the general steps for metabolic labeling of cultured cells with 13C-fucose for subsequent mass spectrometry analysis.
-
Cell Culture: Culture cells in their appropriate growth medium. For optimal labeling, use a glucose-free medium supplemented with 13C-glucose to promote the de novo synthesis of 13C-labeled GDP-fucose. Alternatively, supplement the medium with 13C-labeled fucose.
-
Labeling: Add 13C-labeled fucose to the culture medium at a final concentration of 100-200 µM. The optimal concentration and labeling time (typically 24-72 hours) should be determined empirically for each cell line.
-
Protein Extraction: Harvest the cells and lyse them in a suitable buffer containing protease inhibitors.
-
Proteolysis: Reduce, alkylate, and digest the proteins into peptides using a standard protocol (e.g., with trypsin).
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Chromatography: Use a C18 reverse-phase column with a gradient of acetonitrile in 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in a data-dependent acquisition mode, selecting precursor ions for fragmentation. Key parameters to optimize include collision energy and scan range.
-
-
Data Analysis: Use specialized software to identify peptides and glycopeptides. Search for the characteristic mass shift corresponding to the incorporation of 13C atoms from the labeled fucose. Quantify the relative abundance of fucosylated peptides by comparing the peak areas of the light (12C) and heavy (13C) isotopic envelopes.
Lectin Affinity Chromatography
This protocol describes the enrichment of fucosylated glycoproteins or glycopeptides using lectin affinity chromatography.
-
Lectin Column Preparation: Use a commercially available lectin-agarose column (e.g., Aleuria aurantia lectin - AAL, which recognizes a broad range of fucose linkages) or couple the lectin of choice to an activated chromatography support.
-
Sample Preparation: Prepare a protein lysate or a tryptic digest of your protein sample.
-
Binding: Apply the sample to the equilibrated lectin column. Allow the sample to bind to the lectin by incubating for a sufficient time (e.g., 1-2 hours at 4°C with gentle agitation).
-
Washing: Wash the column extensively with a binding buffer to remove non-specifically bound proteins or peptides.
-
Elution: Elute the bound fucosylated glycoproteins or glycopeptides using a competitive sugar (e.g., L-fucose) or by changing the pH.
-
Downstream Analysis: The enriched fraction can then be subjected to further analysis, such as SDS-PAGE, Western blotting, or proteolysis followed by LC-MS/MS for site identification.
Chemoenzymatic Labeling with Click Chemistry
This protocol provides a general workflow for the chemoenzymatic labeling of fucosylated glycoproteins.
-
Enzymatic Reaction: Incubate the glycoprotein sample with a specific fucosyltransferase and a fucose analog containing a bioorthogonal handle (e.g., an azide or alkyne group).
-
Click Chemistry Reaction: After the enzymatic transfer of the fucose analog, perform a click chemistry reaction to attach a reporter molecule (e.g., a fluorescent dye or biotin) to the bioorthogonal handle.
-
For a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), mix the labeled glycoprotein with the reporter-alkyne (or azide), a copper(I) source (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper-chelating ligand.
-
-
Analysis: The labeled glycoproteins can be visualized by in-gel fluorescence, enriched using affinity purification (if biotinylated), or analyzed by mass spectrometry to identify the labeled sites.
Conclusion
The confirmation of fucosylation sites is a complex but essential task in modern proteomics and drug development. Metabolic labeling with 13C-fucose offers a powerful approach for the unbiased, quantitative analysis of fucosylation in living cells. Lectin affinity chromatography remains a robust and widely accessible method for the enrichment of fucosylated proteins from various sample types. Chemoenzymatic labeling provides high specificity and versatility for targeted fucosylation analysis. The choice of the most suitable method will depend on the specific research goals and available resources. By understanding the principles, advantages, and limitations of each technique, researchers can design effective strategies to unravel the intricate roles of fucosylation in health and disease.
References
A Researcher's Guide to Cross-Validation of NMR and Mass Spectrometry for Glycan Analysis
For researchers, scientists, and drug development professionals, the accurate structural elucidation of glycans is paramount. This guide provides a comprehensive comparison of two cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). By leveraging the orthogonal strengths of both methods, researchers can achieve a higher degree of confidence in their glycan characterization.
The complex, branched nature of glycans and the existence of numerous isomers present significant analytical challenges. While mass spectrometry excels in sensitivity and throughput for determining glycan composition and sequence, NMR spectroscopy is unparalleled in its ability to definitively determine linkage positions and anomeric configurations.[1] This guide explores the principles of each technique, presents a workflow for their integrated use, details experimental protocols, and provides comparative data from published studies to demonstrate the power of cross-validation.
Comparing the Powerhouses: NMR vs. Mass Spectrometry
A direct comparison of NMR and MS reveals their complementary nature in glycan analysis. Mass spectrometry is often the initial method of choice due to its high sensitivity, tolerance for complex mixtures, and detailed fragmentation data that aids in sequencing.[2] Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) coupled with liquid chromatography (LC-MS) provide rapid glycan profiling.[2] However, MS struggles to differentiate between isobaric glycans (glycans with the same mass but different structures), such as linkage isomers.
This is where NMR spectroscopy becomes indispensable. NMR is a non-destructive technique that provides precise information about the chemical environment of each atom in a molecule.[1] For glycans, this translates to the unambiguous determination of monosaccharide composition, anomeric configurations (α or β), and the specific carbons involved in glycosidic linkages.[3] The primary limitation of NMR is its lower sensitivity, often requiring larger sample quantities compared to MS.
A study on monoclonal antibody (mAb) glycosylation highlighted the strengths of an integrated approach. While high-resolution mass spectrometry (HRMS) workflows were used to analyze N-glycans, NMR provided valuable monosaccharide fingerprinting. The results demonstrated agreement across all methods for major glycoforms, reinforcing the confidence in the characterization by using orthogonal analytical methodologies.[1][4]
Quantitative Cross-Validation: A Case Study with RNase B
Bovine Ribonuclease B (RNase B) is a well-characterized glycoprotein with a known mixture of high-mannose N-glycans, making it an excellent model for comparing analytical techniques. The relative abundance of its major glycoforms (Man₅GlcNAc₂ to Man₉GlcNAc₂) has been quantified by both NMR and various MS-based methods. The data below summarizes findings from multiple studies, showcasing the general agreement between the techniques.
| Glycan | NMR (Relative Molar Proportions) | Mass Spectrometry (Relative Abundance) |
| Man₅GlcNAc₂ | 57% | Predominantly the most abundant |
| Man₆GlcNAc₂ | 31% | Significant abundance |
| Man₇GlcNAc₂ | 4% | Moderate abundance |
| Man₈GlcNAc₂ | 7% | Low abundance |
| Man₉GlcNAc₂ | 1% | Low abundance |
Note: The data is compiled from multiple sources and serves as a representative comparison. Absolute values can vary based on the specific RNase B source and the exact analytical methodology employed.[5]
Experimental Protocols
Mass Spectrometry-Based Glycan Analysis
The following protocol outlines a general workflow for N-glycan analysis by LC-MS.
-
Glycan Release: N-glycans are typically released from the glycoprotein enzymatically using Peptide-N-Glycosidase F (PNGase F).
-
Labeling (Optional but Recommended): Released glycans are often labeled with a fluorescent tag (e.g., 2-aminobenzamide) to enhance detection.
-
Purification: The labeled glycans are purified to remove excess labeling reagent and other contaminants.
-
LC Separation: The purified glycans are separated using liquid chromatography, often with a hydrophilic interaction liquid chromatography (HILIC) column.
-
Mass Spectrometric Analysis: The separated glycans are introduced into the mass spectrometer (e.g., ESI-Q-TOF) for mass determination and fragmentation analysis (MS/MS) to determine the sequence.
NMR-Based Glycan Analysis
This protocol provides a general workflow for the structural elucidation of glycans by NMR.
-
Sample Preparation: The glycan sample must be of high purity. It is dissolved in a deuterated solvent, typically deuterium oxide (D₂O).
-
1D ¹H NMR: A one-dimensional proton NMR spectrum is acquired to get an initial overview of the sample, including the number of sugar residues and anomeric configurations.
-
2D NMR Experiments: A suite of two-dimensional NMR experiments is performed to determine the complete structure:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within a sugar ring.
-
TOCSY (Total Correlation Spectroscopy): Shows all protons belonging to a single sugar spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides through-space correlations between protons, which is crucial for determining the glycosidic linkages between sugar residues.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in the assignment of all signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, further confirming linkage positions.
-
Integrated Workflow for Glycan Cross-Validation
An integrated approach ensures the most comprehensive and reliable glycan characterization. The following workflow illustrates how NMR and MS data can be cross-validated.
Caption: Integrated workflow for glycan analysis using MS and NMR.
Logical Pathway for Data Interpretation
The cross-validation process involves a logical comparison of the data obtained from both techniques.
Caption: Decision pathway for cross-validating glycan structures.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of monoclonal antibody glycosylation: a comparative study using HRMS, NMR, and HILIC-FLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycosylation States on Intact Proteins Determined by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Fucosylation Maze: A Comparative Guide to Quantification Methods
For researchers, scientists, and drug development professionals, accurately quantifying protein fucosylation is paramount for understanding disease pathology and developing targeted therapeutics. This guide provides a comprehensive comparison of leading methods, offering insights into their accuracy, protocols, and underlying principles to inform your selection of the most suitable technique for your research needs.
Fucosylation, the addition of a fucose sugar to a glycoprotein or glycolipid, is a critical post-translational modification involved in a myriad of biological processes, from cell adhesion and signaling to immune responses. Aberrant fucosylation is a hallmark of various diseases, including cancer and congenital disorders of glycosylation. Consequently, the precise quantification of fucosylation levels is essential for biomarker discovery, disease monitoring, and the development of next-generation biotherapeutics. This guide delves into the most prevalent methods for fucosylation quantification, presenting their core principles, experimental workflows, and a comparative analysis of their performance.
Methods at a Glance: A Comparative Overview
The choice of a fucosylation quantification method hinges on several factors, including the required sensitivity, specificity, throughput, and the nature of the biological sample. Here, we compare four widely used approaches: Mass Spectrometry (MS), Lectin-Based Assays, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), and Metabolic Labeling.
| Method | Principle | Throughput | Key Advantages | Key Limitations |
| Mass Spectrometry (LC-MS/MS, MRM) | Measures the mass-to-charge ratio of fucosylated vs. non-fucosylated peptides or glycans. | Low to Medium | High specificity and sensitivity; provides site-specific information.[1][2][3][4][5] | Technically demanding; lower throughput; potential for ion suppression. |
| Lectin-Based Assays (LAFLQ, FEASI) | Utilizes the specific binding of lectins to fucose residues for detection and quantification. | High | High throughput; relatively simple and cost-effective.[6][7][8][9][10][11] | Indirect quantification; potential for cross-reactivity and lower specificity compared to MS.[11] |
| HPAEC-PAD | Separates monosaccharides, including fucose, based on their charge at high pH, followed by electrochemical detection. | Medium | Direct quantification of monosaccharides without derivatization; high sensitivity.[12][13][14][15][16] | Requires hydrolysis of glycoproteins to release monosaccharides; does not provide linkage information. |
| Metabolic Labeling | Incorporates fucose analogs with reporter tags into cellular glycans for subsequent detection. | Medium to High | Enables in vivo and cell-based analysis; can be used for imaging.[17][18][19] | Indirect quantification; potential for metabolic pathway interference. |
In-Depth Analysis of Quantification Methods
Mass Spectrometry: The Gold Standard for Precision
Mass spectrometry, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and multiple reaction monitoring (MRM), stands as a powerful tool for the detailed and accurate quantification of fucosylation.[1][3][5] These techniques allow for the identification and quantification of specific fucosylated glycopeptides, providing site-specific information about fucosylation.[1][5]
Experimental Workflow: LC-MS/MS for Fucosylation Quantification
The following diagram outlines a typical workflow for quantifying protein fucosylation using LC-MS/MS.
Experimental Protocol: Multiple Reaction Monitoring (MRM) for Core Fucosylation
A targeted approach using MRM can provide highly sensitive and specific quantification of core fucosylated glycopeptides.[1][3]
-
Protein Digestion: Serum proteins are denatured, reduced, alkylated, and then digested with trypsin.
-
Endoglycosidase Treatment: The digested peptides are treated with a cocktail of endoglycosidases (e.g., Endo F1, F2, F3) to partially deglycosylate the proteins, leaving the core fucose attached to the asparagine residue.
-
LC-MS/MS Analysis: The resulting glycopeptides are separated by nano-liquid chromatography and analyzed by a triple quadrupole mass spectrometer operating in MRM mode.
-
Quantification: The signal intensity of the fucosylated glycopeptide is compared to that of the non-fucosylated counterpart to determine the degree of fucosylation. For instance, in a study on liver disease, the relative standard deviation (RSD) for the majority of analytes was below 15%.[1]
Lectin-Based Assays: High-Throughput Screening Tools
Lectin-based assays leverage the natural affinity of lectins for specific sugar moieties, including fucose.[7][8] These methods are generally high-throughput and can be adapted for various platforms, such as ELISA and microarrays.[9][10][11]
Lectin-Affinity Fluorescent Labeling Quantification (LAFLQ)
LAFLQ is a recently developed high-throughput method that quantifies fucosylated glycoproteins without relying on mass spectrometry.[6][7]
Experimental Workflow: Lectin-Affinity Fluorescent Labeling Quantification (LAFLQ)
The diagram below illustrates the key steps in the LAFLQ method.
Experimental Protocol: LAFLQ
-
Fluorescent Labeling: Proteins extracted from biological samples (e.g., saliva) are labeled with a fluorescent dye such as Alexa Fluor™ 488.[6]
-
Lectin Affinity Enrichment: The labeled glycoproteins are incubated with lectin-coated beads. Fucose-specific lectins like Aleuria aurantia lectin (AAL) are commonly used.[6][7]
-
Washing: Unbound proteins are removed by centrifugation.
-
Quantification: The fluorescence intensity of the captured fucosylated glycoproteins is measured in a 96-well plate format.[6] A study using this method to quantify fucosylated IgG showed a difference of less than 5.13% between the measured and calculated fluorescence intensity.[6]
Fucose-sensitive Enzyme-linked immunosorbent assay (FEASI)
FEASI is a two-tier immunoassay that can simultaneously quantify antigen-specific IgG and determine its fucosylation status.[10] A validation study comparing FEASI to LC-MS for measuring anti-Spike IgG fucosylation showed a high degree of agreement, with 95% limits of agreement ranging from -3.82% to 4.15% difference.[10]
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a robust and sensitive method for the direct quantification of monosaccharides, including fucose, without the need for derivatization.[12][13][14][16]
Experimental Protocol: HPAEC-PAD for Fucose Quantification
-
Acid Hydrolysis: Glycoproteins are hydrolyzed using an acid (e.g., trifluoroacetic acid) to release the constituent monosaccharides.
-
HPAEC Separation: The released monosaccharides are separated on a high-pH anion-exchange column. An isocratic elution with sodium hydroxide is often used.[12]
-
Pulsed Amperometric Detection (PAD): The separated monosaccharides are detected electrochemically. PAD offers high sensitivity, with detection limits in the pico- to femtomole range.[12][13]
Metabolic Labeling: Probing Fucosylation in Living Systems
Metabolic labeling offers a unique approach to study fucosylation within a cellular context.[17][18][19] This method involves introducing a fucose analog containing a chemical reporter (e.g., an azide or alkyne) into cells.[18][19] The analog is incorporated into newly synthesized glycans and can then be detected via bioorthogonal chemistry.[19]
Logical Relationship: Metabolic Labeling and Detection
The following diagram illustrates the logical flow of a metabolic labeling experiment for fucosylation analysis.
Conclusion: Selecting the Right Tool for the Job
The accurate quantification of fucosylation is a critical aspect of glycobiology research and biopharmaceutical development. The choice of method should be guided by the specific research question, sample type, and available resources.
-
For detailed, site-specific fucosylation analysis and applications requiring the highest accuracy, mass spectrometry remains the gold standard.
-
For high-throughput screening, clinical applications, and large-scale studies, lectin-based assays like LAFLQ and FEASI offer a practical and efficient solution.
-
HPAEC-PAD provides a reliable and sensitive method for the direct quantification of total fucose content.
-
Metabolic labeling is the method of choice for studying fucosylation dynamics in living cells and organisms.
By understanding the strengths and limitations of each technique, researchers can confidently select the most appropriate method to unravel the complex role of fucosylation in health and disease.
References
- 1. Quantitative analysis of core fucosylation of serum proteins in liver diseases by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Assessment of Core Fucosylation for Congenital Disorders of Glycosylation [jstage.jst.go.jp]
- 3. Optimized fragmentation for quantitative analysis of fucosylated N-glycoproteins by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fragmentation and site-specific quantification of core fucosylated glycoprotein by multiple reaction monitoring-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Quantitative analysis of fucosylated glycoproteins by immobilized lectin-affinity fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of fucosylated glycoproteins by immobilized lectin-affinity fluorescent labeling - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00072A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Immunoassay for quantification of antigen-specific IgG fucosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) - Creative Biolabs [creative-biolabs.com]
- 14. jasco.ro [jasco.ro]
- 15. researchgate.net [researchgate.net]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. A metabolic inhibitor blocks cellular fucosylation and enables production of afucosylated antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Metabolic Labeling of Fucosylated Glycoproteins in Bacteroidales species - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fucosylation Inhibitors: Mechanisms, Efficacy, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Fucosylation, the enzymatic addition of a fucose sugar to a glycan, is a critical post-translational modification that profoundly influences a wide array of biological processes, from cell adhesion and signaling to immune responses. Aberrant fucosylation is a hallmark of various diseases, including cancer, making the enzymes involved in this process attractive targets for therapeutic intervention. This guide provides an objective comparison of several widely used fucosylation inhibitors, supported by experimental data, to aid researchers in selecting the most appropriate tool for their studies.
Mechanisms of Fucosylation Inhibition
Fucosylation in mammalian cells is primarily mediated by two pathways: the de novo pathway, which synthesizes GDP-fucose from GDP-mannose, and the salvage pathway, which recycles fucose. Fucosylation inhibitors are broadly categorized based on which of these pathways they target.
DOT Diagram: De Novo and Salvage Fucosylation Pathways and Inhibitor Targets
A Comparative Guide to Validating Fucose-Binding Lectin Specificity: 13C Fucose NMR and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of fucose-binding lectin specificity is paramount for their application in glycoscience research, diagnostics, and as potential therapeutic agents. This guide provides an objective comparison of experimental methods used to validate these interactions, with a special focus on the use of 13C fucose in Nuclear Magnetic Resonance (NMR) spectroscopy. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate validation strategy.
Introduction to Fucose-Binding Lectins and the Importance of Specificity Validation
Fucose-binding lectins are a class of carbohydrate-binding proteins that recognize and bind to fucose residues on glycoconjugates. Their specificity can vary significantly, with some lectins recognizing terminal fucose in different linkages (α1-2, α1-3, α1-4, α1-6), while others are highly specific to core-fucosylated structures. Validating this specificity is crucial to ensure the accuracy and reliability of experimental results, particularly in applications such as cancer biomarker discovery, where alterations in fucosylation are often observed.
Comparative Analysis of Validation Methods
The selection of a method to validate the specificity of a fucose-binding lectin depends on several factors, including the required level of detail, sample availability, and the specific questions being addressed. Here, we compare 13C Fucose NMR with other commonly employed techniques.
Quantitative Data Comparison
The following table summarizes quantitative data for the fucose-binding lectin from Aleuria aurantia (AAL), a well-characterized lectin, using different validation methods. This allows for a direct comparison of the type of data generated by each technique.
| Method | Ligand | Quantitative Output | Reported Value (Kd) | Reference |
| 13C-Edited NMR | 13C-labeled Fucose | Dissociation Constant (Kd) | ~mM range (typical for monosaccharides) | [1] |
| Frontal Affinity Chromatography | Fucosylated oligosaccharides | Dissociation Constant (Kd) | 1.1 x 10-5 M (for a core-fucosylated biantennary glycan) | [2] |
| Weak Affinity Chromatography | Fucosylated disaccharides | Dissociation Constant (Kd) | ~10 µM (for Fucα1-3GlcNAc) | [3] |
| Glycan Array | Library of glycans | Relative Fluorescence Units (RFU) | High RFU for fucose-containing glycans | [4] |
| Surface Plasmon Resonance (SPR) | Fucose, fucosylated oligosaccharides | Dissociation Constant (Kd) | Nanomolar range for some fucosylated oligosaccharides | [5] |
Note: The Kd values can vary depending on the specific fucosylated ligand and the experimental conditions.
Detailed Experimental Protocols
Validating Specificity with 13C Fucose using NMR Spectroscopy
This method provides detailed insights into the binding interface and dynamics of the lectin-fucose interaction at an atomic level. Isotope-edited NMR experiments, such as 1H-13C Heteronuclear Single Quantum Coherence (HSQC) and Saturation Transfer Difference (STD) NMR, are powerful tools for this purpose.
Experimental Protocol: 1H-13C HSQC Titration
-
Sample Preparation:
-
Express and purify the fucose-binding lectin of interest. For receptor-based observation, uniform 15N-labeling of the lectin is required.
-
Synthesize or commercially obtain uniformly 13C-labeled L-fucose.
-
Prepare a series of NMR samples in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) in D2O. One sample will contain only the 15N-labeled lectin, and subsequent samples will have increasing molar ratios of 13C-fucose.
-
-
NMR Data Acquisition:
-
Acquire a series of 1H-15N HSQC spectra for each titration point on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
-
Key parameters to optimize include the number of scans, relaxation delays, and acquisition times to ensure good signal-to-noise and resolution.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Overlay the spectra from the titration series and monitor the chemical shift perturbations (CSPs) of the lectin's backbone amide signals upon addition of 13C-fucose.
-
Map the residues with significant CSPs onto the lectin's structure to identify the fucose-binding site.
-
The dissociation constant (Kd) can be calculated by fitting the chemical shift changes as a function of the ligand concentration.
-
Workflow for 13C Fucose NMR Validation
Workflow for 13C Fucose NMR Validation.
Glycan Array Analysis
Glycan arrays offer a high-throughput method to screen the binding of a lectin against a large library of diverse glycans, providing a broad overview of its specificity.
Experimental Protocol: Glycan Array
-
Lectin Preparation:
-
Label the purified fucose-binding lectin with a fluorescent dye (e.g., Cy3 or Alexa Fluor).
-
Determine the optimal lectin concentration for the assay through a series of dilutions.
-
-
Array Hybridization:
-
Block the glycan array slide to prevent non-specific binding.
-
Incubate the fluorescently labeled lectin on the array surface for a defined period (e.g., 1 hour) at a controlled temperature.
-
Wash the array to remove unbound lectin.
-
-
Data Acquisition and Analysis:
-
Scan the array using a microarray scanner at the appropriate wavelength.
-
Quantify the fluorescence intensity for each glycan spot.
-
Normalize the data and identify the glycans that show significant binding. This will reveal the preferred glycan motifs for the lectin.[6]
-
Glycan Array Experimental Workflow
Glycan Array Experimental Workflow.
Logical Relationships in Specificity Determination
The validation of a fucose-binding lectin's specificity often involves a multi-faceted approach, where the results from different techniques are integrated to build a comprehensive understanding of its binding properties.
Logical Flow for Comprehensive Specificity Validation
Logical Flow for Specificity Validation.
Conclusion
The validation of fucose-binding lectin specificity is a critical step in their utilization as research tools and therapeutic candidates. While high-throughput methods like glycan arrays provide a broad overview of binding preferences, techniques such as 13C fucose NMR offer unparalleled detail at the atomic level, enabling the precise characterization of the binding epitope and affinity. The choice of method should be guided by the specific research question, with a combination of approaches often providing the most comprehensive and robust validation of a lectin's fucose-binding specificity.
References
- 1. Carbon-13 nuclear magnetic resonance studies on lectin-carbohydrate interactions: binding of specifically carbon-13-labeled methyl beta-D-lactoside to peanut agglutinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative analysis of oligosaccharide specificities of fucose-specific lectins from Aspergillus oryzae and Aleuria aurantia using frontal affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elucidating the selectivity of recombinant forms of Aleuria aurantia lectin using weak affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determining lectin specificity from glycan array data using motif segregation and GlycoSearch software - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Isotope Tracing Data Analysis Software: A Comparative Evaluation
For researchers, scientists, and drug development professionals navigating the complex landscape of metabolic research, choosing the right software for isotope tracing data analysis is a critical decision that can significantly impact the accuracy and efficiency of their work. This guide provides an objective comparison of leading software solutions, supported by experimental data, to empower users to make informed decisions based on their specific research needs.
Isotope tracing has become an indispensable technique for elucidating the intricate web of metabolic pathways within biological systems. By introducing isotopically labeled substrates and tracking their transformation into various metabolites, researchers can gain unprecedented insights into cellular metabolism. However, the raw data generated from these experiments, typically from mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, is complex and requires sophisticated software for accurate interpretation and quantification of metabolic fluxes.
This guide evaluates several prominent software packages for isotope tracing data analysis, focusing on their performance in key areas such as accuracy, computational speed, and feature sets.
Key Players in Isotope Tracing Data Analysis
The field of metabolic flux analysis (MFA) is supported by a variety of software tools, each with its own strengths and ideal use cases. Some of the most widely used and well-regarded packages include:
-
13CFLUX2: A high-performance software suite for ¹³C-based metabolic flux analysis, known for its speed and comprehensive features for modeling, simulation, and statistical analysis.[1]
-
INCA: A MATLAB-based platform capable of both steady-state and isotopically non-stationary metabolic flux analysis (INST-MFA), and can integrate data from both MS and NMR.[2]
-
METRAN: A software tool for ¹³C-metabolic flux analysis that is often used in conjunction with high-resolution analytical protocols.[3][4]
-
OpenFLUX: An open-source modeling software for ¹³C-based metabolic flux analysis.[1]
-
FiatFlux: An intuitive, open-source tool designed for users who may not be experts in numerical methods, focusing on flux ratio analysis from GC-MS data.[5]
-
Escher-Trace: A web-based tool focused on the visualization of isotope tracing data on metabolic pathway maps, facilitating intuitive data interpretation.[6]
Performance Comparison
A direct quantitative comparison of these software packages under identical conditions is crucial for an objective evaluation. While comprehensive, independent benchmark studies are not always readily available, existing literature and software documentation provide valuable insights into their performance.
| Software | Key Strengths | Performance Highlights | Analytical Platforms | Analysis Type |
| 13CFLUX2 | High-performance computing, comprehensive feature set | Reported to be 100 to 10,000 times faster than its predecessor, 13CFLUX.[1][7][8] | MS, NMR | Steady-state MFA |
| INCA | Integration of MS and NMR data, steady-state and non-stationary MFA | Capable of handling complex experimental designs and data types. | MS, NMR | Steady-state and INST-MFA |
| METRAN | High-resolution flux analysis | Quantifies metabolic fluxes with a reported standard deviation of ≤2%.[3][4] | Primarily GC-MS | Steady-state MFA |
| OpenFLUX | Open-source, flexible modeling | Provides a cost-effective and adaptable solution for ¹³C-MFA. | MS | Steady-state MFA |
| FiatFlux | User-friendly for non-experts, flux ratio analysis | Preconfigured for common microorganisms and experimental setups.[5] | GC-MS | Flux ratio and steady-state MFA |
| Escher-Trace | Intuitive data visualization | Enables easy mapping and exploration of labeling data on metabolic pathways. | MS | Data visualization and correction |
Experimental Protocols
The accuracy and reliability of any isotope tracing study are fundamentally dependent on a well-designed and executed experimental protocol. Below is a detailed methodology for a typical ¹³C metabolic flux analysis experiment in cell culture, which can be adapted for various research questions.
Detailed Experimental Protocol for ¹³C Metabolic Flux Analysis in Cell Culture
1. Cell Culture and Isotope Labeling:
-
Culture cells of interest to a mid-exponential growth phase to ensure metabolic pseudo-steady state.
-
Replace the standard culture medium with a medium containing a ¹³C-labeled substrate (e.g., [U-¹³C]-glucose) at a known concentration. The choice of tracer and its labeling pattern is critical and should be guided by the specific metabolic pathways under investigation.[9]
-
Incubate the cells in the labeling medium for a duration sufficient to achieve isotopic steady state in the metabolites of interest. This duration can range from minutes for central carbon metabolism to hours for pathways with slower turnover rates.[10]
2. Metabolite Extraction:
-
Rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically achieved by aspirating the medium and adding a cold quenching solution (e.g., -80°C methanol).
-
Scrape the cells and collect the cell suspension.
-
Perform metabolite extraction using a suitable solvent system, such as a mixture of methanol, water, and chloroform, to separate polar and nonpolar metabolites.
3. Sample Analysis by Mass Spectrometry (MS):
-
Analyze the extracted metabolites using an appropriate MS platform, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
For GC-MS analysis, derivatization of the metabolites is often required to increase their volatility.
-
Acquire data in a manner that allows for the determination of the mass isotopomer distributions (MIDs) of the targeted metabolites.
4. Data Processing and Flux Calculation:
-
Process the raw MS data to identify and quantify the different mass isotopomers for each metabolite. This step involves peak integration and correction for the natural abundance of stable isotopes.
-
Use one of the specialized software packages (e.g., 13CFLUX2, INCA, METRAN) to perform the metabolic flux analysis. This involves:
-
Defining a metabolic network model that includes the relevant biochemical reactions and atom transitions.
-
Inputting the experimentally measured MIDs and any other relevant physiological data (e.g., substrate uptake and product secretion rates).
-
The software then uses iterative algorithms to find the set of metabolic fluxes that best fit the experimental data.
-
5. Statistical Analysis and Model Validation:
-
Perform statistical analyses, such as goodness-of-fit tests (e.g., chi-square test), to evaluate how well the model fits the experimental data.[11]
-
Calculate confidence intervals for the estimated fluxes to assess their precision.
-
Validate the model by comparing the estimated fluxes with independent experimental measurements where possible.[11]
Visualizing Metabolic Networks and Workflows
Visual representations are invaluable for understanding complex biological systems and experimental processes. The following diagrams, created using the DOT language for Graphviz, illustrate a key metabolic pathway, a typical experimental workflow, and a logical approach to selecting the appropriate software.
Caption: The Glycolysis Pathway.
Caption: A typical experimental workflow for isotope tracing.
Caption: A logical guide for selecting the right software.
Conclusion
The selection of software for isotope tracing data analysis is a multifaceted decision that depends on the specific experimental design, the type of data generated, the user's computational expertise, and budgetary constraints. For high-performance computing and comprehensive steady-state analysis, 13CFLUX2 stands out. For researchers working with both NMR and MS data or conducting non-stationary experiments, INCA is a powerful choice. METRAN is well-suited for high-resolution flux analysis. For those seeking an open-source and flexible option, OpenFLUX is a valuable tool. FiatFlux offers a user-friendly entry point for non-specialists, while Escher-Trace excels in the intuitive visualization of complex datasets.
References
- 1. 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. INCA: a computational platform for isotopically non-stationary metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. FiatFlux – a software for metabolic flux analysis from 13C-glucose experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. juser.fz-juelich.de [juser.fz-juelich.de]
- 9. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (-)-Fucose-13C-3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This document provides essential, step-by-step guidance for the safe and compliant disposal of (-)-Fucose-13C-3, a stable isotope-labeled sugar. Adherence to these procedures will ensure the safety of laboratory personnel and minimize environmental impact.
This compound is a non-radioactive, stable isotope-labeled compound.[1][][] As such, it does not require the specialized handling and disposal procedures mandated for radioactive materials.[1] The disposal protocol for this compound is therefore governed by the principles of non-hazardous chemical waste management.
Key Safety and Handling Information
While not classified as a hazardous substance, standard laboratory safety precautions should always be observed when handling this compound.[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye protection.[5]
-
Ventilation: Use in a well-ventilated area to avoid inhalation of dust.[5]
-
Contact: Avoid contact with skin and eyes.[4][5] In case of contact, rinse the affected area thoroughly with water.[4]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[4][5][6]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of (-)-Fucose, which are applicable to its isotopically labeled form.
| Property | Value |
| Appearance | White, solid powder |
| Odor | Odorless |
| Melting Point/Range | 128 - 141 °C / 262.4 - 285.8 °F |
| Solubility | Soluble in water |
| Stability | Stable under normal conditions |
| Incompatible Materials | Oxidizing agents |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂) (upon thermal decomposition) |
Data sourced from various safety data sheets for L-(-)-Fucose.[4][6]
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as non-hazardous solid chemical waste.
1. Waste Identification and Segregation:
- Clearly label a dedicated waste container as "Non-hazardous Solid Waste: this compound".
- Do not mix with hazardous waste streams such as flammable liquids, corrosive materials, or reactive chemicals.[7][8][9]
2. Containerization:
- Use a clean, dry, and sealable container compatible with the solid chemical. The original container is often a suitable choice if it is in good condition.[9]
- Ensure the container is kept closed except when adding waste.[8][10]
3. Collection of Waste:
- For residual amounts or spilled material, sweep up the solid and place it into the designated waste container.[4][6] Avoid generating dust during cleanup.[5]
- For unused quantities, transfer the entire container to the designated waste collection area.
4. Disposal of Empty Containers:
- A container that has held this compound is considered empty when all contents have been removed by standard practices.[10]
- To be disposed of as general waste, the empty container should have no hazardous residue, and all labels should be removed or defaced.[7][10]
5. Final Disposal:
- Dispose of the container with the collected this compound waste through your institution's established chemical waste management program. This may involve collection by an environmental health and safety (EH&S) department or a licensed waste disposal contractor.[8]
- The recommended final disposal method is burial in an authorized landfill.[5]
Important Note: Always consult your institution's specific waste disposal guidelines and local regulations, as they may have additional requirements.[5][11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. moravek.com [moravek.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. acewaste.com.au [acewaste.com.au]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for (-)-Fucose-13C-3
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential safety and logistical information for handling (-)-Fucose-13C-3, a stable isotope-labeled sugar used in metabolic research. While the ¹³C label does not confer radioactivity, proper handling of the chemical in its solid form is crucial to minimize exposure and prevent contamination.[1][2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on standard laboratory safety protocols for fine chemical powders.
| Body Part | Required PPE | Rationale |
| Eyes | Safety glasses with side shields or splash goggles | Protects against airborne particles and accidental splashes.[3][4] |
| Hands | Nitrile or latex gloves | Prevents skin contact with the chemical.[3][4][5] |
| Body | Laboratory coat | Protects clothing and skin from contamination.[3][4][5] |
| Respiratory | Dust mask or respirator (if dust is generated) | Prevents inhalation of fine particles, especially when handling larger quantities or if ventilation is inadequate.[3][4] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment and ensuring the integrity of your research.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage Location: Store the compound in a cool, dry, and well-ventilated area away from heat and ignition sources.[3][4]
-
Container Integrity: Keep the container tightly sealed when not in use to prevent contamination and absorption of moisture.[3][4]
Handling and Usage
-
Designated Area: Handle the compound in a designated area, such as a chemical fume hood or a bench with localized exhaust ventilation, to minimize dust dispersion.[3]
-
Avoid Inhalation and Contact: Take precautions to avoid inhaling the powder or allowing it to come into contact with skin or eyes.[4]
-
Weighing: When weighing, use a balance with a draft shield to contain any airborne particles.
-
Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]
Spill Management
-
Small Spills: For minor spills, carefully sweep or vacuum the solid material into a designated waste container.[4] Avoid dry sweeping that could generate dust.[4] Subsequently, clean the area with a damp cloth.
-
Large Spills: In the event of a larger spill, evacuate the area and alert the appropriate safety personnel.[3] Trained personnel wearing appropriate PPE should manage the cleanup.[3]
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect unused this compound and any contaminated materials (e.g., gloves, weighing paper, pipette tips) in a clearly labeled, sealed container for chemical waste.[6]
-
Labeling: The waste container should be labeled as "chemical waste" and include the name of the compound.
-
Disposal Route: Dispose of the chemical waste through your institution's hazardous or special waste collection service, following all local, state, and federal regulations.[4] Do not dispose of it in the regular trash or down the drain.[3]
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. unols.org [unols.org]
- 2. metsol.com [metsol.com]
- 3. oxfordlabchem.com [oxfordlabchem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. EHSO Manual 2025-2026 - Personal Protective Equipment [labman.ouhsc.edu]
- 6. Laboratory waste disposal • Chemistry • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
